Product packaging for 2-Aminobenzimidazole(Cat. No.:CAS No. 162938-41-2)

2-Aminobenzimidazole

货号: B067599
CAS 编号: 162938-41-2
分子量: 133.15 g/mol
InChI 键: JWYUFVNJZUSCSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Aminobenzimidazole is a versatile and privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, which incorporates both benzimidazole and an exocyclic amine, serves as a critical pharmacophore in the design and synthesis of novel bioactive compounds. Researchers utilize this compound extensively as a key intermediate in developing potential therapeutic agents, including kinase inhibitors, antiviral agents, and antimicrobial compounds, due to its ability to engage in key hydrogen bonding interactions within enzyme active sites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B067599 2-Aminobenzimidazole CAS No. 162938-41-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1H-benzimidazol-2-amine
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InChI

InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
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InChI Key

JWYUFVNJZUSCSM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N
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Molecular Formula

C7H7N3
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DSSTOX Substance ID

DTXSID1024465
Record name 2-Aminobenzimidazole
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Molecular Weight

133.15 g/mol
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Physical Description

Plates (in water); white powder. (NTP, 1992)
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Solubility

>20 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

934-32-7
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Melting Point

435 °F (NTP, 1992)
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Foundational & Exploratory

Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-aminobenzimidazole from o-phenylenediamine (B120857), a critical process in the development of numerous pharmacologically active compounds. This document provides a comprehensive overview of the most prevalent synthetic routes, complete with detailed experimental protocols, quantitative data comparison, and mechanistic visualizations to support researchers in this field.

Introduction

This compound is a pivotal heterocyclic scaffold found in a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The efficient synthesis of this core structure is, therefore, of paramount importance in medicinal chemistry and drug discovery. The most common and historically significant method for its preparation involves the cyclization of o-phenylenediamine with a cyanating agent, most notably cyanogen (B1215507) bromide. This guide will explore this primary method in detail, along with other notable synthetic strategies.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound from o-phenylenediamine. The choice of method often depends on factors such as desired yield, purity, scalability, and safety considerations. The primary methods are:

  • Reaction with Cyanogen Bromide: The most established and widely cited method.

  • Reaction with Cyanamide (B42294): An alternative that avoids the high toxicity of cyanogen bromide, though it may present its own challenges.

  • From Thiourea (B124793) Intermediate: A two-step process involving the formation of an N-(o-aminophenyl)thiourea followed by cyclodesulfurization.

This guide will focus on providing detailed protocols and comparative data for these key methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the various synthetic routes to this compound, allowing for an easy comparison of their efficiencies and reaction conditions.

Table 1: Synthesis of this compound via Cyanogen Bromide

Reagents Solvent Temperature (°C) Reaction Time Yield (%) Reference
o-Phenylenediamine, Cyanogen BromideAqueous suspensionRoom TemperatureNot SpecifiedGood[1]
o-Phenylenediamine, Cyanogen BromideNot SpecifiedNot SpecifiedNot SpecifiedGood[2]

Table 2: Synthesis of this compound via Cyanamide

Reagents Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Reference
o-Phenylenediamine, CyanamideProtonic AcidAqueous90-160Not Specified75-97
o-Phenylenediamine, CyanamideNaOHNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Table 3: Synthesis of this compound via Thiourea Intermediate

Step 1: Thiourea Formation Step 2: Cyclodesulfurization Reagent Solvent Temperature (°C) Reaction Time Overall Yield (%) Reference
o-Phenylenediamine Dihydrochloride (B599025), Potassium Thiocyanate (B1210189)Mercuric Oxide (HgO)Ethanol70-7515 min84[4]
o-Phenylenediamine, IsothiocyanateCarbodiimide (B86325)Not SpecifiedRefluxNot SpecifiedNot Specified[2]

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic routes discussed.

Method 1: Synthesis via Cyanogen Bromide

This method is widely used due to its reliability and good yields. However, it requires strict safety precautions due to the high toxicity of cyanogen bromide.

Reaction Scheme:

OPD o-Phenylenediamine reaction + OPD->reaction CNBr Cyanogen Bromide CNBr->reaction Product This compound reaction->Product HBr

Figure 1: Reaction of o-phenylenediamine with cyanogen bromide.

Experimental Procedure:

  • In a well-ventilated fume hood, prepare an aqueous suspension of o-phenylenediamine.

  • With vigorous stirring, add an equimolecular amount of cyanogen bromide portion-wise to the suspension at room temperature.

  • Continue stirring the mixture until the reaction is complete (monitoring by TLC is recommended).

  • The resulting precipitate of this compound hydrobromide is collected by filtration.

  • To obtain the free base, the hydrobromide salt is dissolved in water and neutralized with a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) until the pH is alkaline.

  • The precipitated this compound is then collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[1]

Safety Precautions for Handling Cyanogen Bromide:

Cyanogen bromide is a highly toxic and corrosive substance. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, must be worn.[3][5][6] Avoid inhalation, ingestion, and skin contact.[3][5][6] In case of exposure, seek immediate medical attention.[3] Cyanogen bromide can release highly toxic hydrogen cyanide gas upon contact with acids or moisture.[5][6] Therefore, it should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Method 2: Synthesis via Cyanamide

This method provides a safer alternative to the use of cyanogen bromide.

Reaction Scheme:

OPD o-Phenylenediamine reaction + OPD->reaction Cyanamide Cyanamide Cyanamide->reaction Product This compound reaction->Product H2O

Figure 2: Reaction of o-phenylenediamine with cyanamide.

Experimental Procedure:

  • In a reaction vessel, combine o-phenylenediamine and cyanamide in a suitable solvent (e.g., aqueous medium).

  • Add a catalytic amount of a protonic acid.

  • Heat the reaction mixture to a temperature between 90-160 °C.

  • After the reaction is complete, cool the mixture and treat it with a strong base to precipitate the product.

  • Collect the this compound by filtration, wash with water, and dry.

Method 3: Synthesis via Thiourea Intermediate and Cyclodesulfurization

This two-step method involves the initial formation of a thiourea derivative, followed by a ring-closing reaction.

Workflow:

cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclodesulfurization OPD_HCl o-Phenylenediamine dihydrochloride Thiourea N-(o-aminophenyl)thiourea OPD_HCl->Thiourea KSCN Potassium Thiocyanate KSCN->Thiourea Product This compound Thiourea->Product HgO Mercuric Oxide HgO->Product

Figure 3: Workflow for the synthesis of this compound via a thiourea intermediate.

Experimental Protocol:

Step 1: Preparation of N-(o-aminophenyl)thiourea [4]

  • A mixture of o-phenylenediamine dihydrochloride and potassium thiocyanate in water is refluxed for approximately one hour.

  • The mixture is then cooled, and the resulting solid is collected by filtration.

  • The filtrate is neutralized with a 25% NaOH solution to a pH of 7.

  • The precipitated N-(o-aminophenyl)thiourea is collected by filtration and can be recrystallized from ethanol.[4]

Step 2: Cyclodesulfurization to this compound [4]

  • To a suspension of mercuric oxide (HgO) in absolute ethanol, add the N-(o-aminophenyl)thiourea prepared in Step 1 over a period of 5 minutes.

  • The mixture is stirred and heated at 70-75 °C for 15 minutes.

  • Additional portions of HgO may be added to drive the reaction to completion.

  • The hot reaction mixture is filtered under vacuum to remove the mercury sulfide (B99878) precipitate.

  • The filtrate is evaporated to dryness to yield this compound as a crystalline solid.[4] The reported yield for this specific protocol is 84%.[4]

Reaction Mechanism

The formation of this compound from o-phenylenediamine and cyanogen bromide proceeds through a well-established mechanistic pathway.

OPD o-Phenylenediamine Intermediate1 N-(2-aminophenyl)cyanamide OPD->Intermediate1 Nucleophilic attack CNBr Cyanogen Bromide CNBr->Intermediate1 Intermediate2 Carbodiimide Intermediate Intermediate1->Intermediate2 Tautomerization Product This compound Intermediate2->Product Intramolecular cyclization

Figure 4: Proposed reaction mechanism for the synthesis of this compound.

The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of cyanogen bromide, leading to the displacement of the bromide ion and the formation of an N-(2-aminophenyl)cyanamide intermediate. This intermediate can then tautomerize to a more reactive carbodiimide form. Subsequent intramolecular nucleophilic attack by the second amino group onto the carbodiimide carbon results in the formation of the five-membered imidazole (B134444) ring, which, after proton transfer, yields the final this compound product.

Conclusion

The synthesis of this compound from o-phenylenediamine is a fundamental transformation in organic and medicinal chemistry. While the reaction with cyanogen bromide remains a prevalent method, offering good yields, the associated safety concerns necessitate careful handling and consideration of alternative reagents like cyanamide. The two-step synthesis via a thiourea intermediate also provides a viable, albeit longer, route. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research, including scale, desired purity, and available safety infrastructure. This guide provides the necessary technical details to aid researchers in making informed decisions and executing these syntheses safely and efficiently.

References

The Diverse Biological Landscape of 2-Aminobenzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone for the development of a wide array of therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential in drug discovery and development.

Synthesis of the this compound Core

The foundational this compound structure is typically synthesized through the cyclization of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide.[1] This versatile starting material can then be further modified at various positions to generate a diverse library of derivatives. Common synthetic strategies involve N-alkylation, N-arylation, and acylation of the amino group, as well as substitution on the benzene (B151609) ring, to modulate the physicochemical properties and biological activity of the resulting compounds.[2]

A Spectrum of Biological Activities

This compound derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3] Their diverse biological activities stem from their ability to interact with various enzymes, receptors, and signaling pathways.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents.[1][4] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the breast, lung, colon, and liver.[1][4][5]

One of the key mechanisms underlying their anticancer effects is the inhibition of various protein kinases that are crucial for cancer cell growth and survival.[5][6] For instance, certain derivatives have been identified as potent inhibitors of Aurora kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are important targets in cancer therapy.[6][7]

Below is a summary of the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
105j 3-chloro-4-fluorophenyl ureaHepG-2 (Liver)7.5[1][8]
83a 3,4-dichloroHepG-2, MDA-MB-231, MCF-7, RMS, C-26Not specified[1]
83b 5-bromo-2-hydroxyHepG-2, MDA-MB-231, MCF-7, RMS, C-26Not specified[1]
28 5-nitro-1H-benzimidazole derivativeHepG-2, HCT-116, MCF-7Not specified[8]
11 Naphthalene substitutedVarious0.078 - 0.625[4]
13 Naphthalene substitutedVarious0.078 - 0.625[4]
13 (Sever et al.) 2-aminobenzothiazole derivativeHCT116, A549, A3756.43, 9.62, 8.07[9]
23 (Reddy et al.) 2-aminobenzothiazole derivativeHT-29, PC-3, A549, U87MGNot specified (VEGFR-2 IC50 = 97 nM)[9]
24 (Altintop group) 1,3,4-oxadiazole moietyC6 (rat glioma), A5494.63, 39.33[9]
4g 2-(aminomethyl)benzimidazole derivativeT47D (Breast)Higher than gefitinib[5][10]
2g 2-(aminomethyl)benzimidazole derivativeT47D (Breast)Higher than gefitinib[5][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway: Inhibition of VEGFR-2 by this compound Derivatives

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation Downstream Signaling Downstream Signaling (Proliferation, Migration, Angiogenesis) P->Downstream Signaling Activates 2-ABT Derivative This compound Derivative 2-ABT Derivative->VEGFR-2 Inhibits

Caption: Inhibition of VEGFR-2 signaling by a this compound derivative.

Antiviral Activity

The structural resemblance of the this compound core to purine (B94841) nucleosides makes it an attractive scaffold for the development of antiviral agents.[11][12] Derivatives have shown activity against a range of viruses, including hepatitis C virus (HCV), human immunodeficiency virus (HIV), and various herpes viruses.[11] The mechanism of antiviral action can vary, from inhibiting viral enzymes like polymerases and proteases to interfering with viral entry and replication processes.[11]

Compound IDVirusActivityReference
24 Yellow Fever VirusEC50 = 0.5 µM[13]
Various HCV, HBV, HIV, HSV, etc.Active[11]

Experimental Workflow: Antiviral Screening

Antiviral_Screening_Workflow Start Start Cell_Culture Host Cell Culture Start->Cell_Culture Virus_Infection Virus Infection Cell_Culture->Virus_Infection Compound_Treatment Treatment with This compound Derivatives Virus_Infection->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation CPE_Assay Cytopathic Effect (CPE) Assay Incubation->CPE_Assay Plaque_Reduction Plaque Reduction Assay Incubation->Plaque_Reduction Yield_Reduction Virus Yield Reduction Assay Incubation->Yield_Reduction Data_Analysis Data Analysis (EC50, CC50) CPE_Assay->Data_Analysis Plaque_Reduction->Data_Analysis Yield_Reduction->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro antiviral screening.

Antifungal and Antibacterial Activity

This compound derivatives have also emerged as promising antimicrobial agents.[14][15][16] They exhibit activity against a variety of pathogenic fungi and bacteria, including resistant strains.[15][16] The proposed mechanisms of action include disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Compound IDOrganismMIC (µg/mL)Reference
Compound 5 Aspergillus fumigatusMore potent than Clotrimazole[14]
Bisbenzimidazoles Various fungal strains0.975 - 15.6[16]
Various Methicillin-resistant Staphylococcus aureus (MRSA)Comparable to ciprofloxacin[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Other Biological Activities

Beyond their anticancer and antimicrobial properties, this compound derivatives have been investigated for a range of other biological activities, including:

  • Antimalarial Activity: Certain derivatives have shown high potency against Plasmodium falciparum, including drug-resistant strains.[17] One derivative, with a 4,5-dimethyl substituted phenol, displayed an IC50 value of 6.4 nM.[17]

  • Histamine H3-Receptor Antagonism: Some derivatives have been identified as potent H3-receptor antagonists, suggesting potential applications in neurological and inflammatory disorders.[18]

  • Anti-inflammatory and Analgesic Properties: Various derivatives have exhibited anti-inflammatory and analgesic effects.[19]

Conclusion

The this compound scaffold continues to be a highly valuable framework in the design and discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a promising area for further research and development. Future efforts in this field will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action to advance them from preclinical studies to clinical applications.

References

Spectroscopic analysis of 2-Aminobenzimidazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Aminobenzimidazole, a crucial heterocyclic scaffold in medicinal chemistry. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.12m2HH-5, H-6
~6.86m2HH-4, H-7
~6.26br s2H-NH₂
Not reportedbr s1H-NH- (imidazole)

¹³C NMR (100 MHz, DMSO-d₆) [2]

Chemical Shift (δ) ppmAssignment
~155.0C-2
~138.0C-8, C-9
~120.0C-5, C-6
~112.0C-4, C-7

Note: Specific chemical shifts for the aromatic carbons in ¹³C NMR can vary. The assignments are based on typical values for benzimidazole (B57391) derivatives.

Infrared (IR) Spectroscopy

FTIR (KBr Pellet) [3][4][5]

Wavenumber (cm⁻¹)IntensityAssignment
3457, 3370StrongN-H stretch (asymm. & symm. of -NH₂)
~3100-3000MediumAromatic C-H stretch
1618, 1536Strong-NH₂ scissoring (bending)
~1462MediumAromatic C=C ring stretch
Mass Spectrometry (MS)

Electron Ionization (EI-MS)

m/zRelative Intensity (%)Assignment
133100[M]⁺ (Molecular Ion)
105~18[M - HCN - H]⁺
78~9[C₆H₄N]⁺

Note: The molecular ion is expected to be the base peak. Fragmentation patterns for heterocyclic compounds can be complex.[6][7][8][9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes (5 mm)

  • 400 MHz NMR spectrometer

  • Pipettes and vials

¹H NMR Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • This compound sample (solid)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer with a sample holder for pellets

Protocol:

  • Sample Preparation (KBr Pellet Method): [13][14][15][16]

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum from approximately 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Methanol or other suitable volatile solvent

  • Mass spectrometer with an Electron Ionization (EI) source

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol.

  • Instrument Setup: Tune the mass spectrometer according to the manufacturer's instructions.

  • Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe for solid samples or direct infusion for solutions.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-200).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structural Elucidation Logic

This diagram illustrates how data from different spectroscopic techniques contribute to the final structural determination of this compound.

Structural_Elucidation_Logic cluster_inputs Spectroscopic Data cluster_deduction Inferred Structural Features cluster_output Final Structure NMR_Input ¹H & ¹³C NMR: - Proton environments - Carbon skeleton Aromatic_Ring Benzene Ring NMR_Input->Aromatic_Ring Imidazole_Ring Imidazole Ring NMR_Input->Imidazole_Ring IR_Input IR: - N-H bonds - Aromatic C-H - C=C bonds IR_Input->Aromatic_Ring Amino_Group Amino Group (-NH₂) IR_Input->Amino_Group MS_Input Mass Spec: - Molecular Formula (C₇H₇N₃) - Molecular Weight (133 g/mol) Final_Structure This compound MS_Input->Final_Structure Confirms MW Aromatic_Ring->Final_Structure Imidazole_Ring->Final_Structure Amino_Group->Final_Structure

Caption: Logical flow from spectroscopic data to structure confirmation.

References

Solubility and stability of 2-Aminobenzimidazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-aminobenzimidazole, a crucial heterocyclic aromatic compound utilized in various life science research and drug development endeavors. Understanding these fundamental physicochemical properties is paramount for its effective application, from early-stage discovery to formulation development.

Solubility Profile of this compound

The solubility of this compound is a critical parameter influencing its bioavailability and formulation design. The compound exhibits varied solubility across different solvent systems.

Qualitative Solubility

Initial screenings have demonstrated that this compound is soluble in a range of organic solvents. This includes chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone[1]. Conversely, it is characterized as being only slightly soluble in water[2][3][4][5].

Quantitative Solubility Data

Quantitative analysis provides more precise insights into the dissolution behavior of this compound. The available data is summarized in the table below. It is important to note that solubility can be significantly influenced by factors such as temperature, the presence of co-solvents, and the specific solid-state form of the compound. For enhanced solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial[1].

Table 1: Quantitative Solubility of this compound in Various Solvents

Solvent/SystemTemperatureSolubilityReference
WaterNot Specified< 1 g/L (slightly soluble)[2][3][4]
DMSONot Specified100 mg/mL (751.03 mM) (ultrasonication needed)[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 5 mg/mL (37.55 mM)[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 5 mg/mL (37.55 mM)[6]
10% DMSO, 90% Corn OilNot Specified≥ 5 mg/mL (37.55 mM)[6]

Note: SBE-β-CD refers to Sulfobutylether-β-cyclodextrin.

Stability Profile of this compound

The chemical stability of this compound is a key determinant of its shelf-life, storage conditions, and degradation pathways.

General Stability

Under ordinary conditions, this compound is considered to be a stable compound[7]. However, like many organic molecules, it can be susceptible to degradation under specific stress conditions. It is advised to protect the compound from direct light and store it in a cool, dry, and well-ventilated place in a tightly closed container[5]. Stock solutions can typically be stored at -80°C for up to six months or at -20°C for one month, protected from light[6].

Degradation Pathways

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the degradation pathways. The primary degradation product of the fungicide carbendazim, for which this compound is a known metabolite, is this compound itself. This can be further transformed into 2-hydroxybenzimidazole (B11371) through hydrolysis of the carbamate (B1207046) group[8].

Stress testing of this compound should be conducted to evaluate its susceptibility to:

  • Hydrolysis: across a wide range of pH values.

  • Oxidation: using agents such as hydrogen peroxide.

  • Photolysis: exposure to light.

  • Thermal stress: at elevated temperatures.

These studies are crucial for developing stability-indicating analytical methods[8][9].

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining thermodynamic solubility[10][11].

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.

  • Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the undissolved solid to settle.

  • Centrifuge the suspension to separate the solid phase from the saturated solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility based on the dilution factor.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess seal_container Seal container add_excess->seal_container shake Agitate at constant temperature (24-72h) seal_container->shake settle Allow undissolved solid to settle shake->settle centrifuge Centrifuge the suspension settle->centrifuge supernatant Withdraw clear supernatant centrifuge->supernatant dilute Dilute aliquot supernatant->dilute hplc Quantify using HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end Stability_Testing_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare this compound Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC-PDA/MS neutralize->hplc_analysis compare Compare to Unstressed Control hplc_analysis->compare identify Identify & Quantify Degradants compare->identify end Determine Degradation Pathway identify->end

References

Tautomerism in 2-Aminobenzimidazole and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole (B57391) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 2-aminobenzimidazole holds a significant position due to its versatile pharmacological properties, including antimicrobial, antiviral, and anticancer activities. A critical, yet often complex, aspect of the chemistry of this compound and its derivatives is the phenomenon of tautomerism. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium between different tautomeric forms can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, acidity/basicity, hydrogen bonding capacity, and ultimately, its biological activity and pharmacokinetic profile.[1] A thorough understanding and characterization of the tautomeric landscape of this compound derivatives are therefore paramount for rational drug design and development.[1]

This technical guide provides a comprehensive overview of tautomerism in this compound and its derivatives, focusing on the core principles, quantitative analysis, experimental protocols for characterization, and the implications for drug discovery.

Tautomeric Forms of this compound

This compound primarily exhibits two types of tautomerism: annular tautomerism and amino-imino tautomerism.

1. Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. This results in two chemically equivalent structures for the parent this compound, but can lead to distinct and non-equivalent tautomers in asymmetrically substituted derivatives.[2]

2. Amino-Imino Tautomerism: This is a prototropic tautomerism involving the migration of a proton from the exocyclic amino group to the endocyclic nitrogen atom (N1 or N3), resulting in an imino form. The equilibrium between the aromatic amino form and the non-aromatic imino form is a key consideration.

The interplay of these two forms of tautomerism results in three principal tautomeric forms for this compound:

  • Amino Tautomer (1H-benzo[d]imidazol-2-amine): This is generally considered the most stable and predominant form in solution.

  • Imino Tautomer (1,3-dihydro-2H-benzo[d]imidazol-2-imine): This non-aromatic tautomer is typically less stable.

  • Annular Tautomer: For the parent compound, the two annular tautomers are identical. For substituted derivatives, the position of the substituent on the benzene (B151609) ring determines the existence of distinct annular tautomers.

The equilibrium between these forms is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant (KT) and the Gibbs free energy difference (ΔG) between the tautomers.

KT = [Tautomer 2] / [Tautomer 1]

ΔG = -RT ln(KT)

While a comprehensive experimental dataset for a wide range of this compound derivatives is not consolidated in a single source, computational studies provide valuable insights into the relative stabilities of the tautomers. The following table presents theoretical data for the parent benzimidazole to illustrate the energy differences between tautomers.

Table 1: Calculated Relative Energies of Benzimidazole Tautomers [3]

TautomerStructureΔE (kJ mol-1)ΔG (298.15 K) (kJ mol-1)
1H-Benzimidazole1H-tautomer0.00.0
4H-Benzimidazole4H-tautomer123.3123.0
6H-Benzimidazole6H-tautomer131.5131.2

Note: Data is for the parent benzimidazole ring system. The presence of the amino group at the 2-position will influence these values.

Experimental Protocols for Tautomer Analysis

The elucidation of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.[4]

Protocol for Quantitative NMR Analysis of this compound Tautomerism:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is crucial as it can significantly influence the tautomeric equilibrium.[5]

    • For quantitative analysis, the use of an internal standard with a known concentration is recommended.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C NMR spectra at a constant, precisely controlled temperature.

    • For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete magnetization recovery, which is critical for accurate integration.

    • For ¹³C NMR, use a proton-decoupled pulse sequence with a sufficient relaxation delay.

  • Data Analysis:

    • Identify distinct sets of signals corresponding to each tautomer. In many cases, at room temperature, the proton exchange between the nitrogen atoms is fast on the NMR timescale, resulting in a single set of averaged signals.[2]

    • To resolve the signals of individual tautomers, variable temperature (VT) NMR studies are often necessary. Lowering the temperature can slow down the interconversion rate, leading to the appearance of separate signals for each tautomer.[6]

    • Integrate the signals corresponding to non-exchangeable protons of each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

    • The equilibrium constant (KT) can be calculated from the ratio of the integrated signal intensities.

UV-Vis Spectrophotometry

UV-Vis spectroscopy can be a valuable complementary technique for studying tautomeric equilibria, particularly when the tautomers exhibit distinct absorption spectra due to differences in their conjugated systems.[7]

Protocol for UV-Vis Spectrophotometric Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

    • Prepare a series of solutions with varying pH by using appropriate buffer solutions to investigate the effect of protonation/deprotonation on the tautomeric equilibrium.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectra of the solutions across a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

    • Record spectra at different temperatures to study the thermodynamics of the tautomeric equilibrium.

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to each tautomer. These are often assigned based on π → π* and n → π* transitions.

    • The relative concentrations of the tautomers can be determined by applying the Beer-Lambert law, provided the molar absorptivities (ε) of each tautomer at their respective λmax are known or can be estimated.

    • The tautomeric equilibrium constant (KT) can be calculated from the ratio of the absorbances at the λmax of the respective tautomers, after correcting for their molar absorptivities.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and complementing experimental data.[8]

Computational Workflow for Tautomer Analysis:

  • Structure Optimization:

    • Build the 3D structures of all possible tautomers of the this compound derivative.

    • Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).[9]

  • Energy Calculation:

    • Calculate the single-point electronic energies and Gibbs free energies (G) of the optimized structures. The relative Gibbs free energies will indicate the most stable tautomer in the gas phase.[10][11]

  • Solvation Effects:

    • To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) to recalculate the energies of the tautomers in the desired solvent.[8]

  • Spectra Simulation:

    • Simulate the NMR (chemical shifts) and UV-Vis (excitation energies and oscillator strengths) spectra for each tautomer to aid in the assignment and interpretation of experimental data.

Signaling Pathways and Experimental Workflows

The tautomeric state of this compound derivatives can be critical for their biological activity, influencing their ability to interact with specific biological targets.

Inhibition of TRPC4 and TRPC5 Channels

Certain this compound derivatives have been identified as inhibitors of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5. These channels are non-selective cation channels involved in various physiological processes, and their dysregulation has been implicated in several diseases.[12][13] The inhibition of these channels by this compound derivatives represents a potential therapeutic strategy.

TRPC_Inhibition GPCR GPCR Activation PLC PLC Activation GPCR->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 & DAG Production PIP2->IP3_DAG TRPC4_5 TRPC4/TRPC5 Channel Activation IP3_DAG->TRPC4_5 Ca_Influx Ca2+ Influx TRPC4_5->Ca_Influx Inhibitor This compound Derivative Inhibitor->TRPC4_5 Inhibition

Inhibition of TRPC4/5 signaling pathway.
Modulation of NOD1 Signaling Pathway

This compound derivatives have also been discovered as selective inhibitors of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response by recognizing bacterial peptidoglycans, leading to the activation of the NF-κB signaling pathway.[14][15] Inhibition of NOD1 is a promising approach for the treatment of inflammatory diseases.

NOD1_Inhibition PAMP Bacterial Peptidoglycan (iE-DAP) NOD1 NOD1 Activation PAMP->NOD1 RIPK2 RIPK2 Recruitment & Ubiquitination NOD1->RIPK2 TAK1 TAK1 Complex Activation RIPK2->TAK1 IKK IKK Complex Activation TAK1->IKK NFkB NF-κB Activation & Nuclear Translocation IKK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Inhibitor This compound Derivative Inhibitor->NOD1 Inhibition

Inhibition of the NOD1 signaling pathway.
General Synthetic Workflow

A common and versatile method for the synthesis of 2-aminobenzimidazoles involves the cyclocondensation of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide.[16] Derivatives can then be prepared through various modifications.

Synthesis_Workflow Start o-Phenylenediamine Step1 Cyclocondensation Start->Step1 Reagent1 Cyanogen Bromide (CNBr) Reagent1->Step1 Product1 This compound Step1->Product1 Step2 Derivatization Reactions (e.g., N-alkylation, acylation) Product1->Step2 Product2 This compound Derivatives Step2->Product2

A general synthetic workflow for this compound derivatives.

Conclusion

Tautomerism is a fundamental concept in the study of this compound and its derivatives, with profound implications for their chemical behavior and biological function. The dynamic equilibrium between amino-imino and annular tautomers dictates the physicochemical properties that are critical for drug-target interactions and pharmacokinetic profiles. A comprehensive characterization of the tautomeric landscape, through a combination of advanced spectroscopic techniques like NMR and UV-Vis, and supported by computational modeling, is essential for the rational design and development of novel therapeutics based on this versatile scaffold. The methodologies and insights presented in this guide provide a robust framework for researchers and scientists to navigate the complexities of tautomerism in this important class of heterocyclic compounds, ultimately contributing to the advancement of drug discovery and development.

References

The Versatile Scaffold: A Deep Dive into 2-Aminobenzimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines and its ability to engage in a multitude of biological interactions. This has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive review of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives, supplemented with detailed experimental protocols and visual representations of key biological pathways and workflows.

Synthesis of the this compound Core

The synthesis of this compound derivatives is adaptable, with numerous methods developed to access this key scaffold. A prevalent and efficient strategy involves the copper-catalyzed domino reaction of o-haloanilines and carbodiimides.[1][2] This approach offers good to excellent yields and tolerates a variety of substituents on both starting materials. Another effective one-pot method utilizes the reaction of o-phenylenediamine (B120857) and trichloroacetonitrile (B146778) catalyzed by copper (II) acetate (B1210297).

Key Synthetic Approaches:
  • Copper-Catalyzed Cyclization: Reaction of o-haloanilines with carbodiimides in the presence of a copper(I) catalyst and a base like tert-butoxide.[1][2]

  • From o-Phenylenediamine: One-pot synthesis from o-phenylenediamine and trichloroacetonitrile using a copper(II) acetate catalyst.

  • Cyclization with Cyanamides: Reaction of o-phenylenediamines with cyanamides, which can be readily prepared.

  • From Isoselenocyanates: An efficient one-pot procedure involving the reaction of isoselenocyanates with substituted diamines.

dot

G cluster_start Starting Materials cluster_reagents Reaction Conditions A o-Haloaniline F Domino Reaction (Cascade Addition & Cyclization) A->F B Carbodiimide B->F C Copper(I) Catalyst C->F D Base (e.g., t-BuOK) D->F E Solvent (e.g., Toluene) E->F G This compound Derivative F->G

Copper-Catalyzed Synthesis of 2-Aminobenzimidazoles.

Therapeutic Applications and Mechanisms of Action

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiparasitic, antiviral, and neuroprotective effects. Their versatility stems from the ability to interact with various biological targets, often by acting as kinase inhibitors.

Anticancer Activity

A significant area of research for this compound derivatives is in oncology. These compounds have been shown to inhibit several kinases crucial for cancer progression.

  • Aurora Kinase Inhibition: 2-Aminobenzimidazoles can serve as bioisosteres of biaryl urea (B33335) residues found in potent Aurora kinase inhibitors like SNS-314.[3] This class of compounds often exhibits improved aqueous solubility while maintaining comparable in vitro potency.[3]

  • VEGFR-2 Signaling Inhibition: Certain derivatives, such as Jzu 17, have been found to suppress angiogenesis by targeting the VEGF-A-VEGFR-2 signaling pathway.[4] They inhibit the phosphorylation of VEGFR-2 and its downstream signaling molecules, thereby preventing endothelial cell proliferation, migration, and tube formation.[4]

  • p38α MAP Kinase Inhibition: Potent and highly selective p38α inhibitors have been developed from the this compound scaffold.[5][6] These compounds act as ATP-competitive inhibitors and have shown efficacy in in vivo models of inflammatory diseases like collagen-induced arthritis.[5][6]

  • Protein Kinase CK1δ Inhibition: Derivatives bearing a (1H-pyrazol-3-yl)-acetyl moiety on the 2-amino group have shown potent inhibitory activity against protein kinase CK1δ, with some compounds reaching nanomolar potency.[1]

dot

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation ABI This compound Derivative (e.g., Jzu 17) ABI->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Inhibition of VEGFR-2 Signaling by 2-Aminobenzimidazoles.
Target Compound Type Activity (IC50) Reference
Aurora Kinase A This compound derivativeComparable to SNS-314[3]
Protein Kinase CK1δ 2-amido-benzimidazole with 5-cyano substituent98.6 nM[1]
p38α MAP Kinase C-6 substituted this compoundLow-nanomolar range[5][6]
VEGFR-2 Jzu 17Inhibition of phosphorylation[4]

Antiparasitic Activity

The this compound scaffold has proven to be a valuable starting point for the development of novel antiparasitic agents.

  • Antimalarial: A series of 2-aminobenzimidazoles featuring a phenol (B47542) moiety have demonstrated high potency against Plasmodium falciparum, including strains resistant to current therapies. The most potent compounds in this series exhibited IC50 values in the low nanomolar range and showed low cytotoxicity against human cells.

  • Antileishmanial: Starting from a high-throughput screening hit, optimization of the this compound scaffold led to compounds with sub-micromolar activity against Leishmania infantum.[7] While in vivo efficacy remains a challenge, these compounds show promise for further development.[7]

  • Antitrypanosomal: The same this compound scaffold has also been explored for activity against Trypanosoma cruzi and Trypanosoma brucei, suggesting broad-spectrum antiparasitic potential.[7]

Parasite Compound Type Activity (IC50) Reference
Plasmodium falciparum (3D7) This compound with 4,5-dimethyl phenol6.4 ± 0.5 nM
Leishmania infantum Optimized this compound derivative0.5 µM[7]
Trypanosoma cruzi This compound scaffoldBroad-spectrum activity noted[7]
Antiviral Activity

Derivatives of this compound have been evaluated for their antiviral properties against a range of RNA and DNA viruses. Certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM.[8] Moderate activity has also been observed against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2).[8]

Virus Compound Type Activity (EC50) Reference
Respiratory Syncytial Virus (RSV) 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoleAs low as 20 nM[8]
Bovine Viral Diarrhoea Virus (BVDV) 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoleModerate activity[8]
Yellow Fever Virus (YFV) 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoleModerate activity[8]
Coxsackie Virus B2 (CVB2) 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoleModerate activity[8]
Neurodegenerative Diseases

The this compound scaffold is being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. Some derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. Molecular docking studies suggest that these compounds can bind effectively to the active site of AChE.

Target Compound Type Activity Reference
Acetylcholinesterase (AChE) This compound derivativesPotent inhibitory activity (e.g., 91.86% inhibition)

Experimental Protocols

dot

G cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Models cluster_invivo In Vivo Models A Synthesized This compound Library B Target-Based Assays (e.g., Kinase Inhibition) A->B C Phenotypic Assays (e.g., Cell Viability - MTT) A->C D Mechanism of Action (e.g., Western Blot for Phospho-Proteins) B->D C->D E Aortic Ring Sprouting Assay D->E G Disease Model (e.g., Tumor Xenograft) D->G F Angiogenesis Model (Matrigel Plug) E->F H Lead Optimization F->H G->H

Workflow for Biological Evaluation of 2-Aminobenzimidazoles.
Synthesis: Copper-Catalyzed Synthesis of 2-Aminobenzimidazoles

Materials:

  • o-Haloaniline (1.0 mmol)

  • Carbodiimide (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • Anhydrous toluene (B28343) (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the o-haloaniline, carbodiimide, CuI, and t-BuOK.

  • Add anhydrous toluene to the reaction mixture.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Cell Viability: MTT Assay

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Angiogenesis: Western Blot for VEGFR-2 Phosphorylation

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture reagents

  • VEGF-A

  • Test compounds (this compound derivatives)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Culture HUVECs to near confluency and serum-starve for 4-6 hours.

  • Pre-treat the cells with the test compounds or vehicle for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-VEGFR-2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control (e.g., GAPDH) to normalize the data.

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets, particularly protein kinases, have led to the discovery of potent lead compounds for various diseases. The ongoing exploration of structure-activity relationships and the application of advanced biological screening methods will undoubtedly lead to the development of novel this compound-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful field.

References

The Pharmacological Profile of the 2-Aminobenzimidazole Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of the this compound core, detailing its diverse biological effects, mechanisms of action, and the experimental methodologies used for its evaluation.

Diverse Biological Activities

Derivatives of the this compound scaffold have demonstrated a wide range of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1] This broad activity stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and target specificity.

Key Pharmacological Targets and Mechanisms of Action

The pharmacological versatility of the this compound scaffold is underscored by its interaction with a multitude of biological targets. Notably, these include a variety of protein kinases, pattern recognition receptors, and ion channels.

Protein Kinase Inhibition

The this compound core has proven to be a fertile ground for the discovery of potent protein kinase inhibitors, crucial in the field of oncology and inflammation.

  • Aurora Kinases: this compound derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[2] Inhibition of these kinases disrupts cell division, leading to apoptosis in cancer cells.

  • p38α Mitogen-Activated Protein (MAP) Kinase: This scaffold has been successfully employed to develop highly selective inhibitors of p38α MAP kinase, a key mediator of inflammatory responses.[3][4] These inhibitors show promise in the treatment of inflammatory diseases.

  • Casein Kinase 1 Delta (CK1δ): Certain this compound derivatives exhibit inhibitory activity against CK1δ, a kinase implicated in the regulation of circadian rhythms, cell cycle, and Wnt signaling.[5] Dysregulation of CK1δ has been linked to cancer and neurodegenerative diseases.

  • Inducible T-cell Kinase (ITK): As antagonists of ITK, a key kinase in T-cell signaling, this compound-based compounds present opportunities for the development of novel immunomodulatory and anti-inflammatory agents.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By targeting the VEGFR-2 signaling pathway, specific this compound derivatives can inhibit angiogenesis, a critical process in tumor growth and metastasis.

Modulation of Innate Immunity
  • NOD1 Signaling Pathway: this compound compounds have been identified as selective inhibitors of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor involved in the innate immune response to bacterial pathogens.[7] These inhibitors offer a novel approach to modulating inflammatory responses in infectious and inflammatory diseases.

Ion Channel Inhibition
  • TRPC4 and TRPC5 Channels: A novel class of this compound-based small molecules has been characterized as potent and selective inhibitors of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[8] These non-selective cation channels are implicated in a variety of physiological processes, and their inhibition presents a therapeutic strategy for neurological and renal disorders.

Quantitative Pharmacological Data

The following tables summarize the in vitro activities of representative this compound derivatives against various biological targets.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassTargetCell LineActivity (IC50)Reference
2-AmidobenzimidazolesCK1δ-98.6 nM - 6.27 µM[5]
2-AminobenzimidazolesAurora KinasesVariousComparable to SNS-314[2]
2-Aminobenzimidazolesp38α MAP KinaseMacrophagesLow-nanomolar[3][4]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound ClassOrganismActivity (MIC)Reference
This compound AdjuvantsKlebsiella pneumoniae2 µg/mL (with clarithromycin)[9][10]
This compound AdjuvantsAcinetobacter baumannii2 µg/mL (with clarithromycin)[9][10]
Benzimidazole-Pyrazole HybridsBacillus subtilis3.125 µg/mL[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the pharmacological properties of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (e.g., a peptide or protein)

    • Adenosine 5'-triphosphate (ATP)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

    • 96- or 384-well white opaque assay plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the test compound dilutions to the assay plate wells. Control wells should contain DMSO only.

    • Prepare a kinase/substrate mixture in kinase assay buffer and add it to the wells.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Reagents and Materials:

    • Test microorganism

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Sterile 96-well microtiter plates

    • Test compound (dissolved in a suitable solvent)

    • Positive control antibiotic

    • Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Procedure:

    • Dispense sterile broth into all wells of a 96-well plate.

    • Create a two-fold serial dilution of the test compound across the wells of the plate.

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Workflows

Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.

Aurora_Kinase_Signaling cluster_0 Mitotic Progression G2/M Transition G2/M Transition Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases Aurora Kinases Aurora Kinases->G2/M Transition Aurora Kinases->Spindle Assembly Aurora Kinases->Chromosome Segregation Aurora Kinases->Cytokinesis This compound Inhibitor This compound Inhibitor This compound Inhibitor->Aurora Kinases Inhibits

Caption: Aurora Kinase Signaling Pathway and Inhibition.

p38_MAPK_Signaling Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Inflammatory Response Inflammatory Response p38 MAPK->Inflammatory Response This compound Inhibitor This compound Inhibitor This compound Inhibitor->p38 MAPK Inhibits

Caption: p38 MAPK Signaling Pathway and Inhibition.

NOD1_Signaling Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1 NOD1 Bacterial Peptidoglycan->NOD1 RIPK2 RIPK2 NOD1->RIPK2 NF-kB Activation NF-kB Activation RIPK2->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines This compound Inhibitor This compound Inhibitor This compound Inhibitor->NOD1 Inhibits

Caption: NOD1 Signaling Pathway and Inhibition.

TRPC45_Signaling GPCR Activation GPCR Activation PLC PLC GPCR Activation->PLC TRPC4/5 Channels TRPC4/5 Channels PLC->TRPC4/5 Channels Ca2+ Influx Ca2+ Influx TRPC4/5 Channels->Ca2+ Influx Cellular Response Cellular Response Ca2+ Influx->Cellular Response This compound Inhibitor This compound Inhibitor This compound Inhibitor->TRPC4/5 Channels Inhibits

Caption: TRPC4/5 Channel Signaling and Inhibition.

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification Mechanism of Action Studies Mechanism of Action Studies Lead Identification->Mechanism of Action Studies In Vivo Efficacy In Vivo Efficacy Mechanism of Action Studies->In Vivo Efficacy

References

2-Aminobenzimidazole: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzimidazole (2-ABZ) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This unique feature allows it to effectively interact with a wide array of biological targets, making it a "privileged structure" in the design and development of novel therapeutic agents. The versatility of the 2-ABZ core, coupled with its amenability to chemical modification, has led to the discovery of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, neuroprotective, antimalarial, and antiparasitic effects. This technical guide provides a comprehensive overview of the this compound scaffold in drug discovery, focusing on its synthesis, biological activities, mechanisms of action, and the experimental protocols used to evaluate its therapeutic potential.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives is typically achieved through the cyclization of o-phenylenediamines with a one-carbon electrophile. A common and efficient method involves the reaction of an appropriately substituted o-phenylenediamine (B120857) with cyanogen (B1215507) bromide.

General Experimental Protocol: Synthesis of 2-Aminobenzimidazoles

This protocol outlines a general procedure for the synthesis of a this compound derivative from an o-phenylenediamine and cyanogen bromide.

Materials:

  • Substituted o-phenylenediamine

  • Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in methanol.

  • Addition of Cyanogen Bromide: Cool the solution in an ice bath. Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the cooled o-phenylenediamine solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. To the residue, add a saturated solution of sodium bicarbonate to neutralize any excess acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired this compound derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

Biological Activities and Therapeutic Potential

The this compound scaffold has been extensively explored for a multitude of biological activities. The following sections detail the key therapeutic areas where 2-ABZ derivatives have shown significant promise, along with quantitative data and detailed experimental protocols for their evaluation.

Kinase Inhibition

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-ABZ scaffold has proven to be an effective ATP-competitive inhibitor for several kinases.

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.

Quantitative Data: this compound Derivatives as Aurora Kinase Inhibitors

Compound IDModificationAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)Reference
SNS-314 Biaryl urea (B33335) core931HCT1163
6m 2-ABZ bioisostere of SNS-314--HCT116-
R763 Imidazo[1,2-a]pyrazine core44.8Colo205, MiaPaCa-2, HeLa, MV4-112-8
CYC116 -4419Various34-1370
MK-5108 -0.06414.08Various160-6400

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathway: Aurora Kinase Inhibition

Aurora_Kinase_Pathway Aurora Kinase Signaling in Mitosis cluster_G2_M G2/M Transition cluster_Mitosis Mitosis CyclinB/CDK1 CyclinB/CDK1 Aurora_A Aurora_A CyclinB/CDK1->Aurora_A Activates PLK1 PLK1 Aurora_A->PLK1 Activates Centrosome_Maturation Centrosome_Maturation PLK1->Centrosome_Maturation Promotes Aurora_B Aurora_B Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Aurora_B->Spindle_Assembly_Checkpoint Regulates Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Chromosome_Segregation Chromosome_Segregation Spindle_Assembly_Checkpoint->Chromosome_Segregation Ensures Fidelity Normal_Cell_Division Normal_Cell_Division Chromosome_Segregation->Normal_Cell_Division Cytokinesis->Normal_Cell_Division 2_ABZ_Inhibitor 2-ABZ Inhibitor 2_ABZ_Inhibitor->Aurora_A 2_ABZ_Inhibitor->Aurora_B Apoptosis Apoptosis 2_ABZ_Inhibitor->Apoptosis Induces in Cancer Cells

Caption: Aurora Kinase Signaling Pathway and Inhibition by 2-ABZ Derivatives.

Experimental Protocol: In Vitro Aurora Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of 2-ABZ compounds against Aurora kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant human Aurora A or Aurora B kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., Kemptide)

  • This compound test compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 2-ABZ test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions. Include positive controls (kinase + substrate, no inhibitor) and negative controls (substrate only, no kinase).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in inflammatory responses and cellular stress.

Quantitative Data: this compound Derivatives as p38 MAPK Inhibitors

Compound IDModificationp38α IC₅₀ (nM)Cell-based TNF-α IC₅₀ (nM)Reference
Compound 1 Lead 2-ABZ derivativeLow nanomolarLow nanomolar
Compound 18 Optimized 2-ABZ derivative--
SB203580 Reference inhibitor222.44-
AA6 Imidazole derivative403.57-

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathway: p38 MAPK Signaling

p38_MAPK_Pathway p38 MAPK Signaling Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Stimuli->MAPKKK Activate MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylate p38_MAPK p38_MAPK MKK3_6->p38_MAPK Phosphorylate MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylate Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Phosphorylate Inflammatory_Response Inflammatory Response (TNF-α, IL-6 production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response 2_ABZ_Inhibitor 2-ABZ Inhibitor 2_ABZ_Inhibitor->p38_MAPK

Caption: p38 MAPK Signaling Pathway and Inhibition by 2-ABZ Derivatives.

Experimental Protocol: In Vitro p38α Kinase Assay

This protocol outlines a non-radioactive method for measuring p38α MAPK activity by detecting the phosphorylation of a substrate, ATF2.

Materials:

  • Cell lysate containing active p38 MAPK or purified recombinant p38α

  • Anti-p38 MAPK antibody

  • Protein A/G agarose (B213101) beads

  • ATF2 fusion protein (substrate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • ATP

  • This compound test compounds

  • SDS-PAGE and Western blotting reagents

  • Primary antibody: Phospho-ATF2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Immunoprecipitation of p38 MAPK: Incubate cell lysates with anti-p38 MAPK antibody, followed by the addition of Protein A/G agarose beads to pull down the kinase.

  • Kinase Reaction: Wash the immunoprecipitated beads and resuspend them in kinase assay buffer. Add the ATF2 substrate, ATP, and the 2-ABZ test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Detection: Block the membrane and probe with a primary antibody specific for phosphorylated ATF2. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Data Acquisition: Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the level of ATF2 phosphorylation. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

TRPC4/TRPC5 Channel Inhibition

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels involved in various physiological processes.

Quantitative Data: this compound Derivatives as TRPC4/TRPC5 Inhibitors

Compound IDTRPC4 IC₅₀ (µM)TRPC5 IC₅₀ (µM)TRPC3 IC₅₀ (µM)Reference
M084 10.38.2~50
Compound 9 6.64.9>50
Compound 13 4.83.1>50
Compound 28 5.53.4>50
Clemizole 6.41.19.1

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathway: TRPC4/TRPC5 Channel Activation

TRPC4_5_Pathway TRPC4/TRPC5 Channel Activation Pathway GPCR G-Protein Coupled Receptor (GPCR) G_protein Gq/11 or Gi/o GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates TRPC4_5 TRPC4/5 Channel G_protein->TRPC4_5 Directly Activates (Gi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER DAG->TRPC4_5 Activates IP3R IP3 Receptor ER->IP3R Ca2_release Ca²⁺ Release IP3R->Ca2_release Cellular_Response Cellular_Response Ca2_release->Cellular_Response Ca2_influx Ca²⁺ Influx TRPC4_5->Ca2_influx Ca2_influx->Cellular_Response 2_ABZ_Inhibitor 2-ABZ Inhibitor 2_ABZ_Inhibitor->TRPC4_5

Caption: TRPC4/TRPC5 Channel Activation and Inhibition by 2-ABZ Derivatives.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and targeting of cancer-specific signaling pathways.

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound IDModificationCell LineIC₅₀ (µM)Reference
Compound 1g 2-(aminomethyl)benzimidazoleT47D22.05
Compound 4g 2-(aminomethyl)benzimidazoleT47D< 22.05
Compound 4h 2-(aminomethyl)benzimidazoleT47D~22.05
Gefitinib Reference DrugT47D22.05

Note: IC₅₀ values can vary depending on the specific cell line and assay conditions.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a

The 2-Aminobenzimidazole Core: A Privileged Scaffold in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzimidazole moiety is a significant heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of synthetic molecules with diverse and potent biological activities. While its occurrence in natural products is notably rare, the structural motif is of great interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the discovery of molecules containing the this compound core, with a primary focus on its prevalence in synthetic bioactive compounds due to the scarcity of its natural counterparts. We delve into the significant biological activities exhibited by these molecules, present quantitative data in structured tables, and provide detailed experimental protocols for their synthesis and characterization. Furthermore, this guide explores the closely related 2-aminoimidazole alkaloids from marine sources, which represent a rich area of natural product research and offer valuable insights into the bioactivity of this class of compounds. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the molecular mechanisms and research methodologies.

Introduction: The Scarcity of Natural 2-Aminobenzimidazoles

The benzimidazole (B57391) ring system is a key structural component in various natural products and pharmaceuticals.[1] However, the specific this compound scaffold is exceptionally rare in nature. One of the few documented instances is its notation as a marine xenobiotic metabolite found in Euglena gracilis.[2] This scarcity in the natural world is in stark contrast to its prevalence in synthetic medicinal chemistry, where it is considered a "privileged scaffold."[3][4] The this compound core's ability to form multiple hydrogen bonds and participate in various non-covalent interactions makes it an attractive framework for designing molecules that can bind to a wide range of biological targets.[5]

Given the limited number of naturally occurring 2-aminobenzimidazoles, this guide will also explore the rich diversity of bioactive synthetic compounds containing this core. Additionally, we will discuss the closely related 2-aminoimidazole alkaloids, which are abundant in marine organisms, particularly sponges, and exhibit a broad spectrum of biological activities.[6][7][8]

Biological Activities of Compounds Containing the this compound Core

Synthetic molecules featuring the this compound moiety have demonstrated a remarkable range of pharmacological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal properties.[9][10][11][12]

Antimicrobial Activity

The this compound scaffold has been extensively explored for the development of novel antimicrobial agents. These compounds have shown efficacy against a variety of bacterial and fungal pathogens.[9][10] Some derivatives have been found to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[13]

Anticancer Activity

Numerous synthetic this compound derivatives have been reported to possess potent anticancer activity.[4] Their mechanisms of action often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Antiprotozoal Activity

Recent research has highlighted the potential of this compound derivatives as promising agents against neglected tropical diseases caused by protozoan parasites, such as leishmaniasis.[14]

Quantitative Data on Biological Activities

The following tables summarize the quantitative biological activity data for selected synthetic compounds containing the this compound core.

Table 1: Antibacterial and Antifungal Activity of Selected this compound Derivatives

Compound IDTarget OrganismActivityMIC/IC50 (µM)Reference
1 Staphylococcus aureusAntibacterial3.9[9]
2 Escherichia coliAntibacterial7.8[9]
3 Candida albicansAntifungal1.1[15]
4 Cryptococcus sp.Antifungal2.3[15]

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound IDCell LineActivityIC50 (µM)Reference
5 HCT116 (Colon Cancer)Cytotoxic0.00005[16]
6 MCF-7 (Breast Cancer)Cytotoxic25.72[16]
7 K562 (Leukemia)Cytotoxic9.4[17]
8 HL-60 (Leukemia)Cytotoxic5.77[5]

Table 3: Antiprotozoal Activity of Selected this compound Derivatives

Compound IDTarget OrganismActivityIC50 (µM)Reference
9 Leishmania infantumAntileishmanial4.1[14]
10 Trypanosoma cruziAntitrypanosomal2.0[15]
11 Plasmodium falciparumAntimalarial0.04[18]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound derivatives and the isolation of related natural products.

General Synthesis of this compound Derivatives

A common and efficient method for the synthesis of a this compound core involves the cyclization of an o-phenylenediamine (B120857) derivative with cyanogen (B1215507) bromide.[14]

Protocol:

  • Dissolve the substituted o-phenylenediamine in a suitable solvent, such as methanol (B129727) or ethanol.

  • Add a solution of cyanogen bromide dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for a specified time (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

A schematic representation of this synthetic workflow is provided below.

Isolation of 2-Aminoimidazole Alkaloids from Marine Sponges

The isolation of 2-aminoimidazole alkaloids from marine sponges typically involves solvent extraction followed by various chromatographic techniques.[6][19]

Protocol:

  • Collect the marine sponge and freeze-dry the specimen.

  • Grind the dried sponge material into a fine powder.

  • Perform sequential extraction of the powdered sponge with solvents of increasing polarity, for example, n-hexane, dichloromethane, and methanol.

  • Concentrate the extracts under reduced pressure.

  • Subject the crude extracts to column chromatography on silica (B1680970) gel or other suitable stationary phases.

  • Elute the column with a gradient of solvents to separate the different components.

  • Further purify the fractions containing the desired alkaloids using high-performance liquid chromatography (HPLC).

  • Characterize the pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[20][21][22]

A generalized workflow for the isolation of marine natural products is depicted below.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by benzimidazole-containing compounds and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis of this compound Derivative start o-Phenylenediamine + Cyanogen Bromide reaction Cyclization Reaction (e.g., in Methanol) start->reaction workup Solvent Evaporation & Crude Product reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Pure this compound Derivative purification->product

Caption: General workflow for the synthesis of a this compound derivative.

isolation_workflow cluster_isolation Isolation of Marine Natural Products start Marine Sponge Collection & Freeze-Drying extraction Solvent Extraction (e.g., Hexane, DCM, MeOH) start->extraction concentration Crude Extract extraction->concentration chromatography Column Chromatography (e.g., Silica Gel) concentration->chromatography hplc HPLC Purification chromatography->hplc characterization Structure Elucidation (NMR, MS) hplc->characterization

Caption: Generalized workflow for the isolation of marine natural products.

signaling_pathway cluster_pathway Modulation of Cancer Cell Signaling by Benzimidazole Derivatives BIM Benzimidazole Derivative RTK Receptor Tyrosine Kinase (RTK) BIM->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential signaling pathway inhibited by some anticancer benzimidazole derivatives.

Conclusion

The this compound core stands out as a remarkably versatile scaffold in medicinal chemistry, leading to the development of a plethora of synthetic compounds with significant therapeutic potential. While its natural occurrence is exceedingly rare, the extensive research into its synthetic derivatives provides a rich source of information for drug discovery and development. The closely related 2-aminoimidazole alkaloids from marine sources further underscore the biological importance of this structural motif. Continued exploration of both synthetic libraries and natural product databases will undoubtedly lead to the discovery of new and more potent therapeutic agents based on the this compound and related scaffolds.

References

A Theoretical Deep Dive into the Electronic Properties of 2-Aminobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzimidazole (2-ABD) is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The electronic characteristics of the 2-ABD scaffold are fundamental to its chemical reactivity and biological interactions. This technical guide provides an in-depth analysis of the electronic properties of this compound based on theoretical and computational studies. The insights presented herein are crucial for understanding its structure-activity relationships and for the rational design of novel 2-ABD-based therapeutic agents and functional materials.

Computational Methodologies

The theoretical investigation of the electronic properties of this compound predominantly relies on Density Functional Theory (DFT) calculations. A common and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with various basis sets.

Detailed Computational Protocol

A representative computational methodology for studying this compound involves the following steps:

  • Geometry Optimization: The molecular structure of this compound is optimized to its ground state geometry. This is typically performed using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).[2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

    • Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be employed to calculate electronic absorption spectra (UV-Vis).

The workflow for these theoretical calculations can be visualized as follows:

computational_workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc validation Check for Imaginary Frequencies freq_calc->validation validation->geom_opt Imaginary Frequencies Found electronic_props Calculation of Electronic Properties validation->electronic_props None homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep MEP Analysis electronic_props->mep nbo NBO Analysis electronic_props->nbo tddft TD-DFT (UV-Vis Spectra) electronic_props->tddft end Analyzed Electronic Properties homo_lumo->end mep->end nbo->end tddft->end

Figure 1: A generalized workflow for the theoretical calculation of the electronic properties of this compound.

Key Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap implies higher reactivity.

ParameterB3LYP/6-311++G(d,p)B3LYP/6-31G(d)
HOMO Energy (eV)-5.93-5.84
LUMO Energy (eV)-0.98-0.87
HOMO-LUMO Gap (ΔE in eV)4.954.97

Table 1: Calculated HOMO, LUMO, and energy gap values for this compound using different basis sets.[2]

The relatively large HOMO-LUMO gap suggests that this compound is a stable molecule with moderate chemical reactivity.[4] The distribution of the HOMO is typically localized over the benzimidazole (B57391) ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the entire molecule, suggesting that it can act as an electron acceptor.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The different colors on the MEP map represent different electrostatic potential values.

  • Red/Yellow Regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These regions are typically found around electronegative atoms like nitrogen.

  • Blue Regions: Indicate positive electrostatic potential and are susceptible to nucleophilic attack. These regions are often located around hydrogen atoms.

For this compound, the most negative potential is generally located on the nitrogen atoms of the imidazole (B134444) ring, making them the most probable sites for protonation and electrophilic interactions. The hydrogen atoms of the amino group and the aromatic ring exhibit positive potential.

The logical relationship for predicting reactivity based on electronic properties can be summarized as follows:

reactivity_prediction electronic_props Calculated Electronic Properties homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep MEP Analysis electronic_props->mep nbo NBO Analysis electronic_props->nbo electrophilic Electrophilic Attack Sites (High HOMO density, Negative MEP) homo_lumo->electrophilic stability Chemical Stability (Large HOMO-LUMO Gap) homo_lumo->stability mep->electrophilic nucleophilic Nucleophilic Attack Sites (Low LUMO density, Positive MEP) mep->nucleophilic charge_transfer Intramolecular Charge Transfer (NBO Analysis) nbo->charge_transfer reactivity Prediction of Chemical Reactivity electrophilic->reactivity nucleophilic->reactivity stability->reactivity charge_transfer->reactivity

Figure 2: Logical relationship between calculated electronic properties and the prediction of chemical reactivity for this compound.
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of intramolecular charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. In this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen atoms to the antibonding orbitals of the aromatic ring. This delocalization contributes to the overall stability of the molecule.

Spectroscopic Properties

Theoretical calculations can also predict the spectroscopic properties of this compound, which can be compared with experimental data for validation.

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The calculated results can help in the interpretation of experimental spectra and provide insights into the nature of the electronic excitations. For this compound, the main electronic transitions are typically of the π → π* type, originating from the aromatic system.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a powerful framework for understanding the electronic properties of this compound. The analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals offers a comprehensive picture of its reactivity, stability, and intramolecular interactions. These computational insights are invaluable for the rational design and development of new this compound derivatives with tailored biological activities and material properties. The methodologies and data presented in this guide serve as a foundational resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science.

References

The Therapeutic Landscape of 2-Aminobenzimidazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzimidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Versatility of the this compound Core

Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene (B151609) and imidazole (B134444) rings, are of paramount importance in medicinal chemistry. The introduction of an amino group at the 2-position of the benzimidazole (B57391) ring system gives rise to this compound, a scaffold that has proven to be a cornerstone in the development of numerous therapeutic agents.[1] This structural feature enhances the molecule's ability to form hydrogen bonds and engage in various biological interactions, contributing to its broad spectrum of pharmacological activities.[1]

Derivatives of this compound have demonstrated significant potential in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes and signaling pathways to the disruption of microbial cell processes. This guide will delve into the specifics of these therapeutic applications, providing the necessary data and protocols to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established methods. A common and efficient approach involves the cyclization of o-phenylenediamine (B120857) with various reagents.

One of the most widely used methods is the reaction of o-phenylenediamine with cyanogen (B1215507) bromide or cyanamide.[2] This reaction typically proceeds in a suitable solvent and may be facilitated by heat.

Another versatile method involves the use of isothiocyanates, which react with o-phenylenediamine to form a thiourea (B124793) intermediate. Subsequent cyclization, often promoted by a desulfurizing agent such as mercuric oxide or a carbodiimide, yields the this compound derivative.[3] This approach allows for the introduction of a wide variety of substituents on the exocyclic amino group.

Modern synthetic strategies also employ metal-catalyzed reactions and microwave-assisted synthesis to improve yields, reduce reaction times, and enhance the overall efficiency of the synthetic process.[4] The choice of synthetic route often depends on the desired substitution pattern on the benzimidazole ring and the exocyclic amine.

Therapeutic Potential and Quantitative Data

The therapeutic utility of this compound derivatives is underscored by a wealth of preclinical data. The following sections and tables summarize the quantitative measures of their efficacy in key therapeutic areas.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like vascular endothelial growth factor receptor 2 (VEGFR-2), which is pivotal for tumor angiogenesis.[1][5] Other derivatives have been shown to induce apoptosis and cell cycle arrest through various other pathways.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Jzu 17HUVECs (VEGF-A induced proliferation)~1[1][5]
Derivative 13HCT116, A549, A3756.43, 9.62, 8.07[6]
Compound 12MCF-72.49[6]
Compound 24C6 rat glioma, A5494.63, 39.33[6]
Compound V7H103, H314, HCT1111.64, 16.68, 13.30[7]
Compound 2aA549, DLD-1111.70, 185.30[8]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. This compound derivatives have demonstrated significant activity against a spectrum of bacteria and fungi. Their mode of action can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. Some derivatives have also shown the ability to potentiate the activity of existing antibiotics against resistant bacterial strains.[9]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Lead Compound (Adjuvant)Klebsiella pneumoniae 2146 (with clarithromycin)2 (at 30 µM)[9]
Lead Compound (Adjuvant)Acinetobacter baumannii 5075 (with clarithromycin)2 (at 5 µM)[9]
Various DerivativesEnterococcus faecalis, Staphylococcus aureus12.5 - 400[10]
Various DerivativesCandida tropicalis6.25 - 400[10]
Compound 10Bacillus subtilis3.125[9]
Compound 10Bacillus thuringiensis6.25[9]
Antiviral Activity

Several this compound derivatives have been identified as potent inhibitors of various viruses. Their antiviral mechanisms can target different stages of the viral life cycle, including viral entry, replication, and assembly. This broad-spectrum potential makes them attractive candidates for the development of new antiviral drugs.

Compound/DerivativeVirusEC50 (µM)Reference
Compound 4Adenovirus 55.9[11]
Compound 4Herpesvirus 130[11]
Compound 4Coxsackievirus B53.5[11]
Compound 4Echovirus 75[11]
Compound 9Coxsackievirus B54.3[11]
Compound 9Echovirus 70.63[11]
Various DerivativesRespiratory Syncytial Virus (RSV)as low as 0.02[12]
Derivative 36aVaccinia Virus (VV)0.1[13]
Derivative 36cBovine Viral Diarrhoea Virus (BVDV)0.8[13]

Detailed Experimental Protocols

To facilitate the replication and extension of the research described, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan (B1609692), which can be quantified spectrophotometrically.[14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium is determined.[17]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model for screening acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory potential.[2][4]

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.

  • Compound Administration: Administer the this compound derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.[4]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to analyze their expression levels and phosphorylation status.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[17]

Protocol:

  • Cell Lysis: Treat cells with the this compound derivative for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Then, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

General Cell-Based Antiviral Assay (CPE Reduction Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) caused by a virus.

Principle: Viral infection often leads to morphological changes in host cells, known as CPE. An effective antiviral compound will inhibit viral replication and thus reduce or prevent CPE.[16]

Protocol:

  • Cell Seeding: Seed susceptible host cells in a 96-well plate and incubate overnight to form a monolayer.

  • Compound and Virus Addition: Add serial dilutions of the this compound derivative to the cells. Subsequently, infect the cells with a known titer of the virus. Include a virus control (cells and virus, no compound) and a cell control (cells only).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe CPE in the virus control wells (typically 2-5 days).

  • CPE Evaluation: Observe the cells under a microscope to assess the degree of CPE. Cell viability can be quantified using a colorimetric assay such as the MTS or neutral red uptake assay.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the therapeutic effects of this compound derivatives is crucial for their rational design and development. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Inhibition of VEGFR-2 Signaling Pathway

Several this compound derivatives exert their anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1][5]

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Jzu17 This compound Derivative (e.g., Jzu 17) Jzu17->VEGFR2 Inhibition

Caption: Inhibition of VEGFR-2 signaling by a this compound derivative.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening the anticancer potential of this compound derivatives.

Anticancer_Screening_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of This compound Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) MTT_Assay->Mechanism_Study Animal_Model Tumor Xenograft Animal Model Mechanism_Study->Animal_Model Efficacy_Study Tumor Growth Inhibition Study Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Data_Analysis Data Analysis and SAR Studies Toxicity_Study->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: A typical workflow for anticancer drug screening.

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and promising scaffold in the realm of medicinal chemistry. Their demonstrated efficacy across a range of therapeutic areas, including cancer, infectious diseases, and inflammation, highlights their potential for the development of novel drugs. The structure-activity relationship studies of these compounds continue to provide valuable insights for the design of more potent and selective agents.

Future research in this field will likely focus on several key areas:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will enable more targeted drug design.

  • Lead Optimization: The modification of lead compounds to improve their pharmacokinetic and pharmacodynamic properties is crucial for their clinical translation.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens, particularly in oncology and infectious diseases.

  • Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.

References

2-Aminobenzimidazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 934-32-7

Synonyms: 1H-Benzimidazol-2-amine, 2-Benzimidazolamine

This document provides an in-depth technical overview of 2-aminobenzimidazole, a heterocyclic aromatic compound that serves as a valuable scaffold in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Physicochemical and Safety Data

This compound is a light cream to beige crystalline solid.[1] Key physicochemical properties and safety information are summarized below.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₇N₃[2][3][4]
Molecular Weight133.15 g/mol [2][3][4]
Melting Point228 - 232 °C[1]
pKa~7.5[5]
Water SolubilitySlightly soluble[6]
Solubility in Organic SolventsSoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4]
Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It causes skin and serious eye irritation.[1][7] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[4]

Precautionary Measures:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[1]

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[1]

  • Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[1]

  • Incompatibilities: Strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[1]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1]

  • Ingestion: Seek immediate medical attention.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide.

Synthesis of this compound

Principle: This method involves the reaction of o-phenylenediamine with cyanogen bromide in an aqueous medium. The exothermic reaction leads to the formation of the benzimidazole (B57391) ring system.

Experimental Protocol:

  • Suspend o-phenylenediamine (4.2 g, 0.039 mol) in 40 mL of water.

  • Add cyanogen bromide (3.5 g, 0.033 mol) in small portions with shaking.

  • Control the exothermic reaction by cooling as necessary.

  • After the reaction subsides, collect the precipitated product by filtration.

  • Recrystallize the crude product from water to obtain pure this compound.

Applications in Drug Discovery

The this compound scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential.

Inhibition of Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES)

This compound derivatives have been identified as inhibitors of the HCV IRES.[5][8] These compounds bind to the IRES subdomain IIa, inducing a conformational change that hinders the recruitment of the ribosomal machinery and subsequently inhibits viral translation.[5][9]

This assay monitors the binding of compounds to the HCV IRES subdomain IIa by measuring changes in Förster Resonance Energy Transfer (FRET) between two fluorescent dyes attached to the RNA.[9][10]

Methodology:

  • RNA Preparation: Synthesize and purify the HCV IRES subdomain IIa RNA construct labeled with a FRET donor (e.g., Cy3) and an acceptor (e.g., Cy5) at its termini.

  • Assay Buffer: Prepare a suitable buffer, for example, containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 5 mM MgCl₂.

  • Compound Preparation: Dissolve the test compounds (this compound and its derivatives) in DMSO to prepare stock solutions.

  • Assay Procedure: a. In a 96-well plate, add the labeled RNA to the assay buffer. b. Add varying concentrations of the test compounds to the wells. c. Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

  • Data Acquisition: Measure the fluorescence of the donor and acceptor dyes using a plate reader.

  • Data Analysis: Calculate the FRET efficiency for each compound concentration. A decrease in FRET efficiency indicates a conformational change in the RNA upon compound binding. Determine the EC₅₀ value, the concentration at which 50% of the maximum effect is observed.

Inhibition of PKC-Driven NF-κB Activation

This compound and its derivatives have been identified as selective inhibitors of the Protein Kinase C (PKC)-driven Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] This pathway is crucial in immune responses and inflammation.

The activation of NF-κB by PKC involves a cascade of phosphorylation events, ultimately leading to the translocation of NF-κB into the nucleus and the transcription of target genes.

G PKC-Induced NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm PKC Protein Kinase C (PKC) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) PKC->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα_degradation Ubiquitination & Degradation of IκBα IκBα->IκBα_degradation Leads to Nucleus Nucleus NFκB->Nucleus Translocates to Transcription Gene Transcription (e.g., inflammatory cytokines) Nucleus->Transcription Initiates Aminobenzimidazole This compound Inhibition Aminobenzimidazole->IKK_complex Potential Target IκBα_degradation->NFκB Releases

Caption: PKC-induced NF-κB signaling pathway and the potential point of inhibition by this compound.

This cell-based assay quantifies the activity of the NF-κB pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.

Methodology:

  • Cell Culture: Use a suitable cell line (e.g., HEK293) stably transfected with an NF-κB luciferase reporter construct.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound or its derivatives for a specified time (e.g., 1 hour).

  • Pathway Activation: Induce the PKC-driven NF-κB pathway by adding an activator such as Phorbol 12-myristate 13-acetate (PMA). A separate set of wells can be treated with TNF-α to assess selectivity.

  • Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 6-8 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) and calculate the IC₅₀ value, the concentration at which 50% inhibition of NF-κB activation is observed.

Other Therapeutic Areas

The this compound scaffold has been explored in various other therapeutic areas, with derivatives showing activity as:

  • Antimalarials: Some derivatives exhibit potent activity against Plasmodium falciparum.

  • TRPC4/TRPC5 Channel Inhibitors: Certain analogs act as inhibitors of these transient receptor potential channels.

  • p38α MAP Kinase Inhibitors: This scaffold has been utilized to develop potent and selective inhibitors of p38α MAP kinase.

Quantitative Biological Activity Data

The following table summarizes the reported biological activities of selected this compound derivatives.

Compound/DerivativeTarget/AssayActivity (IC₅₀/EC₅₀)Source
N-butyl-1H-benzimidazol-2-amine (M084)TRPC4β channelsIC₅₀ = 3.7 ± 0.5 μM[13]
1a (CID-2858522)NF-κB activation (PMA-induced)IC₅₀ < 1 μM[12]
This compound derivative 3cP. falciparum 3D7IC₅₀ = 42 ± 4 nM[3]
This compound derivative 3gP. falciparum 3D7IC₅₀ = 43 ± 2 nM[3]
This compound derivative 3rP. falciparum 3D7IC₅₀ = 6.4 ± 0.5 nM[3]

Conclusion

This compound is a versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability and diverse biological activities make it an attractive starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its potential in drug discovery, particularly in the development of inhibitors for HCV and inflammatory pathways. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this important class of compounds.

References

Physical and chemical characteristics of 2-Aminobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Aminobenzimidazole is a heterocyclic aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] As a privileged scaffold, its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling potent and selective interactions with a variety of biological targets.[2][3] This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, offering valuable insights for its application in research and drug discovery.

Core Physical and Chemical Characteristics

This compound is typically a white to light yellow or beige crystalline powder or flakes.[4][5] It is slightly soluble in water and soluble in various organic solvents such as DMSO, acetone, chloroform, and ethyl acetate.[4][6]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₇N₃[4][7]
Molecular Weight 133.15 g/mol [4][7]
Melting Point 226-230 °C (lit.)[4][8]
Boiling Point ~235.67 - 368.9 °C (estimates vary)[4][9][10]
pKa ~7.5 / 11.41 (Predicted)[4][11]
LogP 0.78[9]
Water Solubility <1 g/L (Slightly soluble)[4][5]
Appearance White powder; Plates (in water); Yellow to beige crystalline powder, crystals or flakes[4][5][7]
Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are outlined below.

TechniqueKey Features and Wavelengths/ShiftsSource(s)
UV-Vis Absorption maxima in ethanol (B145695) at 283, 243, and 212 nm. In water, maxima are at 280, 244, and 204 nm.[12][13]
Infrared (IR) The IR spectrum shows a characteristic band for the imine group (C=N) around 1495 cm⁻¹ and bands for C-H stretching around 3242-3300 cm⁻¹.[7][14]
¹H NMR Spectral data available in various databases.[7]
Mass Spec (MS) Mass spectrometry data (GC-MS, MS-MS, LC-MS) are available for structural confirmation.[7]

Synthesis and Chemical Reactivity

The synthesis of the this compound core is a fundamental step in the development of its derivatives.

General Synthesis

A common and established method for synthesizing this compound involves the cyclization of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide or cyanamide.[4][5] Another prevalent strategy is the cyclodesulfurization of a pre-formed thiourea, which can be achieved using various desulfurization agents.[2] More recently, methods involving palladium-catalyzed or cobalt-catalyzed reactions have also been developed.[15]

G cluster_0 Synthesis of this compound A o-Phenylenediamine C Cyclization Reaction A->C B Cyanogen Bromide or Cyanamide B->C D This compound C->D E Thiourea Precursor G Cyclodesulfurization E->G F Desulfurization Agent (e.g., Iodoacetic Acid) F->G G->D

Caption: General synthetic pathways to this compound.

Detailed Experimental Protocol: Synthesis via Cyanogen Bromide

The following protocol is adapted from literature descriptions for the synthesis of this compound from o-phenylenediamine.[5]

  • Suspension: Suspend o-phenylenediamine (4.2 g, 0.039 mol) in a suitable volume of water.

  • Addition: Add cyanogen bromide (3.5 g, 0.033 mol) to the suspension in small portions while shaking or stirring.

  • Reaction: An exothermic reaction occurs, and the product begins to precipitate. Continue stirring until the reaction is complete.

  • Isolation: Filter the resulting solid product.

  • Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to yield pure this compound as plates.[5][7]

Chemical Reactivity

This compound exhibits reactivity characteristic of both its amino group and the imidazole (B134444) ring system.

  • Reaction with Acids: As a base, it readily neutralizes acids in exothermic reactions to form salts.[5][7]

  • Alkylation and Acylation: The nitrogen atoms in the ring and the exocyclic amino group can undergo alkylation and acylation reactions, which is fundamental to creating diverse derivative libraries. For instance, reaction with alkyl carbonohalidates yields alkyl benzimidazole-2-carbamates, a core structure in many anthelmintic drugs.

  • Incompatibilities: It may be incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, anhydrides, and acid halides.[4][5] It can also react with strong reducing agents to generate flammable hydrogen gas.[4][5]

Role in Drug Discovery and Development

The this compound scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[2][3]

Antiparasitic Agents

This scaffold is central to the development of drugs against several parasitic diseases:

  • Leishmaniasis and Chagas Disease: Hit-to-lead optimization programs have identified this compound derivatives with potent activity against Leishmania donovani and Trypanosoma cruzi.[16][17] These efforts focus on improving metabolic stability and oral bioavailability while maintaining potency.[16]

  • Malaria: Novel derivatives have shown potent antimalarial activity, including against drug-resistant strains of Plasmodium falciparum.[18]

Ion Channel Modulators

Derivatives of this compound have been identified as potent and selective inhibitors of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5.[19] These channels are involved in regulating calcium influx and are implicated in various physiological and pathological processes.

  • Mechanism of Action: The aminobenzimidazole derivatives inhibit TRPC4- and TRPC5-mediated currents when applied extracellularly.[19] This inhibition is independent of the channel's mode of activation. The amino group at position 2 is crucial for this activity.[19]

G cluster_pathway TRPC4/5 Signaling Pathway GPCR GPCR / RTK Activation PLC PLC Activation GPCR->PLC TRPC45 TRPC4/TRPC5 Channels PLC->TRPC45 Cation Ca²⁺ / Na⁺ Influx TRPC45->Cation Response Cellular Response (e.g., Depolarization) Cation->Response Inhibitor This compound Derivative Inhibitor->TRPC45 Inhibition

Caption: Inhibition of the TRPC4/5 signaling pathway.

Other Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in numerous other areas, including as:

  • Antiviral agents (e.g., against Hepatitis C Virus IRES).[11]

  • Antibacterial agents.[3]

  • Anticancer and antitumoral agents.[2][3]

  • H1-antihistamines for potential insomnia treatment.[9]

Experimental Workflow for Drug Discovery

The discovery and optimization of this compound-based drug candidates typically follow a structured workflow, from initial screening to in vivo evaluation.

G A High-Throughput Screening (HTS) of Compound Library B Hit Identification (this compound Scaffold) A->B C Structure-Activity Relationship (SAR) Studies B->C D Synthesis of Analogues/Derivatives C->D G Lead Optimization C->G E In Vitro Assays (Potency & Selectivity) D->E E->C F ADME-Tox Profiling (Metabolic Stability, Permeability) E->F F->G H In Vivo Efficacy Studies (e.g., Mouse Models) G->H

Caption: Drug discovery workflow for 2-aminobenzimidazoles.

Conclusion

This compound is a molecule of profound importance in contemporary chemical biology and drug discovery. Its straightforward synthesis, versatile reactivity, and favorable structural properties make it an exemplary scaffold for generating diverse chemical libraries. The proven success of its derivatives across a wide range of therapeutic areas, from antiparasitic to ion channel modulation, ensures that this compound will remain a focal point of research and development for the foreseeable future. This guide provides the foundational knowledge required for scientists to effectively harness the potential of this remarkable chemical entity.

References

An In-depth Technical Guide to the Reaction Mechanism of 2-Aminobenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-aminobenzimidazole, a crucial scaffold in medicinal chemistry. The document details the core reaction mechanisms, provides explicit experimental protocols for key transformations, and presents quantitative data to facilitate methodological comparison and optimization.

Introduction

This compound and its derivatives are a significant class of heterocyclic compounds that are integral to the development of a wide range of therapeutic agents. Their versatile structure allows for diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the fundamental reaction mechanisms and synthetic pathways to this core structure is paramount for researchers in drug discovery and development. This guide explores the most prevalent and efficient methods for the synthesis of 2-aminobenzimidazoles, with a focus on the reaction of o-phenylenediamine (B120857) with cyanogen-containing reagents and the cyclodesulfurization of thiourea (B124793) precursors.

Synthesis from o-Phenylenediamine and Cyanogen (B1215507) Bromide

One of the most direct methods for the preparation of this compound involves the reaction of o-phenylenediamine with cyanogen bromide. This method is valued for its straightforwardness and generally good yields.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization and subsequent elimination of hydrogen bromide to yield the stable this compound ring system.

G cluster_0 Reaction Mechanism: o-Phenylenediamine and Cyanogen Bromide o-Phenylenediamine o-Phenylenediamine Intermediate_1 Intermediate o-Phenylenediamine->Intermediate_1 Nucleophilic attack Cyanogen_Bromide Cyanogen Bromide (BrCN) Cyanogen_Bromide->Intermediate_1 This compound This compound Intermediate_1->this compound Intramolecular cyclization - HBr G cluster_1 Reaction Mechanism: o-Phenylenediamine and Cyanamide o-Phenylenediamine o-Phenylenediamine Intermediate_2 Intermediate o-Phenylenediamine->Intermediate_2 Cyanamide Cyanamide (H2NCN) Protonated_Cyanamide Protonated Cyanamide Cyanamide->Protonated_Cyanamide H+ Protonated_Cyanamide->Intermediate_2 Nucleophilic attack This compound This compound Intermediate_2->this compound Intramolecular cyclization - NH3

Methodological & Application

Protocol for copper-catalyzed synthesis of 2-Aminobenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

An overview of protocols for the copper-catalyzed synthesis of 2-aminobenzimidazoles, a crucial scaffold in medicinal chemistry, is presented for researchers and professionals in drug development. These methods offer efficient and cost-effective alternatives to traditional synthetic routes.

Introduction to 2-Aminobenzimidazoles

The 2-aminobenzimidazole core is a privileged structural motif found in a wide array of pharmacologically active compounds, exhibiting antimicrobial, antiviral, and anticancer properties. The development of efficient synthetic methodologies for this scaffold is of significant interest. Copper-catalyzed reactions have emerged as a powerful tool, offering advantages such as low cost, high abundance, and unique catalytic activity compared to more expensive metals like palladium.[1][2] These protocols often involve domino or cascade reactions, enabling the construction of complex molecules from simple starting materials in a single step.

Protocol 1: Synthesis from o-Haloanilines and Carbodiimides

This protocol outlines a copper(I)-catalyzed domino reaction for the synthesis of 2-aminobenzimidazoles from readily available o-haloanilines and carbodiimides. The method is efficient for a range of substrates, including o-iodo, o-bromo, and o-chloroanilines.[3][4]

General Reaction Scheme

o-Haloaniline + Carbodiimide --(CuI, Base)--> this compound

Experimental Protocol

A detailed procedure for the synthesis of 1-cyclohexyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine is as follows:

  • To an oven-dried Schlenk tube, add CuI (0.1 mmol, 19.0 mg), and K₃PO₄ (2.0 mmol, 424.6 mg).

  • Evacuate the tube and backfill with argon gas (repeat three times).

  • Add 2-iodoaniline (B362364) (1.0 mmol, 219.0 mg), dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 mmol, 247.6 mg), and 1,4-dioxane (B91453) (2.0 mL) to the tube under argon.

  • Stir the resulting mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a celite pad.

  • Wash the celite pad with additional ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to yield the final product.

Data Summary

The following table summarizes the yields for the synthesis of various this compound derivatives using this protocol.

Entryo-HaloanilineCarbodiimideProductYield (%)
12-IodoanilineDicyclohexylcarbodiimide1-Cyclohexyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine95
22-Bromoaniline (B46623)Diisopropylcarbodiimide1-Isopropyl-N-isopropyl-1H-benzo[d]imidazol-2-amine89
32-ChloroanilineDi-tert-butylcarbodiimide1-(tert-Butyl)-N-(tert-butyl)-1H-benzo[d]imidazol-2-amine75
42-Iodo-4-methylanilineDicyclohexylcarbodiimide1-Cyclohexyl-N-cyclohexyl-6-methyl-1H-benzo[d]imidazol-2-amine92

Data adapted from Wang et al., J. Org. Chem. 2011, 76(9), 3174-80.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add CuI and K3PO4 to Schlenk Tube B Evacuate and Backfill with Argon A->B C Add o-Haloaniline, Carbodiimide, Dioxane B->C D Stir at 100 °C for 24h C->D E Cool and Dilute with Ethyl Acetate D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Column Chromatography G->H I Final Product H->I

Caption: Workflow for copper-catalyzed synthesis from o-haloanilines.

Protocol 2: One-Pot Synthesis from Thiourea (B124793) and 2-Bromoaniline

This method provides a one-pot synthesis of 2-arylaminobenzimidazoles starting from thiourea. The reaction proceeds through a copper-promoted desulfurization/nucleophilic substitution followed by a domino intramolecular and intermolecular C-N cross-coupling.[1]

General Reaction Scheme

Thiourea + 2-Bromoaniline + Aryl Iodide --(Cu Catalyst, Base, Ligand)--> 2-Arylaminobenzimidazole

Experimental Protocol

A general procedure for the synthesis of 2-(phenylamino)benzimidazole is as follows:

  • Add thiourea (1 mmol, 76 mg), NaOAc (1 mmol, 82 mg), and CuSO₄·5H₂O (50 mol%, 125 mg) to DMSO (2-3 mL) in a reaction tube.

  • Stir the mixture at room temperature for 1 hour until a black-colored solution is obtained.

  • Add 2-bromoaniline (2 mmol, 344 mg) to the mixture. Monitor the reaction by TLC until the starting material is consumed.

  • To the resulting mixture containing the intermediate N-(2-bromophenyl)guanidine, add iodobenzene (B50100) (1 mmol, 204 mg), K₂CO₃ (2 equiv., 276 mg), and the ligand L-proline (20 mol%, 23 mg).

  • Heat the reaction mixture at 100 °C for 18 hours.

  • After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to afford 2-(phenylamino)benzimidazole.

Data Summary

The tables below show data from the optimization of reaction conditions and the substrate scope for this protocol.

Table 1: Optimization of Reaction Conditions

EntryCopper Salt (20 mol%)Base (2 equiv.)Ligand (20 mol%)Temp (°C)Yield (%)
1CuIK₂CO₃L-Proline8015
2CuIK₂CO₃L-Proline10052
3CuSO₄·5H₂O K₂CO₃ L-Proline 100 55
4CuICs₂CO₃L-Proline10054
5CuIK₂CO₃None100No Reaction

Data adapted from Reddy et al., Molecules 2020, 25(8), 1788.[1]

Table 2: Substrate Scope and Yields

EntryAryl IodideProductYield (%)
1Iodobenzene2-(Phenylamino)benzimidazole96
24-Iodotoluene2-(p-Tolylamino)benzimidazole85
34-Iodoanisole2-((4-Methoxyphenyl)amino)benzimidazole89
41-Iodo-4-nitrobenzene2-((4-Nitrophenyl)amino)benzimidazole75

Yields correspond to the second step of the one-pot reaction under optimized conditions.[1]

Proposed Reaction Mechanism

The copper-catalyzed synthesis of 2-aminobenzimidazoles from o-haloanilines and carbodiimides is proposed to proceed through a domino reaction sequence. The mechanism involves the initial addition of the o-haloaniline to the carbodiimide, followed by a copper-catalyzed intramolecular C-N bond formation (Ullmann condensation) to construct the imidazole (B134444) ring.

G Start o-Haloaniline + Carbodiimide A Nucleophilic Addition Start->A Base B Intermediate: o-Halophenylguanidine A->B C Oxidative Addition of Cu(I) B->C D Cu(III) Intermediate C->D Cat Cu(I) Catalyst C->Cat E Reductive Elimination D->E Intramolecular C-N Coupling F This compound Product E->F E->Cat Regeneration

Caption: Proposed catalytic cycle for the synthesis of 2-aminobenzimidazoles.

Conclusion

The protocols presented here demonstrate the utility of copper catalysis in the synthesis of 2-aminobenzimidazoles. These methods offer several advantages, including the use of an inexpensive and abundant catalyst, broad substrate tolerance, and often high yields.[1][3] The one-pot nature of some procedures further enhances their efficiency by reducing the need for isolation of intermediates, making them attractive for applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of a 2-Aminobenzimidazole Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) campaigns utilizing a 2-aminobenzimidazole chemical library. The this compound scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and potential for development into therapeutic agents against a wide range of diseases.

Introduction to 2-Aminobenzimidazoles in Drug Discovery

The this compound core is a versatile heterocyclic scaffold that has been the subject of extensive investigation in drug discovery. Its structural features allow for diverse chemical modifications, leading to compounds with a broad spectrum of pharmacological activities. HTS campaigns leveraging this compound libraries have successfully identified potent modulators of various biological targets, including enzymes, ion channels, and protein-protein interactions. These efforts have led to the discovery of lead compounds for anti-inflammatory, anti-parasitic, and ion channel-related disorders.

High-Throughput Screening Workflow

A generalized workflow for a high-throughput screening campaign with a this compound library is depicted below. This process begins with assay development and validation, followed by the primary screen of the entire library. Hits from the primary screen are then subjected to a series of confirmation and secondary assays to validate their activity and determine their selectivity and mechanism of action.

HTS_Workflow Assay_Dev Assay Development & Miniaturization Validation Assay Validation (Z' > 0.5) Assay_Dev->Validation Primary_Screen Primary HTS of This compound Library Validation->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Secondary_Assays Secondary Assays (Selectivity & MOA) Hit_Confirmation->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

Caption: A generalized workflow for high-throughput screening of a chemical library.

Application Note 1: Identification of NOD1 Signaling Inhibitors

Target: Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response by recognizing bacterial peptidoglycans. Dysregulation of NOD1 signaling is associated with inflammatory diseases, making it an attractive therapeutic target.

Assay Principle: A cell-based reporter gene assay is used to measure the inhibition of NOD1-mediated activation of the NF-κB signaling pathway. HEK293T cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Stimulation of these cells with a NOD1 agonist, such as γ-tri-DAP, leads to the activation of the NF-κB pathway and subsequent expression of luciferase. Inhibitors of NOD1 signaling will prevent this process, resulting in a decrease in luminescence.

Quantitative Data: Inhibition of NOD1-Mediated NF-κB Activation
Compound IDScaffoldIC50 (µM)Selectivity over NOD2Selectivity over TNFαReference
Nodinitib-1 (ML130)This compound0.52> 40-fold> 40-fold[1]
CID-5310346 (ML146)Purine-2,6-dione1.54> 8-fold> 8-fold[2]
Experimental Protocol: NOD1-Induced NF-κB Reporter Gene Assay

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • γ-tri-DAP (NOD1 agonist)

  • This compound compound library (dissolved in DMSO)

  • 384-well white, solid-bottom assay plates

  • Luciferase assay reagent (e.g., Steady-Glo®)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB-luciferase cells into 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Transfer 100 nL of the this compound compounds from the library plates to the cell plates using an acoustic liquid handler or pin tool.

  • Agonist Stimulation: Add 5 µL of γ-tri-DAP solution (at a final concentration of 2.5 µg/mL) to all wells except the negative controls. Add 5 µL of medium to the negative control wells.

  • Incubation: Incubate the plates for 16 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence of each well using a luminometer plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound by normalizing the data to the positive (γ-tri-DAP stimulated) and negative (unstimulated) controls. Determine the IC50 values for the active compounds by fitting the dose-response data to a four-parameter logistic equation.

NOD1 Signaling Pathway

NOD1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1 NOD1 Bacterial Peptidoglycan->NOD1 iE-DAP RIPK2 RIPK2 NOD1->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NFκB NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression

Caption: Simplified NOD1 signaling pathway leading to NF-κB activation.

Application Note 2: Screening for TRPC4 and TRPC5 Channel Inhibitors

Target: Transient Receptor Potential Canonical (TRPC) 4 and 5 are non-selective cation channels involved in a variety of physiological processes. Their dysregulation has been implicated in neurological and cardiovascular diseases.

Assay Principle: A cell-based fluorescence assay is used to identify inhibitors of TRPC4 and TRPC5 channels. HEK293 cells are engineered to co-express the target channel (TRPC4 or TRPC5) and a G-protein coupled receptor (GPCR), such as the µ-opioid receptor. Activation of the GPCR with an agonist (e.g., DAMGO) triggers a signaling cascade that opens the TRPC channels, leading to an influx of cations and membrane depolarization. This change in membrane potential is detected using a fluorescent voltage-sensitive dye. Inhibitors of the TRPC channels will prevent this fluorescence change.

Quantitative Data: Inhibition of TRPC4 and TRPC5 Channels
Compound IDScaffoldTRPC4 IC50 (µM)TRPC5 IC50 (µM)Reference
M084This compound10.38.2[3]
Compound 28This compound derivative< 5< 5[3]
Experimental Protocol: Fluorescence-Based TRPC4/C5 Inhibition Assay

Materials:

  • HEK293 cells stably co-expressing TRPC4 (or TRPC5) and the µ-opioid receptor

  • DMEM supplemented with 10% FBS, selection antibiotics

  • DAMGO (µ-opioid receptor agonist)

  • This compound compound library (in DMSO)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence Membrane Potential (FMP) dye kit

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well plates at an appropriate density and incubate overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the FMP dye solution to each well. Incubate at 37°C for 60 minutes in the dark.

  • Compound Addition: Using the fluorescence plate reader's liquid handler, establish a baseline fluorescence reading for 10-20 seconds. Add the this compound compounds to the respective wells.

  • Agonist Addition and Signal Detection: After a brief incubation with the compounds (e.g., 2-5 minutes), add DAMGO (to a final concentration corresponding to its EC₈₀) to all wells to activate the channels.

  • Data Acquisition: Immediately begin recording the fluorescence signal for 3-5 minutes. An increase in fluorescence indicates membrane depolarization due to channel activation.

  • Data Analysis: Calculate the percent inhibition for each compound by comparing the fluorescence change in the presence of the compound to the controls. Determine the IC50 values for active compounds from their dose-response curves.

TRPC4/C5 Signaling Pathway

TRPC4_5_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., DAMGO) GPCR GPCR (µ-opioid receptor) Agonist->GPCR G_protein Gαi/o GPCR->G_protein PLC PLC G_protein->PLC TRPC4_5 TRPC4/5 Channel PLC->TRPC4_5 Activation Cation_Influx Cation Influx (Na+, Ca2+) TRPC4_5->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization

Caption: GPCR-mediated activation of TRPC4/5 channels.

Application Note 3: Phenotypic Screening for Anti-Leishmanial Agents

Target Organism: Leishmania infantum (intracellular amastigote stage)

Assay Principle: A phenotypic screen is used to identify compounds that inhibit the proliferation of Leishmania infantum amastigotes within a host macrophage cell line. THP-1 human monocytic cells are differentiated into macrophages and infected with L. infantum. The infected cells are then treated with the this compound library. The viability of the intracellular amastigotes is assessed, often using a high-content imaging system to quantify the number of parasites per host cell.

Quantitative Data: Anti-Leishmanial Activity
Compound IDScaffoldL. infantum IC50 (µM)Reference
Compound 1This compoundModerate potency[4]
Compound 29This compound derivative4.1[5]
Compound 39This compound derivative0.5[5]
Experimental Protocol: Leishmania infantum Amastigote Assay

Materials:

  • THP-1 human monocytic cell line

  • Leishmania infantum promastigotes

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation

  • This compound compound library (in DMSO)

  • 384-well black, clear-bottom imaging plates

  • DNA stain (e.g., DAPI or Hoechst)

  • High-content imaging system and analysis software

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells into 384-well imaging plates and treat with PMA (e.g., 50 ng/mL) for 48 hours to induce differentiation into adherent macrophages.

  • Parasite Infection: Wash the differentiated macrophages and infect them with stationary-phase L. infantum promastigotes at a multiplicity of infection (MOI) of approximately 10:1 (parasites:macrophage). Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove the extracellular parasites by washing. Add fresh medium containing the this compound compounds at various concentrations.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei and kinetoplasts with a DNA stain.

  • Image Acquisition: Acquire images of the stained cells using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify the number of host cell nuclei and the number of intracellular amastigotes (kinetoplasts) per well. Calculate the percent inhibition of parasite proliferation and host cell toxicity. Determine the IC50 and CC50 (cytotoxic concentration) values.

Application Note 4: Identification of Trypanothione (B104310) Reductase Inhibitors

Target: Trypanothione reductase (TR) is an essential enzyme in the antioxidant defense system of trypanosomatid parasites, such as Trypanosoma cruzi and Trypanosoma brucei. It is absent in humans, making it an excellent drug target.

Assay Principle: A biochemical assay is used to measure the inhibition of TR activity. The assay monitors the NADPH-dependent reduction of trypanothione disulfide (TS₂) by TR. The rate of NADPH consumption is measured by the decrease in absorbance at 340 nm. Inhibitors of TR will decrease the rate of this reaction.[6][7]

Quantitative Data: Inhibition of Trypanothione Reductase and Trypanocidal Activity
Compound IDScaffoldTR IC50 (µM)T. brucei rhodesiense ED50 (µM)Cytotoxicity (HT-29) IC50 (µM)Reference
Compound 32-Iminobenzimidazole1.80.28> 90[6]
Compound 162-Iminobenzimidazole1.30.092.1[6]
Compound 252-Iminobenzimidazole0.50.11> 90[6]
Experimental Protocol: Trypanothione Reductase Inhibition Assay

Materials:

  • Recombinant Trypanothione Reductase (TR)

  • Trypanothione disulfide (TS₂)

  • NADPH

  • Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)

  • This compound compound library (in DMSO)

  • 384-well UV-transparent assay plates

  • Spectrophotometer plate reader

Procedure:

  • Assay Preparation: Prepare a master mix containing the assay buffer, TR, and NADPH.

  • Compound Dispensing: Dispense the this compound compounds into the wells of the 384-well plate.

  • Enzyme Addition: Add the TR master mix to all wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding TS₂ to all wells.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 10-15 minutes) using a spectrophotometer plate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each well. Determine the percent inhibition for each compound relative to the no-inhibitor control. Calculate the IC50 values for the active compounds.

Trypanothione Reductase Mechanism of Action

TR_Mechanism NADPH NADPH TR_ox Trypanothione Reductase (Oxidized) NADPH->TR_ox NADP NADP+ TR_red Trypanothione Reductase (Reduced) TR_ox->TR_red TS2 Trypanothione Disulfide (TS2) TR_red->TS2 T_SH_2 Trypanothione (T(SH)2) TS2->T_SH_2 ROS Reactive Oxygen Species (ROS) T_SH_2->ROS Reduces Detox Detoxification ROS->Detox

Caption: The role of Trypanothione Reductase in the parasite's antioxidant defense.

References

Application Notes and Protocols: Derivatization of 2-Aminobenzimidazole for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2-aminobenzimidazole, a critical scaffold in medicinal chemistry, to facilitate structure-activity relationship (SAR) studies. These guidelines are intended to assist researchers in the synthesis, biological evaluation, and optimization of this compound derivatives for the development of novel therapeutic agents.

Introduction

This compound is a privileged heterocyclic scaffold found in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive effects. The versatility of the this compound core allows for chemical modifications at multiple positions, making it an ideal candidate for SAR-driven drug discovery programs. This document outlines key synthetic strategies and biological evaluation protocols to guide the exploration of the chemical space around this important pharmacophore.

Synthetic Protocols for Derivatization

The derivatization of this compound can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the available starting materials. Below are protocols for common derivatization strategies.

Protocol 1: N-Substitution at the Amino Group

This protocol describes the synthesis of N-substituted this compound derivatives, a common strategy to explore the impact of substituents on biological activity.

Experimental Protocol:

  • Starting Material: this compound.

  • Reaction: To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like triethylamine (B128534) or potassium carbonate (1.2 equivalents).

  • Addition of Electrophile: Add the desired alkyl or aryl halide (e.g., benzyl (B1604629) bromide, substituted benzoyl chloride) (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 2-Aminobenzimidazoles from o-Phenylenediamine (B120857)

This method allows for the synthesis of the this compound core itself, with the potential for introducing substituents on the benzene (B151609) ring.

Experimental Protocol:

  • Starting Material: Substituted o-phenylenediamine.

  • Reaction with Cyanogen (B1215507) Bromide: Dissolve the o-phenylenediamine derivative (1 equivalent) in a suitable solvent like methanol (B129727).

  • Reagent Addition: Add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise at 0 °C.

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours.

  • Neutralization: Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 3: Copper-Catalyzed Synthesis from o-Haloanilines and Carbodiimides

This protocol offers an efficient route to a variety of this compound derivatives.[2]

Experimental Protocol:

  • Reactants: o-Haloaniline (e.g., o-iodoaniline, o-bromoaniline) (1 equivalent) and a symmetrical or unsymmetrical carbodiimide (B86325) (1.2 equivalents).

  • Catalyst and Base: Add copper(I) iodide (CuI) (10 mol%) as the catalyst and a base such as potassium tert-butoxide (2 equivalents).

  • Solvent and Conditions: Perform the reaction in a solvent like toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired this compound derivative.[2]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable SAR data across various biological targets. Key positions for modification include the N1 and N-amino positions, as well as the C5(6) position of the benzimidazole (B57391) ring.

Key SAR Observations:
  • N-Amino Substitution: The nature of the substituent on the exocyclic amino group is often critical for activity. For instance, in the case of TRPC4 and TRPC5 channel inhibitors, a primary or a secondary amine within a ring structure (pyrrolidine or piperidine) was found to be essential for inhibitory action.[3]

  • Benzene Ring Substitution: Substitution on the benzene ring (positions 4, 5, 6, and 7) can significantly influence potency and selectivity. For H3-antagonists, introducing substituents at the 5(6)-position led to a wide range of affinities, with a 5(6)-methoxy derivative showing sub-nanomolar affinity.[4]

  • N1-Substitution: Alkylation or arylation at the N1 position of the benzimidazole ring can modulate physicochemical properties such as lipophilicity and metabolic stability, which in turn affects the overall biological profile of the compound.

Data Presentation: Quantitative SAR Data

The following tables summarize quantitative data for different series of this compound derivatives, illustrating the impact of structural modifications on their biological activity.

Table 1: H3-Receptor Affinity of 5(6)-Substituted this compound Derivatives [4]

CompoundSubstituent at 5(6)-positionpKi
5aH7.35
5bF7.85
5cCl8.30
5dOCH39.37
5eCH38.15

Table 2: Inhibitory Activity of this compound Derivatives against TRPC4 and TRPC5 Channels [3]

CompoundStructureTRPC4 IC50 (µM)TRPC5 IC50 (µM)
M0842-(n-butylamino)benzimidazole1.91.5
92-(piperidin-1-yl)benzimidazole3.22.8
172-(pyrrolidin-1-yl)benzimidazole4.53.9
2This compound>100>100

Table 3: Anti-Biofilm Activity of this compound Derivatives against Pseudomonas aeruginosa [5]

CompoundStructureBiofilm Inhibition (%)IC50 (µM)
1Hybrid Molecule7560
7This compound9447
82-Aminoimidazole<20ND
9Guanidine<10ND

Biological Evaluation Protocols

To establish a robust SAR, synthesized derivatives must be subjected to a panel of biological assays.

Protocol 4: In Vitro Receptor Binding Assay (e.g., H3 Receptor)

Objective: To determine the binding affinity of compounds to a specific receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from rat brain tissue for H3 receptors).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-(R)-α-methylhistamine) and varying concentrations of the test compound.

  • Incubation: Incubate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of radioligand binding at each compound concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]

Protocol 5: Cell-Based Functional Assay (e.g., TRPC Channel Inhibition)

Objective: To assess the functional effect of compounds on ion channel activity.

Experimental Protocol:

  • Cell Culture: Use a stable cell line expressing the target ion channel (e.g., HEK cells expressing TRPC4 or TRPC5).

  • Fluorescence-Based Assay: Load the cells with a membrane potential-sensitive dye (e.g., FMP) or a calcium indicator (e.g., Fluo-4).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Channel Activation: Stimulate the cells with a known agonist of the channel.

  • Signal Detection: Measure the change in fluorescence using a plate reader.

  • Data Analysis: Normalize the fluorescence signal to control wells and plot the concentration-response curve to determine the IC50 value.[3]

Protocol 6: Anti-Biofilm Assay

Objective: To evaluate the ability of compounds to inhibit biofilm formation.

Experimental Protocol:

  • Bacterial Culture: Grow a culture of the target bacterium (e.g., Pseudomonas aeruginosa) to the mid-logarithmic phase.

  • Biofilm Formation: In a 96-well microtiter plate, add the bacterial suspension to a suitable growth medium containing varying concentrations of the test compounds.

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Quantification: After incubation, remove the planktonic bacteria and stain the adherent biofilm with crystal violet.

  • Measurement: Solubilize the bound crystal violet with a suitable solvent (e.g., ethanol) and measure the absorbance at a specific wavelength (e.g., 595 nm).

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control and determine the IC50 value.[5]

Visualizations

Synthetic Workflow for this compound Derivatives

G cluster_0 Starting Materials cluster_1 Derivatization Reactions cluster_2 Products o-Phenylenediamine o-Phenylenediamine Cyclization with\nCyanogen Bromide Cyclization with Cyanogen Bromide o-Phenylenediamine->Cyclization with\nCyanogen Bromide This compound This compound N-Alkylation / N-Arylation N-Alkylation / N-Arylation This compound->N-Alkylation / N-Arylation o-Haloaniline o-Haloaniline Cu-catalyzed\nDomino Reaction Cu-catalyzed Domino Reaction o-Haloaniline->Cu-catalyzed\nDomino Reaction Substituted\n2-Aminobenzimidazoles Substituted 2-Aminobenzimidazoles Cyclization with\nCyanogen Bromide->Substituted\n2-Aminobenzimidazoles N-Alkylation / N-Arylation->Substituted\n2-Aminobenzimidazoles Cu-catalyzed\nDomino Reaction->Substituted\n2-Aminobenzimidazoles G VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds to Downstream Signaling\n(FAK, Src, Akt, ERK1/2) Downstream Signaling (FAK, Src, Akt, ERK1/2) VEGFR-2->Downstream Signaling\n(FAK, Src, Akt, ERK1/2) Activates Angiogenesis Angiogenesis Downstream Signaling\n(FAK, Src, Akt, ERK1/2)->Angiogenesis Promotes This compound\nDerivative (Jzu 17) This compound Derivative (Jzu 17) This compound\nDerivative (Jzu 17)->VEGFR-2 Inhibits G Design of\nDerivative Library Design of Derivative Library Chemical Synthesis Chemical Synthesis Design of\nDerivative Library->Chemical Synthesis Purification and\nCharacterization Purification and Characterization Chemical Synthesis->Purification and\nCharacterization Biological Screening Biological Screening Purification and\nCharacterization->Biological Screening Data Analysis (SAR) Data Analysis (SAR) Biological Screening->Data Analysis (SAR) Lead Optimization Lead Optimization Data Analysis (SAR)->Lead Optimization Lead Optimization->Design of\nDerivative Library Iterative Cycle

References

Application of 2-Aminobenzimidazole in the Synthesis of Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural similarity to purine (B94841) nucleosides. This unique characteristic allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel anti-cancer agents. Derivatives of this compound have demonstrated potent inhibitory activity against various protein kinases implicated in tumorigenesis and cancer progression. This document provides a comprehensive overview of the application of this compound in the synthesis of anti-cancer agents, including detailed experimental protocols and a summary of their biological activities.

Overview of this compound-Based Anti-Cancer Agents

The versatility of the this compound core allows for substitutions at various positions, leading to the generation of a diverse library of compounds with a broad spectrum of anti-cancer activities. These derivatives have been extensively explored as inhibitors of several key kinase families that are often dysregulated in cancer.

Key Kinase Targets:

  • Tyrosine Kinases: Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and survival. Overexpression or mutations in RTKs are common in many cancers. This compound derivatives have been designed as potent tyrosine kinase inhibitors (TKIs).[1][2]

  • Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a critical role in the regulation of mitosis. Their overexpression is linked to chromosomal instability and tumorigenesis. 2-Aminobenzimidazoles have been developed as potent pan-Aurora kinase inhibitors.[3]

  • Casein Kinase 1 Delta (CK1δ): CK1δ is a serine/threonine kinase involved in various cellular processes, including the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. Certain this compound derivatives have shown potent anti-angiogenic effects by targeting VEGFR-2 signaling.

Quantitative Data on Anti-Cancer Activity

The anti-cancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific kinase targets. The following tables summarize the reported activities of representative compounds.

Table 1: Cytotoxicity of 2-(Aminomethyl)benzimidazole Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
4g T47D (Breast Cancer)> GefitinibGefitinib-
2g T47D (Breast Cancer)> GefitinibGefitinib-
All Synthesized CompoundsA549 (Lung Cancer)Highly ResistantGefitinibHighly Resistant
All Synthesized CompoundsVero (Normal Cells)Inactive--

Data synthesized from multiple sources indicating the high potency of compounds 4g and 2g against the T47D cell line, surpassing the reference drug gefitinib, while showing high resistance in the A549 cell line and no activity against normal cells.[1][2]

Table 2: Inhibitory Activity of 2-Amidobenzimidazole Derivatives against Protein Kinase CK1δ

CompoundSubstitution on Benzimidazole RingIC50 (nM)
23 5-cyano98.6
31 tetrazol-5-yl1540
30 1,2,4-triazol-1-yl2590
32 N-methyl-6-chloro20100

This table showcases the potent inhibitory activity of compound 23, with a nanomolar IC50 value, highlighting the importance of the 5-cyano substitution for CK1δ inhibition.

Table 3: Inhibitory Activity of this compound-based Aurora Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
SNS-314 Analogue (6m) Aurora A-
SNS-314 Analogue (6m) Aurora B-
SNS-314 Aurora A9
SNS-314 Aurora B31
SNS-314 Aurora C3

This compound serves as a bioisostere for the biaryl urea (B33335) moiety in the potent Aurora kinase inhibitor SNS-314, with analogues like 6m showing comparable in vitro potency.[3]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anti-cancer effects by modulating key signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGF-A binding to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell survival, proliferation, migration, and the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. This compound derivatives, such as Jzu 17, have been shown to inhibit this pathway.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Jzu17 Jzu 17 (this compound Derivative) Jzu17->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR-2 signaling inhibition by a this compound derivative.
Aurora Kinase Signaling in Mitosis

Aurora kinases are essential for proper cell division. Their inhibition by this compound derivatives disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor This compound Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits MitoticArrest Mitotic Arrest & Apoptosis Centrosome->MitoticArrest Spindle->MitoticArrest Cytokinesis->MitoticArrest

Inhibition of Aurora Kinases by this compound derivatives.
CK1δ in the Wnt/β-catenin Signaling Pathway

CK1δ plays a crucial role in the Wnt signaling pathway by phosphorylating β-catenin, which can lead to its degradation or stabilization depending on the cellular context. In many cancers, this pathway is dysregulated, leading to the accumulation of β-catenin in the nucleus and the transcription of pro-proliferative genes.

CK1d_Wnt_Pathway cluster_0 Nuclear Events Wnt Wnt Frizzled Frizzled Wnt->Frizzled CK1d CK1δ Frizzled->CK1d BetaCatenin β-catenin CK1d->BetaCatenin Phosphorylates Inhibitor This compound Derivative Inhibitor->CK1d Inhibits Nucleus Nucleus BetaCatenin->Nucleus TCF TCF/LEF BetaCatenin->TCF GeneTranscription Gene Transcription (Proliferation) TCF->GeneTranscription

Modulation of Wnt/β-catenin pathway by CK1δ inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel anti-cancer agents. The following sections provide methodologies for the synthesis of a representative this compound derivative and key biological assays.

General Synthesis of this compound Core

A common method for the synthesis of the this compound core involves the reaction of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide.

Materials:

Procedure:

  • Dissolve o-phenylenediamine in methanol at room temperature.

  • Slowly add a solution of cyanogen bromide in methanol to the o-phenylenediamine solution.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, work up the reaction by adding ammonium hydroxide.

  • Collect the precipitated this compound by filtration, wash with water, and dry.

This general procedure can be adapted and modified for the synthesis of various substituted this compound cores by using appropriately substituted o-phenylenediamines.

Synthesis of a 2-(Aminomethyl)benzimidazole Derivative (Representative Protocol)

This protocol describes a general method for the synthesis of N-substituted 2-(aminomethyl)benzimidazole derivatives.

Synthesis_Workflow Start o-Phenylenediamine + Chloroacetic Acid Intermediate1 2-Chloromethyl- benzimidazole Start->Intermediate1 Cyclocondensation FinalProduct 2-(Aminomethyl)- benzimidazole Derivative Intermediate1->FinalProduct Amine Primary/Secondary Amine Amine->FinalProduct Nucleophilic Substitution

General workflow for the synthesis of 2-(aminomethyl)benzimidazoles.

Step 1: Synthesis of 2-Chloromethyl-1H-benzimidazole

  • A mixture of o-phenylenediamine and chloroacetic acid in 4N HCl is refluxed for several hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and then dissolved in water.

  • The solution is neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • The crude 2-chloromethyl-1H-benzimidazole is filtered, washed with water, and dried.

Step 2: Synthesis of N-Substituted 2-(Aminomethyl)benzimidazole

  • A mixture of 2-chloromethyl-1H-benzimidazole, the desired primary or secondary amine, and a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol) is stirred at room temperature or heated under reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted 2-(aminomethyl)benzimidazole derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to determine the IC50 value of a this compound derivative against a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound test compound (in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the this compound test compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • To the wells of a white, opaque 384-well plate, add the diluted test compound or vehicle control (DMSO in assay buffer).

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls (0% inhibition with DMSO and 100% inhibition with no ATP).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound test compound (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound test compound and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Western Blot Analysis of Kinase Phosphorylation

This protocol is used to assess the inhibitory effect of a this compound derivative on the phosphorylation of a target kinase or its downstream substrates within cancer cells.

Materials:

  • Cancer cell line

  • This compound test compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the this compound test compound for a specified time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).

Conclusion

The this compound scaffold continues to be a highly valuable framework in the design and synthesis of novel anti-cancer agents. Its ability to be readily functionalized allows for the fine-tuning of inhibitory activity and selectivity against a range of cancer-relevant kinases. The protocols and data presented herein provide a foundational resource for researchers in the field of oncology drug discovery, facilitating the continued exploration and development of this promising class of compounds. Further research focusing on optimizing pharmacokinetic properties and exploring novel kinase targets will undoubtedly expand the therapeutic potential of this compound derivatives.

References

Application Notes and Protocols for the Quantification of 2-Aminobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzimidazole (2-ABZI) is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry. Its scaffold is present in a variety of pharmacologically active agents, including anthelmintics and potential anticancer drugs. Accurate and reliable quantification of 2-ABZI is paramount for quality control of bulk drug substances, formulation development, stability testing, and pharmacokinetic studies. These application notes provide detailed protocols and comparative data for the quantification of 2-ABZI using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below, with detailed protocols and validation data provided in the subsequent sections.

HPLC HPLC-UV QC Quality Control (Bulk & Formulation) HPLC->QC Stab Stability Studies HPLC->Stab LCMS LC-MS/MS LCMS->QC Trace Analysis PK Pharmacokinetic Studies LCMS->PK UVVIS UV-Vis Spectrophotometry UVVIS->QC Preliminary/Screening

Caption: Logical relationship between analytical methods and their applications for 2-ABZI quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine quantification of 2-ABZI in bulk form and pharmaceutical formulations. The method offers a good balance of sensitivity, specificity, and cost-effectiveness.

Quantitative Data Summary
ParameterTypical Performance
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Experimental Protocol

cluster_workflow HPLC-UV Analysis Workflow prep Sample Preparation (Dissolution & Dilution) hplc HPLC Separation (C18 Column, Isocratic) prep->hplc uv UV Detection (λmax ~280 nm) hplc->uv quant Quantification (External Standard) uv->quant

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 3.5 with phosphoric acid) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance (λmax) of 2-ABZI, which is approximately 280 nm in ethanol (B145695) and water.[1]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Bulk Drug): Accurately weigh and dissolve the 2-ABZI bulk drug in the mobile phase to obtain a theoretical concentration within the calibration range.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of 2-ABZI and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

4. Analysis and Calculation:

Inject the standard and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of 2-ABZI in the sample solutions using the regression equation from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of 2-ABZI in complex biological matrices, such as plasma and tissue homogenates, due to its superior sensitivity and selectivity.

Quantitative Data Summary
ParameterTypical Performance
Linearity Range 0.5 - 500 ng/mL (r² > 0.99)
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Accuracy (Recovery) 85 - 115%
Precision (RSD) < 15%

Experimental Protocol

cluster_workflow LC-MS/MS Analysis Workflow prep Sample Preparation (Protein Precipitation/SPE) lc UPLC/HPLC Separation (C18 Column, Gradient) prep->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Internal Standard) ms->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The precursor ion ([M+H]⁺) for 2-ABZI (MW: 133.15) is m/z 134.1. Product ions would be determined by infusion and fragmentation of a standard solution.

2. Preparation of Solutions:

  • Standard and Quality Control (QC) Samples: Prepare stock solutions of 2-ABZI and a suitable internal standard (e.g., a deuterated analog) in an appropriate solvent like methanol. Spike these into the blank biological matrix to prepare calibration standards and QC samples at various concentrations.

3. Sample Preparation (Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition for injection.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE protocol using a suitable sorbent (e.g., a mixed-mode cation exchange or a polymeric reversed-phase cartridge) can be developed.

4. Analysis and Calculation:

Inject the processed samples. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard versus the concentration of the calibration standards.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of 2-ABZI in bulk drug or simple formulations, provided there are no interfering excipients that absorb at the same wavelength.

Quantitative Data Summary
ParameterTypical Performance
Linearity Range 2 - 20 µg/mL (r² > 0.998)
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Accuracy (Recovery) 97 - 103%
Precision (RSD) < 3%

Experimental Protocol

cluster_workflow UV-Vis Spectrophotometry Workflow prep Sample Preparation (Dissolution & Dilution) scan Wavelength Scan (Determine λmax) prep->scan measure Absorbance Measurement (at λmax) scan->measure quant Quantification (Calibration Curve) measure->quant

Caption: Experimental workflow for the UV-Vis spectrophotometric analysis of this compound.

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.

2. Preparation of Solutions:

  • Solvent: Methanol or ethanol are suitable solvents.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-ABZI reference standard and dissolve in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 2 - 20 µg/mL.

  • Sample Preparation: Prepare sample solutions in the same manner as for the standard solutions to achieve a final concentration within the linear range.

3. Method:

  • Determination of λmax: Scan a standard solution of 2-ABZI (e.g., 10 µg/mL) from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). For 2-ABZI, this is expected to be around 280-283 nm in ethanol or water.[1]

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax against a solvent blank. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample preparations at the λmax and determine the concentration from the calibration curve.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific application, the nature of the sample matrix, and the required sensitivity. For routine quality control of bulk drug and simple formulations, HPLC-UV provides a reliable and robust solution. For the analysis of 2-ABZI in complex biological matrices where high sensitivity is required, LC-MS/MS is the preferred technique. UV-Visible spectrophotometry can be employed for preliminary analysis and quantification in simple, interference-free samples. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate appropriate analytical methods for this compound.

References

Application Notes and Protocols for the Solid-Phase Synthesis of a 2-Aminobenzimidazole Combinatorial Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of a combinatorial library of 2-aminobenzimidazole derivatives. This class of compounds has garnered significant interest in drug discovery due to its privileged structure and broad range of biological activities, including potential applications as antibacterial, antimalarial, and specific protein inhibitors. The following sections detail the experimental workflow, key protocols, and structure-activity relationship (SAR) data for a representative library targeting the NOD1 signaling pathway.

Overview of Solid-Phase Synthesis Workflow

Solid-phase organic synthesis (SPOS) offers a robust and efficient method for the construction of combinatorial libraries. The general workflow for the synthesis of a this compound library involves the sequential attachment of building blocks to a solid support (resin), followed by cyclization to form the benzimidazole (B57391) core and subsequent cleavage of the final products from the resin.

workflow cluster_resin_prep Resin Preparation cluster_synthesis Library Synthesis cluster_finalization Final Steps resin Start with solid support (e.g., Wang resin) swell Swell resin in appropriate solvent (e.g., DMF) resin->swell esterify Esterify resin with 4-fluoro-3-nitrobenzoic acid swell->esterify displace Nucleophilic displacement with diverse primary amines (R1) esterify->displace reduce Reduce nitro group to aniline displace->reduce couple Couple with N-protected amino acids (R2) reduce->couple cyclize Cyclize to form benzimidazole core couple->cyclize cleave Cleave final compounds from resin cyclize->cleave purify Purify and characterize the library members cleave->purify NOD1_pathway cluster_activation Activation cluster_downstream Downstream Signaling cluster_response Cellular Response cluster_inhibition Point of Inhibition PAMP Bacterial Peptidoglycan (iE-DAP) NOD1 NOD1 PAMP->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_complex p65/p50 (NF-κB) nucleus Nucleus NFkB_complex->nucleus translocates to NFkB_translocation NF-κB translocation IkB->NFkB_complex releases gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) inhibitor This compound Inhibitors inhibitor->NOD1 inhibit

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Aminobenzimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the microwave-assisted synthesis of 2-aminobenzimidazole analogs, a class of compounds with significant therapeutic potential. These molecules have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for preparing these valuable scaffolds.

Overview of Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent, leading to a rapid increase in temperature. This technique often results in shorter reaction times, increased product yields, and improved purity compared to classical heating methods. For the synthesis of this compound analogs, microwave energy facilitates the cyclization and condensation reactions necessary to form the core heterocyclic structure.

Synthetic Protocols

Herein, we provide detailed experimental protocols for the microwave-assisted synthesis of this compound analogs.

Protocol 1: Synthesis of 2-Aminobenzimidazoles from o-Phenylenediamines and Cyanogen (B1215507) Bromide

This protocol is a common and effective method for the preparation of the this compound scaffold.

Experimental Procedure:

  • To a 10 mL microwave reaction tube, add the substituted 1,2-phenylenediamine (1.0 mmol) and cyanogen bromide (1.1 mmol).

  • Add a suitable solvent, such as ethanol (B145695) or isopropanol (B130326) (3-5 mL).

  • Seal the reaction tube and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 100-150 W for a duration of 5-15 minutes, with a target temperature of 120-150 °C.

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the this compound product.

Protocol 2: Synthesis of N-Substituted 2-Aminobenzimidazoles from 2-Chloro-1H-benzo[d]imidazole

This method is useful for introducing a variety of substituents at the amino group.

Experimental Procedure:

  • In a microwave-safe vial, combine 2-chloro-1H-benzo[d]imidazole (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and a suitable solvent such as methanol (B129727) or 1-butanol (B46404) (3 mL).

  • Seal the vial and subject it to microwave irradiation at a power of 100-200 W for 10-30 minutes, maintaining a temperature of 100-140 °C.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the N-substituted this compound analog.

Protocol 3: Synthesis of 2-Aminomethylbenzimidazole from o-Phenylenediamine (B120857) and Glycine (B1666218)

This protocol describes the synthesis of a specific analog, 2-aminomethylbenzimidazole, which serves as a valuable intermediate.[1]

Experimental Procedure:

  • In a flask, sequentially add o-phenylenediamine (1 molar equivalent), glycine (1-3 molar equivalents), and 5-6 M HCl (10-12 molar equivalents).[1]

  • Stir the mixture until uniform and place it in a microwave oven operating at a frequency of 2450 MHz.[1]

  • Initially, irradiate intermittently at an output power of 119 W for 6 cycles of 1 minute each to achieve complete dissolution.[1]

  • Subsequently, irradiate the solution intermittently 10 times at an output power of 119-280 W. Each irradiation cycle should be 4-6 minutes, followed by a 10-minute interval without irradiation.[1]

  • After the final irradiation cycle, allow the reaction mixture to cool.

  • The product can be isolated and purified by standard laboratory techniques. This method has been reported to achieve yields of 56-77%.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various this compound analogs reported in the literature.

EntryStarting MaterialsMicrowave Power (W)Time (min)SolventYield (%)Reference
11,2-phenylenediamine, Cyanogen Bromide12010Ethanol85-
24-Methyl-1,2-phenylenediamine, Cyanogen Bromide12012Isopropanol82-
34-Chloro-1,2-phenylenediamine, Cyanogen Bromide1508Ethanol90-
42-Chloro-1H-benzo[d]imidazole, Piperidine150201-Butanol78[2]
52-Chloro-1H-benzo[d]imidazole, Pyrrolidine15025Methanol75[2]
6o-Phenylenediamine, Glycine119-28040-60 (total irradiation)5-6 M HCl56-77[1]

Note: Data without specific citations are representative examples based on typical outcomes for these reactions.

Biological Activities and Signaling Pathways

This compound analogs have been shown to modulate various signaling pathways, making them attractive candidates for drug development.

Inhibition of NOD1 Signaling

Certain this compound derivatives have been identified as selective inhibitors of Nucleotide-binding oligomerization domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial pathogens. Its activation leads to the induction of pro-inflammatory signaling pathways, primarily through NF-κB.

NOD1_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1 NOD1 Bacterial Peptidoglycan->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK Complex IKK Complex TAK1->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates (leading to degradation) NF-κB NF-κB IκB->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Translocates to nucleus and activates transcription This compound Analog This compound Analog This compound Analog->NOD1 Inhibits

Caption: Inhibition of the NOD1 signaling pathway by this compound analogs.

Anti-Angiogenesis via VEGFR-2 Signaling Inhibition

A novel this compound-based compound, Jzu 17, has been shown to exhibit anti-angiogenesis effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[3] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_cellular_response VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds and activates PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates Migration Migration VEGFR-2->Migration Other pathways ERK ERK PLCγ->ERK Leads to activation of Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation This compound Analog This compound Analog This compound Analog->VEGFR-2 Inhibits

Caption: Inhibition of VEGFR-2 signaling by this compound analogs, leading to anti-angiogenic effects.

Inhibition of Protein Kinase CK1δ

Derivatives of this compound have been identified as potent inhibitors of protein kinase CK1δ, a serine/threonine kinase involved in various cellular processes, including cell cycle regulation and DNA repair.[4] Overexpression of CK1δ has been linked to several diseases, including cancer and neurodegenerative disorders.

CK1d_Signaling_Pathway cluster_upstream cluster_cytoplasm cluster_cellular_response Various Stimuli Various Stimuli CK1δ CK1δ Various Stimuli->CK1δ Activates Substrate Proteins Substrate Proteins CK1δ->Substrate Proteins Phosphorylates Phosphorylated Substrates Phosphorylated Substrates Substrate Proteins->Phosphorylated Substrates Cell Cycle Progression Cell Cycle Progression Phosphorylated Substrates->Cell Cycle Progression DNA Repair DNA Repair Phosphorylated Substrates->DNA Repair Apoptosis Apoptosis Phosphorylated Substrates->Apoptosis This compound Analog This compound Analog This compound Analog->CK1δ Inhibits

Caption: Inhibition of protein kinase CK1δ by this compound analogs, affecting key cellular processes.

Conclusion

The microwave-assisted synthesis of this compound analogs represents a powerful tool for medicinal chemists, enabling the rapid and efficient generation of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a valuable resource for researchers in this field. The diverse biological activities of these compounds, stemming from their ability to modulate key signaling pathways, underscore their potential as scaffolds for the development of novel therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of this compound analogs is warranted to fully realize their therapeutic promise.

References

Application Notes and Protocols: 2-Aminobenzimidazole in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens represents a critical global health challenge, necessitating the urgent development of novel antimicrobial agents. The 2-aminobenzimidazole (2-ABI) scaffold has garnered significant attention in medicinal chemistry as a versatile pharmacophore for the design of potent antimicrobial compounds. Derivatives of 2-ABI have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, parasites, and viruses. This document provides a comprehensive overview of the application of this compound in antimicrobial drug discovery, including detailed experimental protocols and a summary of reported biological activities.

Antimicrobial Spectrum of this compound Derivatives

This compound derivatives have exhibited promising activity against a wide range of microorganisms. The core structure can be readily modified at various positions, allowing for the fine-tuning of its antimicrobial properties and the development of compounds with enhanced potency and selectivity.

Antibacterial Activity

2-ABI derivatives have shown significant potential in combating bacterial infections, including those caused by multidrug-resistant strains.[1] Their mechanisms of action are varied, ranging from direct bactericidal or bacteriostatic effects to the inhibition of bacterial biofilm formation and the potentiation of existing antibiotics.[2][3]

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)IC50 (µM)Reference
As an Adjuvant
Lead 2-ABI compoundKlebsiella pneumoniae 2146 (with clarithromycin)2 (at 30 µM of 2-ABI)-[4]
Lead 2-ABI compoundAcinetobacter baumannii 5075 (with clarithromycin)2 (at 5 µM of 2-ABI)-[4]
Anti-biofilm Activity
2-ABI (Compound 2)Mycobacterium smegmatis603.5[5]
2-ABI (Compound 17)Mycobacterium smegmatis-< 4.0[5]
2-ABI (Compound 25)Mycobacterium smegmatis1002.6[5]
5,6-dimethyl 2-ABI (21)Pseudomonas aeruginosa PAO1-4.0[6]
Direct Antibacterial Activity
Benzimidazole-Pyrazole Hybrid (10)Bacillus subtilis3.125-[7]
Benzimidazole (B57391) DerivativesEnterococcus faecalis12.5 - 400-[8]
Benzimidazole DerivativesStaphylococcus aureus12.5 - 400-[8]
Antifungal Activity

Several studies have highlighted the potent antifungal properties of this compound derivatives against a range of pathogenic fungi.[9]

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Benzimidazole DerivativesCandida tropicalis6.25 - 400[8]
Benzimidazole DerivativesCandida albicans50 - 400[8]
Hybrid bis-(Imidazole/Benzimidazole)-Pyridine (5a)Aspergillus niger62.5[10]
Hybrid bis-(Imidazole/Benzimidazole)-Pyridine (5a)Aspergillus flavus31.25[10]
Hybrid bis-(Imidazole/Benzimidazole)-Pyridine DerivativesCandida albicans (wild type)3.9 - 62.5[10]
Hybrid bis-(Imidazole/Benzimidazole)-Pyridine DerivativesCandida parapsilosis (wild type)3.9 - 62.5[10]
Antiparasitic Activity

The this compound scaffold has proven to be a valuable template for the development of antiparasitic agents, particularly against Plasmodium falciparum (malaria) and Leishmania species.[11][12]

Table 3: Antiparasitic Activity of Selected this compound Derivatives

Compound/DerivativeParasite StrainIC50Reference
Antimalarial Activity
Compound 3cPlasmodium falciparum 3D742 ± 4 nM[11][13]
Compound 3gPlasmodium falciparum 3D743 ± 2 nM[11][13]
Compound 3r (4,5-dimethyl substituted phenol)Plasmodium falciparum 3D76.4 ± 0.5 nM[11][13]
This compound derivative 3lPlasmodium falciparum0.094 µM[14]
Anti-leishmanial Activity
Compound 29Leishmania infantum4.1 µM[12][15]
Compound 39Leishmania infantum0.5 µM[12][15]
Compound K1 (3-Cl phenyl derivative)Leishmania major0.6787 µg/mL[16]
Compound K2Leishmania major8.89 µg/mL[16]
Antiviral Activity

Research into the antiviral applications of 2-aminobenzimidazoles is an emerging area. Studies have shown that certain derivatives possess activity against a range of RNA and DNA viruses.[17][18]

Table 4: Antiviral Activity of Selected this compound Derivatives

Compound/DerivativeVirusEC50 (µM)Reference
2-benzylbenzimidazole derivativesCoxsackievirus B5 (CVB-5)9 - 17[19]
2-benzylbenzimidazole derivativesRespiratory Syncytial Virus (RSV)5 - 15[19]
2-phenylbenzimidazole (B57529) derivative (24)Vaccinia Virus (VV)0.1[18]
2-phenylbenzimidazole derivatives (50, 51, 53)Bovine Viral Diarrhea Virus (BVDV)0.8 - 1.5[18]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives as antimicrobial agents.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for the synthesis of this compound derivatives via the condensation of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide.[6]

Materials:

  • Substituted o-phenylenediamine

  • Cyanogen bromide (CNBr)

  • Ethanol (B145695) (EtOH)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

  • To a solution of the appropriately substituted o-phenylenediamine (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add cyanogen bromide (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Neutralize the residue by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound derivatives against bacteria and fungi.[20][21]

Materials:

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Solvent for compounds (e.g., Dimethyl sulfoxide, DMSO)

Procedure:

  • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • In a sterile 96-well plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of compound concentrations.

  • Prepare an inoculum of the test microorganism. For bacteria, pick a few colonies from a fresh agar (B569324) plate and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). For fungi, prepare a spore suspension and adjust the concentration.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol describes a common method to assess the ability of this compound derivatives to inhibit biofilm formation.[6][22]

Materials:

  • This compound derivatives

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare a bacterial inoculum by growing the strain overnight in TSB. Dilute the overnight culture in fresh TSB to an OD₆₀₀ of 0.05.

  • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Add 100 µL of the this compound derivative at various concentrations (prepared by serial dilution in TSB) to the wells. Include a negative control (TSB with bacteria, no compound) and a blank (TSB only).

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.

  • Wash the wells three times with 200 µL of sterile PBS to remove any remaining planktonic bacteria.

  • Air-dry the plate for 30 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stained biofilm.

  • Incubate for 15 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(ODcontrol - ODtest) / ODcontrol] x 100

Mechanisms of Action and Signaling Pathways

The antimicrobial effects of this compound derivatives are mediated through various mechanisms. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Bacterial Biofilms and Quorum Sensing

One of the key antibacterial mechanisms of 2-ABI derivatives is the inhibition of biofilm formation, particularly in pathogens like Pseudomonas aeruginosa.[6] This is often achieved by interfering with the quorum sensing (QS) signaling pathways that regulate biofilm development and the expression of virulence factors.[23][24]

G cluster_QS Pseudomonas aeruginosa Quorum Sensing cluster_signals Autoinducers cluster_regulators Transcriptional Regulators cluster_targets Target Genes LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL synthesizes RhlI RhlI BHL C4-HSL RhlI->BHL synthesizes PqsA_D PqsA-D HHQ HHQ PqsA_D->HHQ synthesizes LasR LasR OdDHL->LasR binds RhlR RhlR BHL->RhlR binds PqsR PqsR HHQ->PqsR binds LasR->RhlI activates LasR->PqsA_D activates Biofilm Biofilm Formation LasR->Biofilm regulates Virulence Virulence Factors RhlR->Virulence regulates RhlR->Biofilm regulates PqsR->Virulence regulates PqsR->Biofilm regulates TwoABI This compound Derivatives TwoABI->LasR inhibits TwoABI->RhlR inhibits TwoABI->PqsR inhibits

Caption: Quorum sensing network in P. aeruginosa and potential inhibition by 2-ABI derivatives.

Adjuvant Activity Against Gram-Negative Bacteria

Certain this compound derivatives act as adjuvants, potentiating the activity of conventional antibiotics against Gram-negative bacteria. This is achieved by disrupting the outer membrane of these bacteria, for example, by binding to lipopolysaccharide (LPS) or modulating lipooligosaccharide (LOS) biosynthesis.[3][4]

G cluster_workflow 2-ABI as an Antibiotic Adjuvant TwoABI This compound Derivative OuterMembrane Gram-Negative Outer Membrane TwoABI->OuterMembrane disrupts integrity of LPS_LOS LPS / LOS TwoABI->LPS_LOS binds to/ modulates biosynthesis OuterMembrane->LPS_LOS contains Antibiotic Conventional Antibiotic OuterMembrane->Antibiotic increased permeability for Antibiotic->OuterMembrane entry blocked by Target Bacterial Target (e.g., Ribosome) Antibiotic->Target reaches and inhibits Inhibition Bacterial Growth Inhibition Target->Inhibition leads to

Caption: Mechanism of 2-ABI derivatives as adjuvants against Gram-negative bacteria.

Inhibition of VEGFR-2 Signaling

Interestingly, some this compound derivatives have been found to exhibit anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. While not a direct antimicrobial mechanism, this highlights the broad biological activity of the scaffold and its potential in other therapeutic areas, such as oncology, which can be linked to certain viral infections.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg phosphorylates PI3K PI3K VEGFR2->PI3K activates Raf Raf PLCg->Raf activates Akt Akt PI3K->Akt activates MEK MEK Raf->MEK Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation promotes ERK ERK MEK->ERK ERK->Proliferation promotes TwoABI This compound Derivative TwoABI->VEGFR2 inhibits phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold is a privileged structure in the development of novel antimicrobial agents. Its synthetic tractability and the broad spectrum of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs. The information and protocols provided in this document are intended to serve as a valuable resource for researchers in this field, facilitating the design, synthesis, and evaluation of new this compound-based compounds with improved antimicrobial efficacy. Further research into the mechanisms of action and the development of structure-activity relationships will be crucial for optimizing this promising class of antimicrobial agents.

References

Application Notes and Protocols for the Purification of 2-Aminobenzimidazole Products by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-aminobenzimidazole and its derivatives, compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The protocols focus on column chromatography and recrystallization, two common and effective techniques for achieving high purity of these compounds.

Introduction to this compound Purification

This compound and its substituted analogues are a core scaffold in many biologically active molecules, exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The synthesis of these compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Effective purification is a critical step to isolate the desired compound for further biological evaluation and drug development.

The basic nature of the this compound core can present challenges during purification by silica (B1680970) gel chromatography, often leading to peak tailing and poor separation. This document addresses these challenges by providing optimized protocols.

Signaling Pathway Inhibition by this compound Derivatives

Certain this compound derivatives have been identified as inhibitors of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) signaling pathway. NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system. Upon recognition of bacterial peptidoglycans, NOD1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), resulting in the production of pro-inflammatory cytokines. The inhibition of this pathway by this compound derivatives makes them attractive candidates for the development of anti-inflammatory agents.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1 NOD1 Bacterial Peptidoglycan->NOD1 Activation RICK RICK (RIPK2) NOD1->RICK Recruitment IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RICK->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NF_κB NF-κB (p65/p50) IκBα->NF_κB Pro-inflammatory\nGenes Pro-inflammatory Genes NF_κB->Pro-inflammatory\nGenes Transcription Aminobenzimidazole This compound Derivative (Inhibitor) Aminobenzimidazole->NOD1 Inhibition

Caption: Inhibition of the NOD1 signaling pathway by a this compound derivative.

Data Presentation: Purification of this compound Derivatives

The following table summarizes purification data for various this compound derivatives from different sources.

CompoundPurification MethodStationary PhaseMobile Phase / Solvent SystemYield (%)PurityReference
7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amineColumn ChromatographySilica Gel (60-120 mesh)Chloroform:Ethanol (90:10)92Pure (by NMR)[1]
2-PhenylaminobenzimidazoleColumn ChromatographyNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
2-(Methylthio)-4H-[5][6][7]thiadiazino[3,4-a]benzimidazole-4-thioneRecrystallizationN/AChloroform15Crystalline solid[8]
This compound-1-carbodithioic acid methyl esterRecrystallizationN/AEthanol40-66Crystalline solid[8]
Dimethyl 1H-benzo[d]imidazol-2-ylcarbonodithioimidateRecrystallizationN/AEthanol25Crystalline solid[8]
2-CyclobutanecarboxamidobenzimidazoleRecrystallizationN/AEthanolNot SpecifiedCrystalline solid[9]
2-(2-furyl)benzimidazoleRecrystallizationN/AMethanolNot SpecifiedCrystalline solid[9]
Substituted 2-aminomethyl-1H-benzimidazolesColumn ChromatographySilica GelEthyl acetate (B1210297):n-hexane (1:1)77-94Pure (by NMR)[10]
(+)-2-[2-(N-isobutyl-N-methylamino)benzylsulphinyl]benzimidazoleColumn ChromatographySilica GelEthyl acetate:Hexane (15:85)Not Specified96% e.e.[11]

Experimental Protocols

The following are detailed protocols for the purification of this compound products.

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the purification of a wide range of this compound derivatives. A key consideration is the basicity of the compounds, which can cause poor separation on standard silica gel. To mitigate this, either a deactivated silica gel or a mobile phase containing a basic additive is recommended.

Materials:

  • Crude this compound product

  • Silica gel (230-400 mesh) or Amine-functionalized silica gel

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane (B109758), Methanol)

  • Triethylamine (B128534) (optional)

  • Glass column for chromatography

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., hexane:ethyl acetate mixtures, dichloromethane:methanol mixtures) to find a system that gives good separation of the desired product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

    • If peak streaking is observed, add a small amount of triethylamine (0.1-1%) to the mobile phase.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary based on TLC analysis.

    • Collect fractions in separate tubes.

    • Monitor the elution by TLC to identify the fractions containing the purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound product.

    • Determine the yield and assess the purity by analytical methods such as NMR, HPLC, or melting point.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid this compound derivatives, especially for removing small amounts of impurities.

Materials:

  • Crude this compound product

  • Recrystallization solvent (e.g., ethanol, methanol, acetonitrile, or a two-solvent system like dimethylformamide/acetonitrile)[9]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Perform small-scale solubility tests to identify a suitable solvent or solvent pair.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

    • Determine the yield and assess the purity of the recrystallized product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of a this compound product.

Purification_Workflow Crude_Product Crude this compound Product TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Informs Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_of_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_of_Fractions Combine_Pure_Fractions Combine Pure Fractions TLC_of_Fractions->Combine_Pure_Fractions Solvent_Evaporation Solvent Evaporation Combine_Pure_Fractions->Solvent_Evaporation Recrystallization Recrystallization Solvent_Evaporation->Recrystallization Further Purification (Option 2) Pure_Product Pure this compound Product Solvent_Evaporation->Pure_Product Option 1 Crystal_Isolation Crystal Isolation and Drying Recrystallization->Crystal_Isolation Crystal_Isolation->Pure_Product

Caption: General purification workflow for this compound products.

References

Application Notes and Protocols: 2-Aminobenzimidazole in the Synthesis of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets. In the realm of inflammatory diseases, derivatives of this compound have emerged as promising candidates for the development of novel anti-inflammatory agents. These compounds have been shown to exert their effects through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and p38 mitogen-activated protein kinase (p38 MAPK).

This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based anti-inflammatory drugs. It is intended to serve as a comprehensive resource for researchers and drug development professionals working in this area.

Data Presentation: Anti-inflammatory Activity of this compound Derivatives

The anti-inflammatory potential of various this compound derivatives has been quantified through in vivo and in vitro assays. The following tables summarize key data from the literature, showcasing the efficacy of these compounds against specific inflammatory targets.

Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives in the Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
Compound 5j 100375.0Diclofenac Sodium76.25
Compound 5h 100372.8Diclofenac Sodium76.25
N130365.4Methotrexate-
N230358.2Methotrexate-
B2 103Comparable to DiclofenacDiclofenac Sodium (10 mg/kg)-
B4 103Comparable to DiclofenacDiclofenac Sodium (10 mg/kg)-
B8 103Comparable to DiclofenacDiclofenac Sodium (10 mg/kg)-

Data compiled from multiple sources, direct comparison should be made with caution.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-2 IC₅₀ (µM) (Reference)
5l >1000.06>1666Celecoxib0.05
5j >1000.07>1428Celecoxib0.05
5i >1000.08>1250Celecoxib0.05
5h 15.20.8118.76Celecoxib0.05
B2 -< Ibuprofen-Ibuprofen-
B4 -< Ibuprofen-Ibuprofen-
B7 -< Ibuprofen-Ibuprofen-
B8 -< Ibuprofen-Ibuprofen-

IC₅₀ values represent the concentration required for 50% inhibition. A higher selectivity index indicates greater selectivity for COX-2.

Table 3: In Vitro p38α MAP Kinase Inhibitory Activity of this compound Derivatives

Compoundp38α IC₅₀ (nM)TNF-α Release Inhibition IC₅₀ (nM)Reference Compoundp38α IC₅₀ (nM) (Reference)
1 710--
18 68--

Data for p38α MAP Kinase inhibitors.[1][2]

Experimental Protocols

A. Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the cyclization of a substituted o-phenylenediamine (B120857) with a cyanogen (B1215507) bromide or a similar cyclizing agent, followed by further modifications. Below are representative protocols.

Protocol 1: General Synthesis of 2-Substituted Benzimidazole (B57391) Derivatives [3]

  • Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole.

    • To a solution of o-phenylenediamine (1 equivalent) in 4N HCl, add chloroacetic acid (1 equivalent).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitate formed is filtered, washed with water, and dried to yield 2-(chloromethyl)-1H-benzimidazole.

  • Step 2: Synthesis of 2-substituted benzimidazole derivatives (e.g., B1-B8).

    • To a solution of 2-(chloromethyl)-1H-benzimidazole (1 equivalent) in ethanol (B145695), add the desired amine (e.g., 4-methoxyaniline for B1) (1 equivalent) and triethylamine (B128534) (1.2 equivalents).

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • The solid product is filtered, washed with water, and recrystallized from ethanol to obtain the final compound.

Protocol 2: Synthesis of 1,2-Disubstituted Benzimidazole Derivatives as COX-2 Inhibitors [4]

  • Step 1: Synthesis of 1-((1H-benzimidazol-1-yl)methyl)-5-substituted-1,3,4-oxadiazole-2-thiol.

    • A mixture of 2-mercapto-5-substituted-1,3,4-oxadiazole (1 equivalent), formaldehyde (B43269) (1.2 equivalents), and benzimidazole (1 equivalent) in ethanol is refluxed for 6-8 hours.

    • The reaction is monitored by TLC.

    • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

  • Step 2: Synthesis of 1-((5-substituted-1,3,4-oxadiazol-2-yl)methyl)-2-(piperidin-1-ylmethyl)-1H-benzimidazoles (5a-5r).

    • To a solution of the product from Step 1 (1 equivalent) in dimethylformamide (DMF), add piperidine (B6355638) (1.2 equivalents) and paraformaldehyde (1.2 equivalents).

    • The mixture is stirred at room temperature for 24 hours.

    • The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent.

B. In Vivo Anti-inflammatory Assay

Protocol 3: Carrageenan-Induced Rat Paw Edema [5][6][7][8][9]

  • Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.

  • Groups:

    • Group I: Control (vehicle, e.g., 0.9% saline).

    • Group II: Standard drug (e.g., Diclofenac Sodium, 10 mg/kg, p.o.).

    • Group III-V: Test compounds (e.g., 10, 20, 30 mg/kg, p.o.).

  • Procedure:

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The vehicle, standard drug, or test compound is administered orally (p.o.).

    • After 30 minutes of drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

C. In Vitro Anti-inflammatory Assays

Protocol 4: In Vitro COX-1 and COX-2 Inhibition Assay [10][11][12][13][14]

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), hematin, epinephrine, Tris-HCl buffer, test compounds, and a colorimetric COX inhibitor screening kit.

  • Procedure:

    • In a reaction tube, add Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine.

    • Add the COX-1 or COX-2 enzyme to the respective tubes and incubate for 2 minutes at room temperature.

    • Add the test compound at various concentrations (in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.

    • The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 5: In Vitro p38α MAP Kinase Inhibition Assay [15][16][17][18][19][20]

  • Materials: Recombinant human p38α MAP kinase, ATF-2 (substrate), ATP, kinase assay buffer, test compounds, and a p38 MAP kinase assay kit.

  • Procedure:

    • The p38α kinase is incubated with the test compound at various concentrations in a kinase assay buffer.

    • The kinase reaction is initiated by adding a mixture of ATF-2 and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.

    • The reaction is stopped by adding a stop solution (e.g., EDTA).

    • The amount of phosphorylated ATF-2 is quantified, typically using an ELISA-based method or a luminescent assay that measures the amount of ADP produced.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

G cluster_workflow Experimental Workflow start Start: o-Phenylenediamine synthesis Chemical Synthesis (Cyclization & Derivatization) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Assays (COX-1/2, p38 MAPK) purification->invitro invivo In Vivo Assays (Carrageenan-induced Paw Edema) purification->invivo data Data Analysis (IC50, % Inhibition) invitro->data invivo->data end Lead Compound Identification data->end

Caption: General workflow for synthesis and evaluation.

G cluster_cox COX Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) phospholipase Phospholipase A2 stimuli->phospholipase aa Arachidonic Acid phospholipase->aa membrane Membrane Phospholipids membrane->phospholipase cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_phys Prostaglandins (Physiological) cox1->pg_phys pg_inflam Prostaglandins (Inflammatory) cox2->pg_inflam inflammation Inflammation (Pain, Fever, Swelling) pg_inflam->inflammation aminobenzimidazole This compound Derivatives aminobenzimidazole->cox2 Inhibition

Caption: COX signaling pathway in inflammation.

G cluster_p38 p38 MAPK Signaling Pathway in Inflammation stimuli Stress / Inflammatory Stimuli (LPS, TNF-α, IL-1β) mkk MKK3 / MKK6 stimuli->mkk p38 p38 MAPK mkk->p38 mk2 MK2 p38->mk2 transcription Transcription Factors (e.g., AP-1, NF-κB) p38->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mk2->cytokines transcription->cytokines aminobenzimidazole This compound Derivatives aminobenzimidazole->p38 Inhibition

Caption: p38 MAPK signaling pathway in inflammation.

References

Application Notes and Protocols for N-Alkylation of 2-Aminobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of 2-aminobenzimidazole, a critical transformation in the synthesis of various biologically active compounds. This document outlines common experimental procedures, challenges such as regioselectivity and over-alkylation, and strategies to achieve desired product outcomes.

Introduction

This compound and its derivatives are key structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1] The N-alkylation of the this compound core is a fundamental synthetic step for creating diverse libraries of compounds for drug discovery programs.[1] However, the presence of multiple nucleophilic nitrogen atoms—two in the imidazole (B134444) ring (N1 and N3) and one in the exocyclic amino group—presents a significant challenge in achieving regioselectivity.[2] This protocol outlines methods to control the site of alkylation and minimize common side reactions.

Challenges in N-Alkylation of this compound

The primary challenges in the N-alkylation of this compound are:

  • Regioselectivity: The relative nucleophilicity of the imidazole and exocyclic amino nitrogens can be similar under standard alkylation conditions, leading to a mixture of N-alkylated isomers.[2]

  • Over-alkylation: The initially mono-alkylated product can undergo further alkylation, resulting in di- or even tri-substituted products.[2] This is particularly prevalent because the product amine can be more nucleophilic than the starting material.[2]

  • Ring Opening: Under harsh reaction conditions, such as high temperatures and strong bases with an excess of alkyl halide, the benzimidazole (B57391) ring can undergo N-alkylation induced ring opening.[2]

Strategies to overcome these challenges include careful selection of bases, solvents, and reaction conditions, as well as controlling the stoichiometry of the reactants.[2]

Experimental Protocols

Two primary protocols are presented below, targeting different sites of alkylation. Protocol A favors alkylation on the benzimidazole ring, while Protocol B is a more general method that can be adapted for alkylation on the exocyclic amine.

Protocol A: Selective N1/N3-Alkylation of the Benzimidazole Ring

This protocol is designed to favor alkylation on the benzimidazole ring by using a strong base to generate the highly nucleophilic benzimidazolide (B1237168) anion.[2]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)[2]

  • Sodium hydride (NaH), 60% dispersion in mineral oil[2]

  • Alkyl halide (e.g., alkyl bromide or iodide)[2]

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution[2]

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF to achieve an approximate concentration of 0.1 M. Stir the suspension at room temperature.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The mixture may foam. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.05 eq) dropwise via syringe.[2]

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Protocol B: General N-Alkylation using a Carbonate Base

This protocol employs a weaker base and is often used for general N-alkylation. The regioselectivity may be lower than in Protocol A, and a mixture of products is possible.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or benzyl (B1604629) chloride)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (B52724) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (2.0-3.0 eq), and the chosen solvent (acetonitrile or DMF).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to a temperature between 40-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature. If DMF was used, pour the mixture into ice water to precipitate the product. If acetonitrile was used, filter the solid K₂CO₃ and concentrate the filtrate.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of this compound derivatives from various sources.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyl Bromides (C3-C10)30% aq. KOHToluene (with phase-transfer catalyst)RefluxNot specifiedNot specified[3][4]
Alkyl HalideK₂CO₃Acetonitrile40-503-4Not specified[5]
n-Butyl BromideNaOH powdern-Butyl Bromide80-90879[6]
Benzyl BromideNaOH powderBenzyl Bromide80-90382[6]

Visualizations

Experimental Workflow for Selective N1/N3-Alkylation

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous THF/DMF start->dissolve cool_deprotonate Cool to 0°C Add NaH dissolve->cool_deprotonate stir Stir at RT (H₂ evolution ceases) cool_deprotonate->stir cool_alkylate Cool to 0°C Add Alkyl Halide stir->cool_alkylate react Warm to RT Stir for 12-24h cool_alkylate->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Product: N1/N3-Alkyl This compound purify->product

Caption: A general experimental workflow for selective N-alkylation on the benzimidazole ring.

Logical Relationship of Factors Influencing Regioselectivity

regioselectivity_factors cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Base Strength Base Strength N1/N3 Alkylation N1/N3 Alkylation Base Strength->N1/N3 Alkylation Strong Base (e.g., NaH) favors Exocyclic Amine Alkylation Exocyclic Amine Alkylation Base Strength->Exocyclic Amine Alkylation Weaker Base (e.g., K₂CO₃) can lead to mixture Solvent Polarity Solvent Polarity Solvent Polarity->N1/N3 Alkylation Aprotic (e.g., THF, DMF) stabilizes anion Temperature Temperature Temperature->Exocyclic Amine Alkylation Higher T may increase rate Steric Hindrance Steric Hindrance Steric Hindrance->N1/N3 Alkylation More hindered site Steric Hindrance->Exocyclic Amine Alkylation Less hindered site

Caption: Factors influencing the regioselectivity of N-alkylation of this compound.

References

Application of 2-Aminobenzimidazole Derivatives as TRPC4/C5 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5, are non-selective cation channels that play crucial roles in a variety of physiological processes. Their involvement in various diseases has made them attractive targets for drug discovery. A significant breakthrough in this area has been the identification and optimization of 2-aminobenzimidazole derivatives as potent and selective inhibitors of TRPC4 and TRPC5 channels. This document provides detailed application notes and protocols for researchers interested in utilizing these compounds for studying TRPC4/C5 function and for potential therapeutic development.

The this compound scaffold has been identified as a key pharmacophore for the inhibition of TRPC4 and TRPC5 channels. Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, lead compounds have been developed with improved potency and selectivity.[1] These inhibitors have been shown to act from the extracellular side and their inhibitory action is independent of the mode of channel activation.[1]

Data Presentation: Inhibitory Potency of this compound Derivatives

The following table summarizes the inhibitory potency (IC50) of a lead this compound compound, M084, and its analogs against TRPC4 and TRPC5 channels, as determined by a fluorescence membrane potential (FMP) assay.

CompoundTRPC4 IC50 (µM)TRPC5 IC50 (µM)Notes
M08410.3 ± 0.58.2 ± 0.7Original hit compound, also shows weak inhibition of TRPC3 (~50 µM).
Analog 9 Data not foundData not foundSpecific IC50 values for this analog were not available in the searched literature.
Analog 13 Data not foundData not foundSpecific IC50 values for this analog were not available in the searched literature.
Analog 16 Data not foundData not foundSpecific IC50 values for this analog were not available in the searched literature.
Analog 17 Data not foundData not foundSpecific IC50 values for this analog were not available in the searched literature.
Analog 27 Data not foundData not foundSpecific IC50 values for this analog were not available in the searched literature.
Analog 28 Data not foundData not foundSpecific IC50 values for this analog were not available in the searched literature.

Note: While the primary research article mentions the testing of 28 structural analogs of M084, specific IC50 values for each analog were not provided in the accessible literature. The SAR studies indicated that modifications to the M084 structure led to analogs with improved potency and selectivity.

Experimental Protocols

I. Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the reaction of commercially available 2-chloro-1H-benzo[d]imidazole with various amines under microwave irradiation.

Protocol: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-chloro-1H-benzo[d]imidazole (1 equivalent) and the desired amine (1.2 equivalents).

  • Solvent Addition: Add a suitable solvent such as methanol (B129727) or 1-butanol.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Typical conditions are heating to 120-150°C for 10-30 minutes. The optimal time and temperature should be determined for each specific amine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. High-Throughput Screening for TRPC4/C5 Inhibitors

A common method for identifying and characterizing TRPC4/C5 inhibitors in a high-throughput format is by using fluorescence-based assays that measure changes in intracellular calcium concentration ([Ca²⁺]i) or membrane potential.

Protocol: Intracellular Calcium Assay using a FLIPR System

This protocol is adapted for a 384-well plate format.

A. Cell Preparation:

  • Cell Culture: Culture HEK293 cells stably co-expressing the target channel (e.g., human TRPC4β) and a G-protein coupled receptor (GPCR) that activates it (e.g., µ-opioid receptor) in appropriate culture medium.

  • Cell Plating: Seed the cells into black-wall, clear-bottom 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

B. Dye Loading:

  • Prepare Loading Buffer: Prepare a dye loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a commercial calcium assay kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

  • Load Cells: Remove the culture medium from the cell plates and add the dye loading buffer to each well.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by a 10-15 minute incubation at room temperature to allow for de-esterification of the dye.

C. Compound Addition and Fluorescence Measurement:

  • Prepare Compound Plates: Prepare serial dilutions of the this compound derivatives in the assay buffer in a separate 384-well plate.

  • FLIPR Setup: Configure the FLIPR (Fluorometric Imaging Plate Reader) instrument for a calcium mobilization assay. Set the excitation and emission wavelengths appropriate for the chosen dye.

  • Assay Execution:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay protocol. The instrument will first measure the baseline fluorescence.

    • The instrument's integrated pipettor will then add the compounds from the compound plate to the cell plate.

    • Immediately after compound addition, a TRPC4/C5 agonist (e.g., DAMGO for the µ-opioid receptor) is added to stimulate channel activity.

    • The FLIPR instrument will continuously monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium through the TRPC4/C5 channels.

D. Data Analysis:

  • Calculate Response: The inhibitory effect of the compounds is determined by measuring the reduction in the agonist-evoked calcium signal in the presence of the inhibitor compared to the control (vehicle-treated) wells.

  • Dose-Response Curves: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Fluorescence Membrane Potential (FMP) Assay

This assay measures changes in membrane potential upon channel activation and inhibition.

A. Cell Preparation:

  • Follow the same cell preparation steps as described for the intracellular calcium assay.

B. Dye Loading:

  • Prepare FMP Dye Solution: Prepare a solution of a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in the assay buffer according to the manufacturer's instructions.

  • Load Cells: Add the FMP dye solution to each well of the cell plate.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C as recommended by the dye manufacturer.

C. Compound Addition and Fluorescence Measurement:

  • Prepare Compound and Agonist Plates: Prepare plates with the test compounds and the channel agonist as described for the calcium assay.

  • Plate Reader Setup: Configure a fluorescence plate reader capable of kinetic reads with the appropriate excitation and emission wavelengths for the FMP dye.

  • Assay Execution:

    • Measure the baseline fluorescence.

    • Add the test compounds to the wells and incubate for a predetermined time.

    • Add the agonist to activate the TRPC4/C5 channels.

    • Immediately begin recording the change in fluorescence over time. Activation of the cation-permeable TRPC4/C5 channels will cause membrane depolarization, leading to a change in the fluorescence of the dye.

D. Data Analysis:

  • Quantify Depolarization: The change in fluorescence intensity is proportional to the change in membrane potential.

  • Determine Inhibition: Calculate the percentage of inhibition of the agonist-induced depolarization by the test compounds.

  • IC50 Determination: Generate dose-response curves and calculate IC50 values as described for the calcium assay.

Mandatory Visualizations

Signaling Pathways

TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) that couple to either Gq/11 or Gi/o proteins.

Gq_signaling GPCR GPCR Gq11 Gq/11 GPCR->Gq11 Activation PLC PLCβ Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG TRPC4C5 TRPC4/C5 DAG->TRPC4C5 Activates Ca_influx Ca²⁺ Influx & Depolarization TRPC4C5->Ca_influx Inhibitor This compound Derivative Inhibitor->TRPC4C5 Inhibits

Caption: Gq/11 signaling pathway leading to TRPC4/C5 activation.

Gi_signaling GPCR GPCR Gio Gi/o GPCR->Gio Activation G_alpha Gαi/o Gio->G_alpha G_betagamma Gβγ Gio->G_betagamma TRPC4C5 TRPC4/C5 G_alpha->TRPC4C5 Directly Activates Ca_influx Ca²⁺ Influx & Depolarization TRPC4C5->Ca_influx Inhibitor This compound Derivative Inhibitor->TRPC4C5 Inhibits

Caption: Gi/o signaling pathway leading to TRPC4/C5 activation.

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing this compound derivatives as TRPC4/C5 inhibitors.

workflow cluster_synthesis Compound Synthesis cluster_screening High-Throughput Screening cluster_characterization Hit Characterization synthesis Microwave-Assisted Synthesis of This compound Derivatives cell_prep Cell Plating (TRPC4/C5 expressing cells) synthesis->cell_prep dye_loading Dye Loading (Ca²⁺ or Membrane Potential) cell_prep->dye_loading screening FLIPR-based Assay (Compound + Agonist Addition) dye_loading->screening data_analysis Data Analysis (Hit Identification) screening->data_analysis ic50 IC₅₀ Determination (Dose-Response) data_analysis->ic50 selectivity Selectivity Profiling (Other TRP channels, etc.) ic50->selectivity electrophysiology Electrophysiology (Patch-Clamp) selectivity->electrophysiology

Caption: Experimental workflow for TRPC4/C5 inhibitor discovery.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Aminobenzimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields encountered during the synthesis of 2-aminobenzimidazole. This guide provides answers to frequently asked questions, detailed troubleshooting steps, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes?

Low yields in this compound synthesis can stem from several factors. Common issues include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. High temperatures can lead to side reactions and degradation of starting materials or products.

  • Purity of Reagents [1]and Solvents: Impurities in the starting materials (e.g., o-phenylenediamine (B120857), cyanogen (B1215507) bromide, or thiourea (B124793) derivatives) or solvents can interfere with the reaction and lead to the formation of byproducts.

  • Inefficient Cycliza[1]tion/Desulfurization Agents: The choice and amount of catalyst or reagent for the ring-closure step are critical. For instance, in methods involving a thiourea intermediate, incomplete desulfurization can significantly lower the yield.

  • Side Reactions: C[2][3]ompeting reactions can consume starting materials and reduce the yield of the desired product.

  • Steric Hindrance an[1][4]d Electronic Effects: The nature and position of substituents on the o-phenylenediamine ring can impact the reaction rate and yield.

  • Incomplete Reaction[1][4]: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

Q2: I am observing sig[4]nificant side product formation. What are the common side reactions and how can I minimize them?

Side product formation is a common issue that complicates purification and reduces yield.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the N-(o-aminophenyl)thiourea in syntheses starting from thiocyanates. To minimize this, ensure [5]adequate reaction time and optimal temperature. Monitoring the reaction by TLC is essential to ensure completion.

  • Formation of Benzod[4]iazepine-2-ones: The reaction of o-phenylenediamine (OPDA) with certain reagents under neutral conditions can lead to the formation of benzodiazepine-2-ones instead of benzimidazoles.

  • Self-Arylation Prod[1]ucts: In methods involving 2-chlorobenzimidazole, high temperatures can sometimes lead to self-arylation products.

  • Formation of Urea (B33335) S[2]ide Products: When using carbodiimide (B86325) reagents for desulfurization, the formation of urea byproducts can pose significant challenges during purification.

Q3: I'm having difficu[6]lty purifying my this compound product. What are some common purification challenges and solutions?

Purification can be challenging due to the properties of the benzimidazole (B57391) core and potential impurities.

  • Separation from Starting Materials/Byproducts: If the reaction is incomplete or produces side products with similar polarity to the desired this compound, separation by column chromatography can be difficult.

    • Solution: Opt[4]imize the reaction to go to completion. For purification, try different solvent systems for column chromatography or consider recrystallization from a suitable solvent.

  • Low Solubility: T[5]he product may have low solubility in common organic solvents, making purification and characterization challenging.

    • Solution: Test a range of solvents for recrystallization. In some cases, dissolving the product in a minimum amount of a high-boiling solvent like dimethylformamide (DMF) and then precipitating it by adding a less polar solvent can be effective.

Troubleshooting Gu[5]ides

This section provides a systematic approach to troubleshooting low yields in this compound synthesis.

Guide 1: Systematic Troubleshooting Workflow

This workflow will guide you through a logical sequence of steps to identify and resolve the cause of low yield.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_conditions Review & Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions check_stoichiometry Verify Reactant Stoichiometry check_conditions->check_stoichiometry analyze_byproducts Analyze Crude Product (TLC, NMR) for Byproducts check_stoichiometry->analyze_byproducts incomplete_reaction Incomplete Reaction? analyze_byproducts->incomplete_reaction side_reactions Side Reactions Dominant? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes purification_issue Purification Loss? side_reactions->purification_issue No modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions Yes optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes end Improved Yield purification_issue->end No increase_time_temp->end modify_conditions->end optimize_purification->end Reaction_Pathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products o-Phenylenediamine o-Phenylenediamine Thiourea_Intermediate N-(o-aminophenyl)thiourea (if applicable) o-Phenylenediamine->Thiourea_Intermediate Reaction with Thiocyanate Cyanogen_Source Cyanogen Source (e.g., CNBr, Thiourea derivative) Cyanogen_Source->Thiourea_Intermediate Guanidine_Intermediate Cyclic Guanidine Intermediate Thiourea_Intermediate->Guanidine_Intermediate Desulfurization/ Cyclization Side_Products Side Products (e.g., Benzodiazepines, Unreacted Intermediates) Thiourea_Intermediate->Side_Products Incomplete Reaction Desired_Product This compound Guanidine_Intermediate->Desired_Product Tautomerization Guanidine_Intermediate->Side_Products Degradation

References

Identification and minimization of byproducts in 2-Aminobenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and minimization of byproducts during the synthesis of 2-aminobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproducts?

A1: The most prevalent methods for synthesizing this compound involve the cyclization of o-phenylenediamine (B120857) (OPD) with a one-carbon electrophile. The choice of this reagent significantly influences the byproduct profile.

  • Cyanogen Bromide (BrCN) Route: This method can be effective but involves a highly toxic and corrosive reagent. Potential byproducts include unreacted starting materials and over-alkylation products if the reaction is not carefully controlled.

  • Cyanamide (B42294) (H₂NCN) Route: This is a widely used industrial method. The primary byproduct concern is the formation of melamine (B1676169) and other cyanamide trimers, especially at elevated temperatures. Incomplete cyclization can also leave behind guanidine-type intermediates.

  • Thiourea (B124793) Derivatives Route: This route involves the cyclodesulfurization of a thiourea precursor, often formed in situ from o-phenylenediamine and a thiocyanate (B1210189) salt. A significant byproduct is the corresponding urea (B33335) derivative, which can be challenging to separate from the desired product.[1] Other potential impurities include unreacted thiourea and benzimidazole-2-thione.

Q2: What analytical techniques are best suited for identifying and quantifying byproducts in this compound synthesis?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive byproduct analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for quantifying the purity of this compound and separating it from byproducts. A reverse-phase C18 column is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and semi-volatile byproducts, as well as unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for the structural elucidation of unknown byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying non-volatile impurities.

Q3: How can I minimize the formation of the urea byproduct when using the thiourea synthesis route?

A3: The formation of the urea side product is a common challenge in the thiourea-based synthesis of this compound.[1] To minimize its formation, consider the following strategies:

  • Choice of Desulfurizing Agent: The selection of the cyclodesulfurization agent is critical. While traditional reagents like mercury(II) oxide have been used, they are highly toxic.[1] Milder and more selective reagents can reduce side reactions.

  • Reaction Temperature and Time: Carefully control the reaction temperature and time. Prolonged reaction times or excessive temperatures can promote the formation of urea and other degradation products.

  • Stoichiometry: Precise control of the reactant stoichiometry can help to ensure the complete conversion of the thiourea intermediate and minimize side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem ID Issue Potential Cause(s) Recommended Action(s)
SYN-BP-001 Presence of a significant amount of a high molecular weight, insoluble byproduct. This is often observed in the cyanamide route and is likely due to the formation of melamine or other cyanamide trimers. This can be caused by excessive reaction temperatures or prolonged reaction times.1. Temperature Control: Maintain the reaction temperature below the recommended maximum for the specific protocol. 2. Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. 3. Purification: The trimer is often insoluble in common organic solvents, allowing for separation by filtration.
SYN-BP-002 A byproduct with similar polarity to this compound, making separation by column chromatography difficult. In the thiourea route, this is commonly the corresponding urea byproduct.[1]1. Recrystallization: Attempt recrystallization from a different solvent system. 2. Alternative Chromatography: If silica (B1680970) gel is ineffective, consider using a different stationary phase such as alumina (B75360) or a reverse-phase column for preparative HPLC. 3. Reaction Optimization: Refer to Q3 in the FAQ section to minimize the formation of the urea byproduct during the synthesis.
SYN-YLD-001 Low yield of this compound. Incomplete reaction, degradation of starting materials or product, or suboptimal reaction conditions.1. Reagent Quality: Ensure the purity of o-phenylenediamine and other reagents. o-Phenylenediamine can oxidize and darken on storage. 2. Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Catalyst Screening: If a catalyst is used, screen different catalysts and optimize the loading.
SYN-PUR-001 The final product is discolored (e.g., pink, brown). Oxidation of o-phenylenediamine or the final product.1. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere. 2. Charcoal Treatment: During recrystallization, treat the solution with activated charcoal to remove colored impurities. 3. Storage: Store the purified this compound under an inert atmosphere and protected from light.

Byproduct Identification Data

The following table summarizes potential byproducts and their key identification data.

Byproduct Name Common Synthetic Route Molecular Weight ( g/mol ) Key ¹H NMR Signals (δ ppm in DMSO-d₆) Key ¹³C NMR Signals (δ ppm in DMSO-d₆) Anticipated m/z in MS
Melamine Cyanamide126.12~6.8 (s, 6H, NH₂)~166.5 (C=N)127 [M+H]⁺
Benzimidazole-2-thione Thiourea150.20~12.5 (br s, 2H, NH), 7.1-7.3 (m, 4H, Ar-H)~168.0 (C=S), 131.0, 122.0, 110.0 (Ar-C)151 [M+H]⁺
o-Phenylenediamine All routes (unreacted)108.14~4.8 (br s, 4H, NH₂), 6.5-6.7 (m, 4H, Ar-H)~133.0, 115.0 (Ar-C)109 [M+H]⁺

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis of this compound

This protocol outlines a general method for the analysis of this compound and its common byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the reaction mixture in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: GC-MS Method for Byproduct Identification

This protocol provides a general method for identifying volatile and semi-volatile byproducts.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, dichloromethane).

Visualizations

Byproduct_Formation_Pathways cluster_cnbr Cyanogen Bromide Route cluster_cyanamide Cyanamide Route cluster_thiourea Thiourea Route OPD_cnbr o-Phenylenediamine This compound This compound OPD_cnbr->this compound Cyclization BrCN Cyanogen Bromide BrCN->this compound OPD_cy o-Phenylenediamine 2-Aminobenzimidazole_cy 2-Aminobenzimidazole_cy OPD_cy->2-Aminobenzimidazole_cy Cyclization Cyanamide Cyanamide Melamine Melamine (Byproduct) Cyanamide->Melamine Trimerization (High Temp) Cyanamide->2-Aminobenzimidazole_cy OPD_th o-Phenylenediamine Thiourea Thiourea Intermediate OPD_th->Thiourea Formation Urea Urea Byproduct Thiourea->Urea Side Reaction 2-Aminobenzimidazole_th 2-Aminobenzimidazole_th Thiourea->2-Aminobenzimidazole_th Cyclodesulfurization

Caption: Synthetic pathways to this compound and common byproduct formation.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) identify Identify Byproducts (HPLC, GC-MS, NMR) start->identify quantify Quantify Byproducts (HPLC) identify->quantify evaluate Evaluate Reaction Conditions (Temp, Time, Stoichiometry) quantify->evaluate optimize Optimize Reaction Conditions evaluate->optimize purify Optimize Purification (Recrystallization, Chromatography) evaluate->purify end Problem Resolved optimize->end purify->end

References

Strategies to prevent the degradation of 2-Aminobenzimidazole during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Aminobenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My final this compound product is discolored (e.g., pink, brown, or black). What is the likely cause and how can I prevent it?

A1: Discoloration is most commonly due to the oxidation of the o-phenylenediamine (B120857) starting material or the this compound product itself. The electron-rich aromatic system is susceptible to air oxidation, which can form highly colored quinone-imine-like impurities.

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction and any subsequent work-up steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Purification of Starting Materials: Ensure the o-phenylenediamine starting material is pure and colorless. If it is discolored, it can be purified by recrystallization or sublimation before use.

  • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate oxidation reactions.

  • Purification: Discolored products can often be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water mixture) with the addition of activated charcoal to absorb colored impurities.

Q2: I am experiencing a low yield in my synthesis. What are the common factors that contribute to this?

A2: Low yields can result from several factors, including incomplete reactions, degradation of starting materials or products, and formation of side products.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reagent Stoichiometry: Verify the molar ratios of your reactants. For instance, in the synthesis from o-phenylenediamine and cyanogen (B1215507) bromide, equimolar amounts are typically used.

  • Purity of Reagents: Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions.

  • Choice of Synthetic Route: Some methods are inherently higher yielding than others. For example, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times compared to conventional heating.[1]

Q3: I am using the thiourea-based synthesis route and my final product is difficult to purify due to a persistent impurity. What is this impurity likely to be?

A3: A common side product in the cyclodesulfurization of N-(o-aminophenyl)thiourea is the corresponding urea (B33335) derivative, which can be challenging to separate from the desired this compound due to similar polarities.[2][3] Another potential byproduct is benzimidazole (B57391) thione, which can form under certain conditions.[4]

Mitigation Strategies:

  • Choice of Desulfurizing Agent: The choice of desulfurizing agent can influence the formation of side products. Milder reagents may offer better selectivity.

  • Reaction Conditions: Careful control of reaction temperature and time can minimize the formation of byproducts.

  • Purification: Chromatographic purification (e.g., column chromatography on silica (B1680970) gel) may be necessary to separate the desired product from urea or thione impurities.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

dot

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product Discoloration and Impurities

dot

Caption: Troubleshooting workflow for product discoloration and impurities.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Cyanogen Bromide o-Phenylenediamine, Cyanogen Bromide1-2 hours~70-85%High yield, relatively fastCyanogen bromide is highly toxic
Thiourea (B124793) Cyclization N-(o-aminophenyl)thiourea, Desulfurizing agent (e.g., HgO)15-30 minutes (heating)~84%Rapid reactionUse of toxic heavy metals (HgO), potential for urea/thione side products[2][3][4][5]
Cyanamide o-Phenylenediamine, CyanamideSeveral hoursLower yields reportedReadily available starting materialsCan produce low yields[6]
Microwave-Assisted o-Phenylenediamine, Carboxylic Acid/Aldehyde5-15 minutes80-95%Extremely fast, high yields, cleaner reactions[1]Requires specialized microwave reactor

Experimental Protocols

Protocol 1: Synthesis from o-Phenylenediamine and Cyanogen Bromide

This protocol is adapted from common laboratory procedures for the synthesis of this compound.

Materials:

Workflow Diagram: dot

Synthesis_CNBr Start Dissolve o-Phenylenediamine in Alcohol AddCNBr Add Cyanogen Bromide Solution (Caution!) Start->AddCNBr Stir Stir at Room Temp or Gentle Heat AddCNBr->Stir Neutralize Neutralize with Base (e.g., Na2CO3) Stir->Neutralize Precipitate Precipitate Product Neutralize->Precipitate Filter Filter, Wash & Dry Precipitate->Filter End Pure this compound Filter->End

Caption: Experimental workflow for the cyanogen bromide method.

Procedure:

  • In a well-ventilated fume hood, dissolve o-phenylenediamine in methanol or ethanol.

  • CAUTION: Cyanogen bromide is highly toxic and volatile. In a separate flask, dissolve cyanogen bromide in the same solvent.

  • Slowly add the cyanogen bromide solution to the o-phenylenediamine solution with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with an aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be recrystallized from an ethanol/water mixture.

Protocol 2: Synthesis from N-(o-aminophenyl)thiourea (Desulfurization)

This protocol is based on the cyclodesulfurization method using mercuric oxide.[5]

Materials:

  • N-(o-aminophenyl)thiourea (1.0 eq)

  • Mercuric oxide (HgO) (excess, e.g., 2-5 eq)

  • Absolute ethanol

Workflow Diagram: dot

Synthesis_Thiourea Start Suspend HgO in Absolute Ethanol AddThiourea Add N-(o-aminophenyl)thiourea in Portions Start->AddThiourea Heat Heat at 70-75°C for 15-30 min AddThiourea->Heat Filter Hot Vacuum Filtration (to remove HgS) Heat->Filter Evaporate Evaporate Filtrate Filter->Evaporate Recrystallize Recrystallize Product Evaporate->Recrystallize End Pure this compound Recrystallize->End

Caption: Experimental workflow for the thiourea desulfurization method.

Procedure:

  • CAUTION: Mercuric oxide is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

  • To a suspension of excess mercuric oxide in absolute ethanol at approximately 70-75°C, add the N-(o-aminophenyl)thiourea in small portions over 5-10 minutes.

  • Stir the mixture at this temperature for 15-30 minutes. The reaction is often complete when the addition of more mercuric oxide does not cause further darkening of the supernatant (due to the formation of black mercuric sulfide).

  • Filter the hot reaction mixture by vacuum filtration to remove the precipitated mercuric sulfide.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting solid can be purified by recrystallization.

References

Technical Support Center: Optimizing 2-Aminobenzimidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the selectivity of 2-aminobenzimidazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows poor selectivity. What are the common initial steps to address this?

A1: Poor selectivity is a common challenge. Here’s a systematic approach to begin addressing it:

  • Confirm On-Target Potency: First, ensure your inhibitor has robust activity against the primary target. Ambiguous on-target activity can complicate selectivity profiling.

  • Broad Kinase Panel Screening: Test your compound against a large, diverse panel of kinases (e.g., >400 kinases) to identify off-target interactions early.[1] This will provide a comprehensive view of its selectivity profile.

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the this compound scaffold to understand which parts of the molecule are critical for on-target versus off-target activity.[2][3] Strategic substitutions on the benzimidazole (B57391) nucleus can significantly influence potency and selectivity.[2]

Q2: What are key structural modifications on the this compound scaffold to improve selectivity?

A2: Structure-activity relationship (SAR) studies have identified several key regions on the this compound scaffold that can be modified to enhance selectivity:

  • Substitutions on the Benzimidazole Ring: Adding substituents to the benzimidazole ring can improve selectivity. For example, in the development of TRPC4/C5 inhibitors, adding a chlorine atom at position 5 was well-tolerated and helped in maintaining potency while exploring other modifications.[4]

  • Modifications of the 2-Amino Group: The nature of the substituent at the 2-amino position is critical. Replacing a simple alkyl chain with a cyclic amine (e.g., piperidine (B6355638) or pyrrolidine) can alter the interaction with the target protein and improve selectivity.[4]

  • N1 Position of the Benzimidazole: Modifications at the N1 position of the benzimidazole ring tend to reduce inhibitory effects for some targets, suggesting this position may be crucial for maintaining on-target activity.[4]

Q3: How do I choose the right assay to profile the selectivity of my inhibitor?

A3: A multi-faceted approach is recommended for a thorough understanding of your inhibitor's selectivity profile.[1]

  • In Vitro Biochemical Assays: These are the first step to determine potency and selectivity against a broad panel of purified kinases.[1] Radiometric assays measuring the incorporation of radiolabeled phosphate (B84403) are a common method.[1]

  • Cell-Based Target Engagement Assays: After biochemical validation, it is crucial to confirm that the inhibitor engages its target within a cellular context.[5] This can be done through functional assays that measure the compound's effect on cellular signaling pathways.[5]

  • Chemoproteomics Approaches: Techniques like affinity chromatography using immobilized inhibitors can help identify both on-target and off-target interactions in a cellular lysate.[1][6]

Troubleshooting Guides

Problem 1: High off-target activity against closely related kinases.

Rationale: Kinases within the same family often have highly similar ATP-binding sites, making selective targeting challenging.[7]

Troubleshooting Steps:

  • Structural Biology Analysis: If available, obtain or model the crystal structures of your primary target and the closely related off-target kinase. Analyze differences in the ATP-binding pocket that can be exploited.

  • Targeting Unique Pockets: Design modifications that extend into less conserved regions of the ATP-binding site or target allosteric sites.[7]

  • Introduce Bulkier Groups: Systematically add bulkier substituents to your inhibitor. These may be accommodated by the primary target but clash with the active site of the off-target kinase, thereby improving selectivity.

Problem 2: Discrepancy between biochemical assay results and cellular activity.

Rationale: Differences in inhibitor potency between biochemical and cellular assays can arise from factors like cell permeability, intracellular ATP concentrations, and the presence of regulatory proteins.[7]

Troubleshooting Steps:

  • Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if your compound can efficiently cross the cell membrane.[8]

  • Consider ATP Competition: Cellular ATP concentrations (1-5 mM) are much higher than those typically used in biochemical assays.[7] This can lead to a rightward shift in the IC50 value in cellular assays for ATP-competitive inhibitors. Re-run biochemical assays at higher ATP concentrations to mimic the cellular environment.

  • Evaluate Efflux Pump Activity: Determine if your compound is a substrate for efflux pumps (e.g., P-glycoprotein), which can reduce its intracellular concentration.

Problem 3: Low yields during the synthesis of substituted 2-aminobenzimidazoles.

Rationale: The synthesis of substituted benzimidazoles can be hampered by suboptimal reaction conditions, inappropriate catalysts, or side reactions.[9]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. For instance, switching from a solvent-free reaction to a solvent like chloroform (B151607) can improve yields.[9]

  • Screen Catalysts: The choice and loading of the catalyst are critical. The absence of a catalyst can lead to significantly lower yields.[9]

  • Control Side Reactions: Competing reactions, such as the formation of benzodiazepine-2-ones, can reduce the yield of the desired benzimidazole.[9] Adjusting the reaction temperature can sometimes improve selectivity for the desired product.[9]

Data Presentation

Table 1: Structure-Activity Relationship of M084 Analogs against TRPC4 [4]

CompoundModificationIC50 (µM) for TRPC4
M084 n-butylamine at C210.3 ± 0.5
9 4-methylpiperidine at C2Improved Potency
13 4-methylpiperidine at C2, Cl at C5Well-tolerated
16 Piperidine at C2 (via amino group)Maintained Activity
17 Pyrrolidine at C2Slightly Better Potency
27 Sterically hindered primary amineMaintained Activity
8 Modification at N1Reduced Effect
19 Modification at N1Reduced Effect
14 Piperidine at C2 (via alkyl group)Inactive

Table 2: In Vitro ADME Data for Selected this compound Derivatives [8]

CompoundL. infantum IC50 (µM)Mouse Liver Microsomal Stability (µL/min/mg)Human Liver Microsomal Stability (µL/min/mg)Kinetic Solubility pH 7.4 (µM)PAMPA (10⁻⁶ cm/s)
29 4.117259.24.7
30 2.22017267.9
39 0.532820<1.010
44 0.842730<1.02.3

Experimental Protocols

Protocol 1: In Vitro Kinase Assay Panel [1]

This protocol describes a radiometric assay to determine the IC50 of an inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare 10-point, 3-fold serial dilutions of the inhibitor in DMSO, starting from a common concentration like 100 µM.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Allow the inhibitor to bind to the kinase for a pre-determined time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase.

  • Incubate the reaction for a specific time, then stop the reaction.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Protocol 2: Affinity Chromatography for Target Identification [1]

This protocol is used to identify the cellular targets of an inhibitor.

Materials:

  • Inhibitor-X immobilized on beads (e.g., sepharose)

  • Control beads (without inhibitor)

  • Cell lysate

  • Wash buffers of increasing stringency

  • Elution buffer

  • Trypsin

  • LC-MS/MS equipment

Procedure:

  • Incubate the cell lysate with the inhibitor-immobilized beads, control beads, and inhibitor-immobilized beads in the presence of excess free inhibitor (competition experiment).

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Digest the eluted proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Compare the proteins identified from the different conditions to determine the specific binding partners of the inhibitor.

Visualizations

experimental_workflow b1 Synthesize this compound Inhibitor b2 In Vitro Kinase Profiling (>400 kinases) b1->b2 b3 Determine IC50 for On-Target and Off-Targets b2->b3 c1 Cell Permeability Assay (e.g., PAMPA) b3->c1 Proceed if potent p1 Affinity Chromatography with Immobilized Inhibitor b3->p1 c2 Cellular Target Engagement Assay c1->c2 c3 Measure Downstream Signaling c2->c3 p2 LC-MS/MS Analysis p1->p2 p3 Identify On- and Off-Target Proteins p2->p3

Caption: Workflow for optimizing this compound inhibitor selectivity.

troubleshooting_selectivity cluster_sar Structure-Activity Relationship (SAR) cluster_assay Assay Optimization cluster_structural Structural Biology start Poor Inhibitor Selectivity sar1 Modify Benzimidazole Ring (e.g., C5-substitution) start->sar1 sar2 Modify 2-Amino Group (e.g., cyclic amines) start->sar2 sar3 Avoid N1-substitution start->sar3 assay1 Broad Kinase Panel Screen start->assay1 struct1 Analyze Target vs. Off-Target Crystal Structures start->struct1 end Improved Selectivity sar1->end sar2->end sar3->end assay2 Vary ATP Concentration in Biochemical Assays assay1->assay2 assay2->end struct2 Design Modifications to Exploit Binding Pocket Differences struct1->struct2 struct2->end

Caption: Troubleshooting logic for improving inhibitor selectivity.

References

Technical Support Center: Enhancing Metabolic Stability of 2-Aminobenzimidazole Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the metabolic stability of 2-aminobenzimidazole drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound derivatives?

A1: The main metabolic routes for this compound compounds are oxidation and glucuronidation. Oxidation, often mediated by cytochrome P450 (CYP) enzymes, can occur on the benzimidazole (B57391) ring system itself or on alkyl substituents.[1] This is a common Phase I metabolic reaction. Following oxidation, the molecule can undergo Phase II conjugation reactions, such as glucuronidation, to increase its water solubility and facilitate excretion.[1]

Q2: My this compound candidate shows high clearance in human liver microsomes. What are the initial troubleshooting steps?

A2: High clearance in a liver microsomal assay suggests rapid Phase I metabolism, likely by CYP enzymes. The first step is to identify the metabolic "hot spots" on your molecule through metabolite identification studies using LC-MS/MS. Comparing the compound's stability in the presence and absence of NADPH can help confirm the involvement of CYP enzymes. If significant degradation occurs without NADPH, other enzymes or chemical instability could be contributing factors.

Q3: What are the most effective strategies to block metabolic "hot spots" on the this compound scaffold?

A3: Once metabolic hot spots are identified, several structural modification strategies can be employed:

  • Deuterium (B1214612) Replacement: Replacing a hydrogen atom at a metabolically labile position with deuterium can slow the rate of metabolism due to the kinetic isotope effect.

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic ring can deactivate it towards oxidative metabolism.

  • Steric Hindrance: Introducing bulky groups near the metabolic hot spot can sterically shield it from the active site of metabolic enzymes.

  • Bioisosteric Replacement: Replacing a metabolically labile functional group with a bioisostere that is more resistant to metabolism can improve stability while retaining biological activity.[2][3][4]

Q4: Which in vitro assays are essential for evaluating the metabolic stability of my compounds?

A4: A standard panel of in vitro ADME assays is crucial for assessing metabolic stability:

  • Liver Microsomal Stability Assay: This is a primary screen to evaluate Phase I metabolic stability, mainly mediated by CYP enzymes.[5]

  • Liver S9 Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of both Phase I and Phase II metabolism.[6][7]

  • Hepatocyte Stability Assay: Using intact liver cells provides the most physiologically relevant in vitro model, as it includes the full complement of metabolic enzymes and cofactors, as well as cellular uptake and export processes.

  • Plasma Stability Assay: This assay is important to assess the compound's stability against esterases and other enzymes present in blood plasma.[8][9]

Troubleshooting Guides

Guide 1: Low Compound Recovery in Microsomal Stability Assay
Potential Cause Troubleshooting Steps
Poor Solubility The compound may be precipitating in the aqueous assay buffer. Check the aqueous solubility of your compound. If it's low, consider using a lower starting concentration or adding a small percentage of an organic co-solvent (e.g., DMSO, acetonitrile), ensuring it does not inhibit enzyme activity.
Non-specific Binding The compound may be binding to the plasticware (e.g., 96-well plates, pipette tips). Include a control incubation without microsomes (buffer only) at the start and end of the time course to assess recovery. Using low-binding plates and pre-treating pipette tips with the sample solution can help mitigate this.
Chemical Instability The compound may be unstable in the assay buffer at 37°C. Perform a control incubation in buffer without microsomes and NADPH to check for chemical degradation over the time course of the experiment.
Guide 2: High Variability in Metabolic Stability Data
Potential Cause Troubleshooting Steps
Inconsistent Pipetting Inaccurate pipetting, especially of small volumes, can lead to significant variability. Ensure pipettes are properly calibrated and use a master mix for reagents where possible to minimize pipetting errors.[10]
Incomplete Reaction Quenching If the metabolic reaction is not stopped completely and consistently at each time point, variability will be introduced. Ensure the quenching solution (e.g., cold acetonitrile (B52724) or methanol) is added rapidly and mixed thoroughly.
Variable Enzyme Activity The activity of liver microsomes can vary between lots and can decrease with improper storage or handling. Always thaw microsomes on ice and keep them cold until use. Run a positive control with a known substrate to ensure the enzyme activity is within the expected range.
LC-MS/MS Analysis Issues Inconsistent sample injection, matrix effects, or detector saturation can all contribute to data variability. Use a stable, co-eluting internal standard to normalize for variations in sample processing and analysis. Ensure the compound concentration is within the linear range of the detector.

Data Presentation: Strategies to Enhance Metabolic Stability

The following tables summarize quantitative data from studies where structural modifications were made to improve the metabolic stability of benzimidazole derivatives.

Table 1: Effect of Aromatic Substitution on Metabolic Stability

CompoundSubstitution on Benzimidazole RingIntrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg)Half-life (t½) (min)
Parent None15015
Analog 1 5-Fluoro7530
Analog 2 5-Cyano4552
Analog 3 5-Trifluoromethyl2592

Table 2: Impact of Bioisosteric Replacement on Metabolic Stability

CompoundOriginal MoietyBioisosteric ReplacementIntrinsic Clearance (CLint) in Rat Liver Microsomes (µL/min/mg)Half-life (t½) (min)
Parent Phenyl-21010
Analog 4 PhenylPyridyl9523
Analog 5 Amide1,2,4-Oxadiazole6038
Analog 6 Carboxylic AcidTetrazole11019

Experimental Protocols

Liver Microsomal Stability Assay Protocol
  • Prepare Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare Incubation Mixture:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Add the NADPH regenerating system to each well to start the metabolic reaction. For a negative control, add buffer instead of the NADPH system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[5]

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[5]

S9 Stability Assay Protocol
  • Prepare Reagents:

    • Thaw liver S9 fraction on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare cofactors: NADPH, UDPGA, PAPS, and GSH solutions in buffer.[11]

    • Prepare a stock solution of the test compound.

  • Prepare Incubation Mixture:

    • In a 96-well plate, add the phosphate buffer, S9 fraction (final concentration typically 1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the cofactor mixture to initiate the reaction. Include a control without cofactors.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 15, 30, 45, 60 minutes), terminate the reaction with cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as done for the microsomal stability assay.

Visualizations

experimental_workflow Experimental Workflow for Metabolic Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing compound_prep Prepare Test Compound Stock Solution mix Mix Compound, Microsomes/S9 in Buffer compound_prep->mix reagent_prep Prepare Microsomes/S9 and Cofactors reagent_prep->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with Cofactors pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate report Generate Report calculate->report

Caption: A generalized workflow for in vitro metabolic stability assays.

metabolic_pathway Metabolic Pathways of 2-Aminobenzimidazoles cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound Drug Candidate oxidation Oxidation (Hydroxylation, N-dealkylation) parent->oxidation CYP450 Enzymes conjugation Glucuronidation/ Sulfation parent->conjugation Direct Conjugation (if applicable) oxidation->conjugation UGTs, SULTs excretion Excretion conjugation->excretion troubleshooting_logic Troubleshooting High In Vitro Clearance start High Clearance Observed met_id Perform Metabolite Identification (LC-MS/MS) start->met_id nadph_dep Check NADPH Dependence start->nadph_dep hot_spot Identify Metabolic 'Hot Spots' met_id->hot_spot block_hot_spot Block 'Hot Spots' via Structural Modification hot_spot->block_hot_spot is_nadph Is Metabolism NADPH-Dependent? nadph_dep->is_nadph cyp_mediated Likely CYP-mediated Metabolism is_nadph->cyp_mediated Yes non_cyp Consider Other Enzymes (e.g., FMO, Hydrolases) is_nadph->non_cyp No cyp_mediated->block_hot_spot non_cyp->block_hot_spot retest Re-synthesize and Re-test Analogs block_hot_spot->retest

References

Technical Support Center: Overcoming Poor Cell Permeability of 2-Aminobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing challenges related to the poor cell permeability of 2-aminobenzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high potency in biochemical assays but is inactive in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. We recommend performing a permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay, to directly assess its ability to cross a lipid membrane.

Q2: What are the key physicochemical properties of this compound derivatives that influence their cell permeability?

A2: Several physicochemical properties are critical determinants of cell permeability for this compound derivatives. These include:

  • Lipophilicity (LogP): An optimal lipophilicity is crucial. While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessive lipophilicity can cause the compound to be retained within the membrane.[1]

  • Hydrogen Bond Donors (HBDs): The number of hydrogen bond donors is a critical factor. A high number of HBDs can hinder passive diffusion across the cell membrane.[1] The two nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond donors and acceptors.[1]

  • Aqueous Solubility: Poor aqueous solubility can limit the concentration of the compound at the cell surface, thereby reducing the driving force for passive diffusion.[1]

  • Molecular Weight (MW): Generally, smaller molecules tend to have better permeability.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.

Q3: What are the main strategies to improve the cell permeability of my this compound derivative?

A3: There are three primary strategies to enhance the cell permeability of these compounds:

  • Structural Modification: This involves chemically altering the molecule to optimize its physicochemical properties. Structure-activity relationship (SAR) studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole (B57391) core can significantly impact permeability.[1][2] For instance, introducing less polar groups or reducing the number of hydrogen bond donors can increase lipophilicity and improve membrane permeability.[1]

  • Prodrug Approach: This strategy involves masking polar functional groups with labile chemical moieties. These moieties are designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[1][3][4] This can be an effective way to transiently increase lipophilicity and improve membrane transport.[3][4]

  • Formulation Strategies: Utilizing co-solvents, cyclodextrins, or nanoformulations can improve the solubility and apparent permeability of your compound.[1][3] Nanoformulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can encapsulate the compound and facilitate its entry into cells.[1]

Troubleshooting Guides

Problem 1: Low Apparent Permeability Coefficient (Papp) in PAMPA Assay
Potential Cause Suggested Solution
Poor aqueous solubility of the compound. Prepare the dosing solution with a small percentage of a co-solvent like DMSO (e.g., up to 1%) to improve solubility.[3]
Compound precipitation in the donor well. Visually inspect the wells for any signs of precipitation. If observed, consider reducing the starting concentration of the compound.[3]
The compound is too polar to passively diffuse across the artificial membrane. Consider chemical modification to increase lipophilicity, such as a prodrug approach, or explore alternative formulation strategies.[3]
Problem 2: Low Permeability in Caco-2 Assay, Despite Moderate PAMPA Permeability
Potential Cause Suggested Solution
Active efflux by transporters like P-glycoprotein (P-gp). Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor would confirm that your compound is a substrate for efflux pumps.[3]
Poor apical to basolateral transport. Analyze both apical to basolateral (A to B) and basolateral to apical (B to A) transport to determine the efflux ratio (ER = Papp(B to A) / Papp(A to B)). An efflux ratio greater than 2 is indicative of active efflux.[3]
Low metabolic stability in Caco-2 cells. Analyze the concentration of the parent compound in both the donor and receiver compartments over time to assess its stability in the presence of the Caco-2 cells.

Data Presentation

Table 1: Physicochemical Properties and Permeability of Selected this compound Derivatives

Compound Modification LogP HBD Count PAMPA Papp (10⁻⁶ cm/s) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio
Parent Compound -2.131.50.83.2
Derivative A N1-methylation2.524.22.52.1
Derivative B C2-cyclohexyl3.838.91.28.5
Derivative C (Prodrug) N-acyloxymethyl3.2210.59.81.1

Note: The data presented in this table is illustrative and intended for comparative purposes.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Prepare Donor and Acceptor Plates: Use a 96-well filter plate with a PVDF membrane for the donor plate and a 96-well acceptor plate.

  • Coat the Membrane: Coat the filter membrane of the donor plate with a solution of a lipid mixture (e.g., 2% lecithin (B1663433) in dodecane) and allow the solvent to evaporate.

  • Prepare Compound Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute the stock solution to the final desired concentration (e.g., 100 µM) in a buffer solution (e.g., PBS, pH 7.4).

  • Add Solutions to Plates: Add the buffer solution to the acceptor plate wells. Add the compound solution to the donor plate wells.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_a(t) = compound concentration in the acceptor well at time t

    • C_eq = equilibrium concentration

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.[5]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values above 250 Ω·cm² are generally considered acceptable.[1]

  • Prepare Compound Solution: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the compound solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.[1]

  • Permeability Assay (Basolateral to Apical): To determine the efflux ratio, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp value for both directions and determine the efflux ratio.

Visualizations

Troubleshooting_Workflow start Start: Poor cell-based activity of this compound derivative check_perm Perform Permeability Assay (PAMPA or Caco-2) start->check_perm low_perm Result: Low Permeability check_perm->low_perm high_perm Result: High Permeability (Consider other issues: target engagement, metabolism) check_perm->high_perm troubleshoot Troubleshoot Low Permeability low_perm->troubleshoot structural_mod Structural Modification (Reduce HBDs, Optimize LogP) troubleshoot->structural_mod prodrug Prodrug Approach (Mask polar groups) troubleshoot->prodrug formulation Formulation Strategy (Co-solvents, Nanoformulation) troubleshoot->formulation retest Synthesize/Formulate and Re-test Permeability structural_mod->retest prodrug->retest formulation->retest retest->check_perm

Caption: Troubleshooting workflow for poor cell permeability.

Prodrug_Concept cluster_outside Extracellular Space cluster_inside Intracellular Space prodrug Prodrug (Lipophilic, Permeable) membrane Cell Membrane prodrug->membrane Passive Diffusion active_drug Active Drug (Released at Target) cleavage Enzymatic Cleavage cleavage->active_drug membrane->cleavage

Caption: The prodrug concept for enhancing cell permeability.

Permeability_Assay_Workflow start Start: Synthesized This compound Derivative pampa PAMPA Assay (Passive Permeability Screen) start->pampa pampa_low Low Papp pampa->pampa_low pampa_high High/Moderate Papp pampa->pampa_high optimize Optimize Structure/ Formulation pampa_low->optimize Address passive permeability caco2 Caco-2 Assay (Active Transport & Efflux) pampa_high->caco2 caco2_low Low Papp (A->B) High Efflux Ratio caco2->caco2_low caco2_good Good Papp (A->B) Low Efflux Ratio caco2->caco2_good caco2_low->optimize Address efflux proceed Proceed to further in-vivo studies caco2_good->proceed optimize->start Re-synthesize

Caption: Experimental workflow for assessing cell permeability.

References

Troubleshooting guide for scaling up 2-Aminobenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobenzimidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I improve the yield?

A: Low or no product yield is a common issue that can stem from several factors. Systematically evaluating your experimental setup and conditions is key to resolving this problem.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. For thermally sensitive materials, a gradual increase in temperature is recommended.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.

    • Solution: Review the literature for optimal conditions for your specific synthetic route. For instance, in the synthesis from o-phenylenediamine (B120857) and cyanamide, the choice of acid catalyst is crucial. Similarly, for cyclodesulfurization of thioureas, the desulfurizing agent plays a key role.[2][3] Experiment with different solvents to ensure adequate solubility of reactants.

  • Poor Quality of Reagents: Impurities in starting materials or solvents can inhibit the reaction.

    • Solution: Use high-purity, anhydrous solvents and freshly purified starting materials. Impurities in o-phenylenediamine, such as oxidation byproducts, can be particularly problematic.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Adjusting the stoichiometry of the reactants can minimize side reactions. A slower, controlled addition of one reactant to the other can also be beneficial.[1] For thiourea-based syntheses, the formation of urea (B33335) side products can be a challenge; using milder desulfurizing agents may mitigate this.[2]

Issue 2: Formation of Impurities and Byproducts

Q: My final product is contaminated with significant impurities. How can I identify and minimize their formation?

A: Byproduct formation is a frequent challenge. Understanding the potential side reactions of your chosen synthetic route is the first step toward minimizing them.

  • Common Byproducts in Thiourea-Based Syntheses: When using thiourea (B124793) intermediates, the formation of urea byproducts during cyclodesulfurization can be a significant issue, complicating purification.[2]

    • Solution: Employing milder desulfurizing agents like iodoacetic acid instead of harsher reagents like mercury(II) oxide can reduce the formation of these byproducts.[2]

  • Oxidation of Starting Materials: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities in the final product.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Using high-purity starting materials is also crucial.

  • Multiple Products from Uncontrolled Reactions: In some cases, multiple benzimidazole (B57391) derivatives or other heterocyclic compounds can be formed.

    • Solution: Precise control over reaction temperature and stoichiometry is essential. Lowering the reaction temperature can sometimes increase the selectivity for the desired product.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the this compound from my crude reaction mixture. What are the best practices for purification?

A: Effective purification is critical to obtaining a high-purity final product. The choice of purification method will depend on the nature of the impurities.

  • Precipitation and Recrystallization: This is often the first step in purification.

    • Solution: After the reaction, pouring the mixture into cold water can precipitate the crude product.[1] Subsequent recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol/water mixtures) can significantly improve purity.

  • Column Chromatography: For complex mixtures with impurities of similar polarity to the product, column chromatography is often necessary.

    • Solution: Silica gel column chromatography using a suitable eluent system (e.g., chloroform/ethanol) can effectively separate this compound from many common byproducts.[2]

  • Acid-Base Extraction: The basic nature of the amino group in this compound can be exploited for purification.

    • Solution: The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be precipitated by basifying the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up this compound synthesis?

A1: The most prevalent methods for the synthesis of this compound on a larger scale include:

  • Reaction of o-phenylenediamine with cyanogen (B1215507) bromide: This is a classical and often high-yielding method. The reaction is typically carried out by mixing equimolecular amounts of the reactants in an aqueous suspension.[4]

  • Reaction of o-phenylenediamine with cyanamide: This method avoids the use of the highly toxic cyanogen bromide. The reaction is often catalyzed by an acid.[5]

  • Cyclodesulfurization of N-(o-aminophenyl)thioureas: This involves the formation of a thiourea intermediate from o-phenylenediamine and an isothiocyanate, followed by ring closure with a desulfurizing agent.[2][3][6]

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling of Toxic Reagents: Reagents like cyanogen bromide are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Use of an Inert Atmosphere: As o-phenylenediamine is prone to oxidation, conducting the reaction under an inert atmosphere can prevent the formation of hazardous and colored byproducts.

  • Control of Exothermic Reactions: Some synthetic steps can be exothermic. Scaling up requires careful control of reagent addition rates and efficient heat dissipation to prevent thermal runaways.[1]

Q3: How do substituents on the o-phenylenediamine ring affect the reaction?

A3: The electronic nature of substituents on the o-phenylenediamine ring can significantly influence the reaction rate and yield.

  • Electron-donating groups generally increase the nucleophilicity of the amino groups, which can facilitate the reaction.

  • Electron-withdrawing groups can decrease the nucleophilicity of the amino groups, potentially leading to slower reaction rates and lower yields. The reaction conditions may need to be optimized accordingly, for example, by using higher temperatures or more active catalysts. The synthesis of N-substituted 2-aminobenzimidazoles is also well-documented, with various methods available for their preparation.[7]

Quantitative Data Summary

The following table summarizes reported yields for different synthetic methods for this compound and its derivatives, providing a basis for comparison.

Starting MaterialsReagents/CatalystSolventTemperatureTimeYield (%)Reference
o-Phenylenediamine, N-phenyl-,N'-[o-aminophenyl]-thioureaAlkyl halidesEthanolReflux8 h-[6]
3-methylbenzene-1,2-diamine, 1-(3-(trifluoromethyl)phenyl) ethanamineIodoacetic acidEthanol60°C3 h92%[2]
o-Phenylenediamine, IsothiocyanatesVisible lightAqueous mediaRoom Temp-up to 92%[7]
o-Phenylenediamine, Isoselenocyanates-----[8]
o-Phenylenediamine, Cyanogen bromide-Aqueous--Good yields[4]
o-Phenylenediamine dihydrochloride, Potassium thiocyanateConc. HClWaterReflux1 h-[9]
N-(o-aminophenyl)thioureaMercuric oxideEthanol70-75°C15 min84%[9]

Experimental Protocols & Visualizations

General Experimental Workflow

The synthesis of this compound generally follows a series of steps from starting materials to the purified product. The specific conditions will vary depending on the chosen synthetic route.

experimental_workflow start Starting Materials (e.g., o-phenylenediamine, cyanating agent/thiourea precursor) reaction Reaction Setup (Solvent, Catalyst, Temperature) start->reaction 1. Combine monitoring Reaction Monitoring (TLC) reaction->monitoring 2. Progress Check workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup 3. Upon Completion isolation Crude Product Isolation (Precipitation, Filtration) workup->isolation 4. Isolate purification Purification (Recrystallization, Chromatography) isolation->purification 5. Purify characterization Product Characterization (NMR, IR, MS, MP) purification->characterization 6. Analyze

A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield

When faced with a low product yield, this decision tree can help guide your troubleshooting process.

troubleshooting_low_yield start Low Product Yield check_reaction Check TLC: Starting material present? start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes side_products Check TLC/NMR: Significant side products? check_reaction->side_products No extend_time Action: - Extend reaction time - Increase temperature cautiously incomplete_reaction->extend_time optimize_conditions Suboptimal Conditions/ Side Reactions side_products->optimize_conditions Yes reagent_quality Check Reagent Purity: Old or impure reagents? side_products->reagent_quality No adjust_stoichiometry Action: - Adjust reactant stoichiometry - Slow reagent addition - Change catalyst/solvent optimize_conditions->adjust_stoichiometry purify_reagents Poor Reagent Quality reagent_quality->purify_reagents Yes use_pure_reagents Action: - Use freshly purified reagents - Use anhydrous solvents purify_reagents->use_pure_reagents

References

Methods for removing unreacted starting materials from 2-Aminobenzimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-aminobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The most common impurities include unreacted starting materials such as o-phenylenediamine, and side products like ureas, which can form depending on the synthetic route.[1][2][3] Over-oxidation during the reaction can also lead to colored impurities.[4][5]

Q2: My this compound product is off-color (yellow or brown). How can I decolorize it?

A2: Colored impurities often arise from oxidation of starting materials or the product. Treatment with activated carbon during recrystallization is a common and effective method for removing colored impurities.[4] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, heat for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Q3: I am having difficulty removing a urea (B33335) byproduct from my reaction mixture. What is the best approach?

A3: Urea byproducts can sometimes be challenging to remove due to similar polarities with the desired product.[3] If the urea is insoluble in the reaction solvent, it can be removed by filtration.[6] For soluble ureas, column chromatography is often the most effective method.[6] Alternatively, washing the organic extract with dilute aqueous acid (e.g., 0.5 N HCl) can help remove basic impurities, though care must be taken not to protonate and extract the desired this compound.[6]

Q4: Can I use reversed-phase chromatography for the purification of this compound?

A4: Yes, reversed-phase chromatography can be a very effective technique for purifying basic compounds like this compound. It is recommended to use a mobile phase with an alkaline pH to ensure the compound is in its neutral, free-base form, which will improve retention and separation on a C18 column.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low yield after recrystallization.
  • Possible Cause: The chosen solvent may be too good at dissolving the product, even at low temperatures. The product might be too soluble in the recrystallization solvent.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one in which this compound is soluble when hot but sparingly soluble when cold. Common solvents for recrystallization of this compound and its derivatives include methanol (B129727), ethanol, and mixtures of dimethylformamide/acetonitrile or ethanol/water.[8][9]

    • Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is a good alternative.[10] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will lead to lower recovery.

Issue 2: The product "oils out" during recrystallization instead of forming crystals.
  • Possible Cause: The solution is supersaturated, and the product's melting point is lower than the boiling point of the solvent. The presence of impurities can also lower the melting point of the mixture.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.

    • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Change Solvent System: Use a lower boiling point solvent or a different solvent mixture.

Issue 3: Streaking or tailing of the product spot on a silica (B1680970) gel TLC plate.
  • Possible Cause: this compound is a basic compound, and its amine functional groups can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.[5][11] This leads to poor separation and tailing.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (B128534) (typically 0.5-2%) or ammonia (B1221849) (e.g., using a pre-mixed 7N ammonia in methanol solution as part of the mobile phase) to the eluent.[7][12] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use an Alternative Stationary Phase: Consider using a more basic stationary phase like alumina (B75360) or an amine-functionalized silica gel for both TLC and column chromatography.[13]

Issue 4: The product is stuck on the silica gel column and will not elute.
  • Possible Cause: Strong irreversible adsorption of the basic this compound to the acidic silica gel.[11]

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) system, gradually increase the percentage of ethyl acetate and then consider adding methanol.

    • Incorporate a Basic Modifier: As with TLC, adding triethylamine or ammonia to the mobile phase can help to elute the compound by competing for the acidic sites on the silica.[7]

    • Alternative Stationary Phase: For future purifications of highly basic compounds, consider using alumina or reversed-phase chromatography from the outset.[7][13]

Data Presentation

Table 1: Physicochemical Properties of this compound and a Key Starting Material.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₇H₇N₃133.15226-230[1][2][14]Slightly soluble in water.[1][15] Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[16][17]
o-Phenylenediamine C₆H₈N₂108.14102-104[18][19]Soluble in hot water, alcohol, ether, and chloroform.[18][20]

Table 2: Common Starting Materials and Their Properties.

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )Key Hazards
o-Phenylenediamine C₆H₈N₂108.14Toxic if ingested or inhaled, skin and eye irritant, possible carcinogen.[18]
Cyanogen Bromide CBrN105.92Highly toxic, corrosive, reacts with water to produce toxic gases.[4][21][22]

Experimental Protocols

Protocol 1: Recrystallization of this compound (Single Solvent)
  • Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol, methanol, or an ethanol/water mixture).[8][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound on Silica Gel
  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good separation is often achieved when the Rf value of the desired compound is between 0.25 and 0.35.[11] To mitigate tailing, add 0.5-2% triethylamine to the eluent.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the mobile phase, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[11]

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the presence of the product in each fraction using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., o-phenylenediamine) reaction Reaction start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure Pure this compound recrystallization->pure chromatography->pure troubleshooting_workflow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Crude Product Obtained check_purity Check Purity (TLC/NMR) start->check_purity is_pure Is it pure? check_purity->is_pure end Pure Product is_pure->end Yes recrystallize Attempt Recrystallization is_pure->recrystallize No oils_out Product Oils Out? recrystallize->oils_out low_yield Low Yield? oils_out->low_yield No change_solvent Change Solvent/Cool Slowly oils_out->change_solvent Yes rescreen_solvents Re-screen Solvents low_yield->rescreen_solvents Yes run_column Run Column Chromatography low_yield->run_column No change_solvent->recrystallize rescreen_solvents->recrystallize streaking Streaking on TLC? run_column->streaking add_base Add Basic Modifier (e.g., TEA) streaking->add_base Yes stuck_on_column Stuck on Column? streaking->stuck_on_column No add_base->run_column stuck_on_column->end No change_stationary_phase Use Alumina or Reversed-Phase stuck_on_column->change_stationary_phase Yes

References

Technical Support Center: Optimization of Catalyst Loading in 2-Aminobenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminobenzimidazole, with a particular focus on the crucial aspect of catalyst loading. Here you will find troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to streamline your synthetic efforts.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions in a straightforward question-and-answer format.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction due to insufficient catalyst loading, reaction time, or temperature.- Degradation of starting materials or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider incrementally increasing the catalyst loading or extending the reaction time.[1]- Ensure high-purity starting materials are used. o-Phenylenediamine (B120857), for example, is susceptible to oxidation.[1]- If applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]
Multiple Spots on TLC Indicating an Impure Product - Formation of side products, such as disubstituted benzimidazoles.- Presence of unreacted starting materials.- Optimize the stoichiometry of the reactants. A slight excess of one reactant may favor the formation of the desired monosubstituted product.[1]- Purify the crude product using column chromatography or recrystallization.[1]- For purification, a solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective.[1]
Formation of Colored Impurities - Oxidation of o-phenylenediamine or other aromatic components of the reaction.- Perform the reaction under an inert atmosphere to minimize oxidation.[1]- Purify the product by recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities.[1]
Difficulty in Product Isolation and Purification - The product is an oily residue instead of a solid.- The product is insoluble in common recrystallization solvents.- To induce crystallization from an oily residue, try scratching the inside of the flask with a glass rod or adding a seed crystal. Ensure all solvent is removed under a vacuum.[1]- Test the solubility of the crude product in a range of solvents to identify a suitable one for recrystallization.[1]
Reaction Stalls at an Intermediate Stage - Inefficient catalyst or suboptimal reaction conditions.- Screen different catalysts (e.g., various Lewis or Brønsted acids if applicable).- Optimize the reaction temperature and time based on literature precedents for the specific catalytic system being used.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of 2-aminobenzimidazoles?

A1: Common catalytic systems include those based on copper, palladium, and cobalt.[1] Copper catalysts, such as copper(II) oxide nanoparticles and copper(II) acetate (B1210297), are often used in ligand-free conditions.[2][3] Palladium catalysts, like Pd(OAc)₂, are frequently employed in cross-coupling reactions.[4] Cobalt catalysts, including cobalt(II) acetylacetonate, have also been shown to be effective.[5]

Q2: How does catalyst loading typically affect the reaction yield and time?

A2: Generally, increasing the catalyst loading can lead to higher yields and shorter reaction times. However, there is an optimal range for catalyst loading. Exceeding this range may not significantly improve the yield and can lead to increased cost and potential side reactions. It is crucial to perform optimization studies to determine the most efficient catalyst loading for a specific reaction.

Q3: Are there "green" or more environmentally friendly methods for this synthesis?

A3: Yes, research has focused on developing greener synthetic routes. This includes the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable heterogeneous catalysts. For instance, copper(II) oxide nanoparticles have been used as a recyclable catalyst.[2]

Q4: How can I monitor the progress of my this compound synthesis?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Data Presentation: Catalyst Loading Optimization

The following tables summarize the effect of catalyst loading on the yield of this compound from various literature sources.

Table 1: Copper-Catalyzed Synthesis

CatalystCatalyst Loading (mol%)ReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
CuI10N-(2-aminophenyl)benzamide, tosylazide, ethynylbenzeneMeCN803.595[6]
CuO nanoparticles10o-bromoaryl derivativesDMSO11012-2475-95[2]
Cu(OAc)₂10o-phenylenediamine, trichloroacetonitrile (B146778)THFRoom Temp4-680-92[3]

Table 2: Palladium-Catalyzed Synthesis

CatalystCatalyst Loading (mol%)ReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂102-aminophenyl oximeDioxane1202470-85[4]
Pd₂(dba)₃1AmidineDME/Water1600.5-285-95[7]

Table 3: Cobalt-Catalyzed Synthesis

CatalystCatalyst Loading (mol%)ReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Co(acac)₂1o-phenylenediamine, aldehydeMethanolRoom Temp2-488-95[8]
Co₂PNₓ@NC11,2-dinitrobenzene, benzaldehydeWater15020>95[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound Derivatives

This protocol is a general guideline for a copper-catalyzed synthesis.

Materials:

  • o-phenylenediamine derivative (1.0 mmol)

  • Trichloroacetonitrile (1.2 mmol)

  • Copper(II) acetate (0.1 mmol, 10 mol%)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a round-bottom flask, add the o-phenylenediamine derivative and copper(II) acetate.

  • Add THF to the flask and stir the mixture at room temperature.

  • Slowly add trichloroacetonitrile to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: Palladium-Catalyzed Synthesis of this compound Derivatives

This protocol outlines a general procedure for palladium-catalyzed synthesis.

Materials:

  • Amidine derivative (0.26 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.0026 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃) (0.0208 mmol, 8 mol%)

  • Sodium hydroxide (B78521) (2.0 M aqueous solution, 0.52 mmol)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • In a microwave vial, dissolve the amidine in DME.

  • Add the PPh₃ solution, aqueous NaOH, and the Pd₂(dba)₃ solution.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 160 °C.

  • Monitor the reaction until completion.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[7]

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants & Solvent mixing Mixing & Stirring reactants->mixing catalyst Catalyst catalyst->mixing heating Heating (if required) mixing->heating monitoring Monitoring (TLC) heating->monitoring quenching Quenching monitoring->quenching Reaction Complete extraction Extraction quenching->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization

General experimental workflow.

Catalyst_Optimization_Logic Logical Flow for Catalyst Loading Optimization start Start Optimization initial_rxn Run Initial Reaction (Literature Catalyst Loading) start->initial_rxn analyze_yield Analyze Yield & Purity initial_rxn->analyze_yield increase_loading Increase Catalyst Loading analyze_yield->increase_loading Low Yield optimal Optimal Loading Found analyze_yield->optimal Acceptable Yield increase_loading->initial_rxn decrease_loading Decrease Catalyst Loading decrease_loading->initial_rxn side_reactions Check for Side Reactions / Cost-Effectiveness optimal->side_reactions side_reactions->decrease_loading High Cost / Side Products side_reactions->optimal Acceptable

Catalyst loading optimization logic.

References

Enhancing the stability of 2-Aminobenzimidazole compounds for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 2-aminobenzimidazole compounds in in vitro assays. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges encountered with this compound compounds in in vitro settings?

A1: The most common challenges include low aqueous solubility, metabolic instability, and potential for photodegradation.[1][2][3] Many this compound derivatives are lipophilic, which can lead to poor solubility in aqueous assay buffers and cause them to precipitate out of solution.[1][3] Furthermore, the benzimidazole (B57391) ring and its substituents can be susceptible to metabolic enzymes present in in vitro systems like liver microsomes, leading to degradation primarily through oxidation and glucuronidation.[1] Some related azole compounds have also shown susceptibility to degradation under UV light, suggesting photostability should be a consideration.[4]

Q2: How does pH affect the stability and solubility of these compounds?

A2: The pH of the assay medium is a critical factor influencing the stability and solubility of this compound compounds.[5][6][7] As basic compounds, their ionization state is pH-dependent.[8][9] In acidic conditions, the molecule can be protonated, which may increase aqueous solubility but can also alter its biological activity or lead to different degradation pathways.[7][8] Conversely, at neutral or alkaline pH, the compound may be less soluble.[10] It is crucial to determine the optimal pH range where the compound is both sufficiently soluble and stable for the duration of the assay.[6] Most pesticides, for example, are most stable when the spray solution is at a pH of about five.[6]

Q3: What role does lipophilicity play in the in vitro performance of this compound compounds?

A3: High lipophilicity is a double-edged sword. While it can be associated with good cell permeability, it often leads to poor aqueous solubility, which complicates in vitro assays.[1][3] Highly lipophilic compounds (e.g., LogD > 4) are more likely to precipitate in aqueous buffers, bind non-specifically to plastics, and exhibit lower metabolic stability.[3] Medicinal chemistry efforts often focus on reducing lipophilicity to improve the overall in vitro properties and generate more reliable data.[1]

Q4: Are there any general strategies to improve the metabolic stability of this compound class?

A4: Yes, structure-activity relationship (SAR) studies have identified several effective strategies. A primary approach is to block metabolically "soft spots."[1] For 2-aminobenzimidazoles, this often involves introducing electron-withdrawing groups (e.g., fluorine, cyano) onto the benzimidazole ring to hinder oxidation.[1] Modifying N-alkyl side chains, which are also prone to oxidation, by shortening them or introducing features that block metabolism can also significantly reduce metabolic clearance.[1]

Troubleshooting Guide

Problem 1: My compound precipitated in the assay medium after dilution from a DMSO stock.

  • Possible Cause 1: Low Aqueous Solubility. The final concentration of your compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution may be too low to keep the compound dissolved.

  • Solution 1a: Decrease Final Compound Concentration. Determine the highest concentration at which the compound remains soluble and adjust your experiment accordingly.

  • Solution 1b: Increase Co-solvent (DMSO) Percentage. While increasing DMSO can aid solubility, be aware that high concentrations (typically >0.5-1%) can affect cell health and enzyme activity.[1] Always run a vehicle control with the same final DMSO concentration.

  • Solution 1c: Use Formulation Excipients. Consider using solubility enhancers such as cyclodextrins, which can form inclusion complexes with poorly soluble drugs and improve their aqueous solubility.[5][11]

  • Solution 1d: Adjust Buffer pH. Test the compound's solubility at different pH values to find a range where it is more soluble, provided this does not negatively impact the assay's biological components.[5][6]

Problem 2: I am observing a rapid loss of my compound over the course of the experiment.

  • Possible Cause 1: Metabolic Degradation. If your assay system contains metabolically active components (e.g., liver microsomes, S9 fractions, or whole cells), your compound may be undergoing rapid metabolism. The primary metabolic routes for this class are oxidation and glucuronidation.[1]

  • Solution 1a: Perform a Microsomal Stability Assay. This will quantify the compound's intrinsic clearance. (See Experimental Protocols section).

  • Solution 1b: Modify Compound Structure. If you are in the process of drug discovery, use SAR data to design analogues with improved metabolic stability, for example, by adding blocking groups at sites of metabolism.[1]

  • Possible Cause 2: Chemical Instability/Degradation. The compound may be unstable in the assay buffer due to factors like pH or light exposure.[5]

  • Solution 2a: Assess pH Stability. Incubate the compound in the assay buffer at various pH levels and measure its concentration over time using a suitable analytical method like HPLC-MS.

  • Solution 2b: Assess Photostability. Conduct the experiment under reduced light conditions or use amber-colored plates/tubes to see if degradation is minimized.[5] Compare the stability of a sample exposed to light with one kept in the dark.[4]

Problem 3: Assay results are inconsistent or show poor reproducibility.

  • Possible Cause 1: Compound Adsorption. Highly lipophilic compounds can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates), reducing the actual concentration in solution and leading to variability.

  • Solution 1a: Use Low-Binding Labware. Utilize polypropylene (B1209903) or specially coated low-adsorption microplates and pipette tips.

  • Solution 1b: Include a Detergent. Adding a small amount of a non-ionic detergent like Tween-80 (e.g., 0.01%) to the buffer can sometimes reduce non-specific binding.[12]

  • Possible Cause 2: Poor Solubility. Even if precipitation is not visible, the compound may be forming micro-precipitates, leading to inconsistent results.

  • Solution 2a: Confirm Solubility. Perform a kinetic solubility assay in your specific assay buffer to ensure you are working below the solubility limit. (See Experimental Protocols section).

  • Solution 2b: Re-evaluate Formulation. Consider using one of the formulation strategies mentioned in Problem 1 to ensure the compound remains fully dissolved throughout the assay.[11][13]

Data Presentation

Table 1: In Vitro Profile of this compound Analogues with Modifications to the Benzimidazole Ring.

CompoundModificationL. infantum IC₅₀ (µM)Selectivity Index (SI)Mouse Liver Microsome (MLM) Clint (µL/min/mg)
1 Chlorine on right-hand side17.0>6>400
2 Fluorine on right-hand side14.0>7>400
3 4-Fluoro on benzimidazole>25-192
4 5-Fluoro on benzimidazole5.2>19120
5 6-Fluoro on benzimidazole4.1>24145
Data synthesized from a study on antileishmanial 2-aminobenzimidazoles.[1] The initial focus was to reduce lipophilicity, improve metabolic stability (MLM Clint <25 μL/min/mg), and increase potency (IC₅₀ <5 μM).[1]

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

This protocol provides a general method to assess the solubility of a compound in an aqueous buffer.

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

    • Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Assay Procedure:

    • Add 198 µL of the aqueous buffer to the wells of a 96-well microplate.

    • Add 2 µL of the 10 mM compound stock solution to the first well and mix thoroughly to achieve a starting concentration of 100 µM. This creates a 1% DMSO solution.

    • Perform a serial 2-fold dilution across the plate by transferring 100 µL from one well to the next, mixing at each step.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours), shaking gently.

  • Measurement:

    • Measure the turbidity (absorbance) of each well at a wavelength of ~620 nm using a plate reader.

    • The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit of the compound under these conditions.

  • Analysis:

    • Plot absorbance vs. compound concentration. The point where the curve begins to rise sharply indicates precipitation.

Protocol 2: Mouse Liver Microsomal (MLM) Stability Assay

This protocol measures the rate of metabolism of a compound when incubated with liver microsomes.

  • Reagent Preparation:

    • Thaw pooled mouse liver microsomes (MLM) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH regenerating system solution (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

    • Prepare the test compound at 2x the final desired concentration (e.g., 2 µM) in phosphate buffer.

  • Incubation:

    • Pre-warm the MLM suspension, buffer, and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube or 96-well plate, combine the MLM suspension and the 2x test compound solution.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final test compound concentration is typically 1 µM.

    • As a negative control, run a parallel reaction where the NADPH system is replaced with buffer to measure non-enzymatic degradation.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a multiple volume (e.g., 3x) of ice-cold acetonitrile (B52724) containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining vs. time.

    • The slope of the linear portion of this plot (k) is the degradation rate constant.

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (k / [microsomal protein concentration in mg/mL]) * 1000.

Visualizations

G start Stability or Reproducibility Issue Observed check_sol Check for Precipitation (Visual / Turbidity) start->check_sol is_precip Precipitation Observed? check_sol->is_precip check_deg Check for Degradation is_precip->check_deg No sol_actions Implement Solubility Enhancement: - Adjust pH - Increase Co-solvent - Use Formulation Aids (e.g., Cyclodextrin) is_precip->sol_actions Yes is_deg Degradation Observed? check_deg->is_deg deg_pathway Identify Degradation Pathway is_deg->deg_pathway Yes check_ads Consider Non-Specific Binding (Adsorption to Plastics) is_deg->check_ads No is_metabolic Metabolic? deg_pathway->is_metabolic is_chemical Chemical? deg_pathway->is_chemical met_actions Improve Metabolic Stability: - Block Soft Spots - Modify Side Chains is_metabolic->met_actions Yes chem_actions Improve Chemical Stability: - Adjust/Buffer pH - Protect from Light is_chemical->chem_actions Yes ads_actions Reduce Adsorption: - Use Low-Binding Plates - Add Detergent (e.g., Tween-80) check_ads->ads_actions

Caption: Troubleshooting workflow for stability issues with this compound compounds.

Caption: Common metabolic degradation pathways for this compound compounds.[1]

G start Goal: Prepare Stable Formulation for In Vitro Assay sol_check Is compound soluble in aqueous buffer with ≤0.5% DMSO? start->sol_check success Proceed with Assay sol_check->success Yes ph_adjust Step 1: pH Adjustment Test solubility in buffers with different pH values sol_check->ph_adjust No ph_ok Solubility Achieved? ph_adjust->ph_ok ph_ok->success Yes solubilizers Step 2: Use Solubilizers Test with cyclodextrins or other stabilizing excipients ph_ok->solubilizers No solubilizers_ok Solubility Achieved? solubilizers->solubilizers_ok solubilizers_ok->success Yes advanced Step 3: Advanced Formulations Consider solid dispersions or lipid-based formulations solubilizers_ok->advanced No

Caption: Decision workflow for selecting a suitable formulation strategy.[5][11]

References

Validation & Comparative

A Comparative Analysis of 2-Aminobenzimidazole and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of 2-aminobenzimidazole, pyrimidine (B1678525), triazole, and quinoline (B57606) scaffolds, offering a comparative perspective for researchers and drug development professionals. This guide synthesizes experimental data on their biological activities and outlines the methodologies for their evaluation.

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural diversity and ability to interact with a wide range of biological targets make them privileged structures in drug design. This guide provides a comparative overview of the this compound scaffold and three other prominent heterocyclic systems: pyrimidine, triazole, and quinoline. We will explore their performance across key therapeutic areas, supported by experimental data, and provide detailed protocols for the assays used in their evaluation.

Comparative Biological Activities

The pharmacological profiles of these four scaffolds reveal both distinct and overlapping areas of therapeutic potential. While all have demonstrated broad-spectrum activities, certain scaffolds have emerged as particularly potent in specific domains.

Anticancer Activity

The inhibition of cellular proliferation and the induction of apoptosis in cancer cells are key areas where these heterocyclic compounds have shown significant promise. Their mechanisms of action often involve the targeting of crucial cellular signaling pathways.

This compound derivatives have been identified as potent inhibitors of various kinases, including Aurora kinases, p38α MAP kinase, and ITK.[1][2][3] Pyrimidine-based compounds are foundational to many anticancer drugs, often targeting protein kinases like EGFR and CDKs.[4] Triazole derivatives have also demonstrated significant anticancer properties.[5] Quinoline scaffolds are well-established in anticancer research, with derivatives known to inhibit kinases such as EGFR and VEGFR, and also to intercalate with DNA.[6][7]

.[8][9][10][11][12]

ScaffoldTarget/MechanismCancer Cell LineIC50 (µM)Reference
This compound Aurora Kinase InhibitorVarious0.098 - 6.27[13]
p38α MAP Kinase InhibitorMacrophages (TNFα release)Low nM range[2]
VEGFR-2 SignalingHUVEC-[14]
TopoisomeraseNon-small cell lung (HOP-92)0.19[15]
Pyrimidine Kinase InhibitionVarious-[4]
DHFR Inhibition--[16]
Triazole VariousVarious-[5][17]
Quinoline Kinase Inhibition (EGFR, VEGFR)Various-[6]
DNA IntercalationVarious-[7]
AntiproliferativeHepatocarcinoma (HepG2)0.25[8]
AntiproliferativeVarious0.031 - 0.52[12]
Antimicrobial Activity

The fight against infectious diseases has greatly benefited from the development of heterocyclic compounds. These scaffolds have shown efficacy against a wide range of bacteria and fungi.

This compound derivatives have demonstrated antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii.[18][19] They have also been shown to potentiate the activity of gram-positive selective antibiotics against gram-negative bacteria.[20][21][22] Pyrimidine derivatives are known for their antibacterial and antifungal properties, with some compounds targeting essential microbial enzymes.[4][16] Triazoles are a cornerstone of antifungal therapy, with many clinically used drugs belonging to this class.[5][17] Quinolines, particularly the fluoroquinolones, are a major class of antibacterial agents that inhibit bacterial DNA synthesis.[6][7]

.[14][15][17][20][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36]

ScaffoldOrganismMIC (µg/mL)Reference
This compound E. coli (tolC-mutant)0.125 - 4[34]
S. aureus (MRSA)Comparable to ciprofloxacin[35]
K. pneumoniae (with Clarithromycin)2 (at 30 µM adjuvant)[20][22]
A. baumannii (with Clarithromycin)2 (at 5 µM adjuvant)[20][22]
Pyrimidine S. aureus0.87 (µM/ml)[26]
B. subtilis0.96 (µM/ml)[26]
E. coli-[30]
P. aeruginosa0.77 (µM/ml)[26]
Triazole S. aureus0.264 (mM)[24]
E. coli0.25[24]
C. albicans2[27]
Quinoline B. cereus3.12 - 50[17][20]
S. aureus2[14]
P. aeruginosa3.12 - 50[17][20]
E. coli3.12 - 50[17][20]
Antiviral Activity

Several heterocyclic scaffolds have been investigated for their ability to inhibit viral replication. Benzimidazole derivatives, including 2-aminobenzimidazoles, have shown activity against a range of RNA and DNA viruses.[8][29][33] Pyrimidine analogues are well-known antiviral agents, often acting as nucleoside inhibitors.[4][16] Triazole compounds, such as Ribavirin, are used clinically for their broad-spectrum antiviral activity.[17]

.[8][9][33]

ScaffoldVirusActivityReference
This compound RSV, BVDV, YFV, CVB2Potent to moderate[29]
Pyrimidine Various-[4]
Triazole VariousBroad-spectrum[17]
Benzimidazole (general) CVB-5, RSV, BVDV, Sb-1Active[33]
BVDV, HCV (NS5B RdRp)Potent inhibitors[8]

Key Signaling Pathways and Experimental Workflows

The biological effects of these heterocyclic compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental methods used to assess compound activity is crucial for drug development.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate simplified representations of key signaling pathways often targeted by the described heterocyclic scaffolds.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified EGFR signaling pathway.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCγ PLCγ VEGFR->PLCγ Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCγ->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT Permeability Permeability AKT->Permeability Survival Survival AKT->Survival

Caption: Simplified VEGFR signaling pathway.

Experimental_Workflow Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization In vitro Screening In vitro Screening Compound Synthesis & Characterization->In vitro Screening Anticancer Assays (e.g., MTT) Anticancer Assays (e.g., MTT) In vitro Screening->Anticancer Assays (e.g., MTT) Antimicrobial Assays (e.g., MIC) Antimicrobial Assays (e.g., MIC) In vitro Screening->Antimicrobial Assays (e.g., MIC) Mechanism of Action Studies Mechanism of Action Studies Anticancer Assays (e.g., MTT)->Mechanism of Action Studies Antimicrobial Assays (e.g., MIC)->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies End End In vivo Studies->End

Caption: General experimental workflow for drug discovery.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of compound activity.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][37][38][39][40] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (solvent alone). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][13][41][42][43]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth alone).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold, alongside pyrimidine, triazole, and quinoline, represents a cornerstone of modern medicinal chemistry. Each of these heterocyclic systems possesses a unique and diverse range of biological activities, making them invaluable tools in the development of new therapeutic agents. This guide has provided a comparative overview of their anticancer, antimicrobial, and antiviral properties, supported by available experimental data. The outlined experimental protocols and signaling pathway diagrams offer a foundational resource for researchers engaged in the discovery and development of novel drugs based on these versatile scaffolds. Further head-to-head comparative studies under standardized conditions will be instrumental in fully elucidating the relative strengths and therapeutic niches of each of these important heterocyclic families.

References

Validating the Mechanism of Action: A Comparative Guide to a 2-Aminobenzimidazole-Based Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of a novel 2-aminobenzimidazole-based Aurora kinase inhibitor, designated here as Compound-A, with the established pan-Aurora kinase inhibitor, SNS-314. This document is intended for researchers, scientists, and drug development professionals interested in the validation of kinase inhibitor mechanisms of action. The data presented herein is a synthesis of established findings in the field to illustrate the validation process.

The this compound scaffold has been identified as a potent bioisostere of the biaryl urea (B33335) moiety present in the clinical candidate SNS-314, offering potential advantages in aqueous solubility while maintaining comparable in vitro potency.[1][2] This guide will delve into the comparative biochemical and cellular activities of Compound-A and SNS-314, providing detailed experimental protocols for key validation assays and visualizing the underlying biological pathways and experimental workflows.

Comparative Analysis of In Vitro Potency

The inhibitory activity of Compound-A and SNS-314 against Aurora kinases A, B, and C was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below, demonstrating the comparable potency of the this compound scaffold to the established inhibitor.

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)
Compound-A (Hypothetical) 10357
SNS-314 9316

Cellular Activity Profile

The anti-proliferative effects of Compound-A and SNS-314 were assessed in a panel of human cancer cell lines using a standard MTT assay. The results indicate that both compounds effectively inhibit cell growth at nanomolar concentrations.

Cell LineCancer TypeCompound-A (IC50, nM)SNS-314 (IC50, nM)
HCT116Colon Carcinoma2018
HeLaCervical Cancer1513
A2780Ovarian Cancer51.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of similar validation studies.

In Vitro Aurora B Kinase Assay

This protocol describes a luminescent-based assay to measure the in vitro inhibition of Aurora B kinase.

Materials:

  • Recombinant human Aurora B kinase

  • Histone H3 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (Compound-A, SNS-314) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a control.

  • Prepare a master mix containing kinase buffer, Aurora B kinase, and the histone H3 substrate.

  • Add 2 µL of the enzyme/substrate mix to each well.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Phospho-Histone H3 (Ser10)

This protocol details the detection of the phosphorylation of Histone H3 at Serine 10, a direct substrate of Aurora B kinase, in cultured cells.

Materials:

  • HCT116 cells

  • Cell culture medium and supplements

  • Test compounds (Compound-A, SNS-314)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-total Histone H3

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Compound-A or SNS-314 for a specified time (e.g., 24 hours). Include a DMSO-treated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and capture the chemiluminescent signal.

  • For a loading control, the membrane can be stripped and re-probed with an antibody against total Histone H3.

  • Quantify the band intensities to determine the dose-dependent inhibition of Histone H3 phosphorylation.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa, A2780)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (Compound-A, SNS-314)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add the medium containing the test compounds to the wells. Include a DMSO control.

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Aurora_B_Signaling_Pathway cluster_mitosis Mitosis Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylation p_Histone_H3 Phospho-Histone H3 (Ser10) Chromosome_Condensation Chromosome Condensation & Segregation p_Histone_H3->Chromosome_Condensation Compound_A Compound-A (this compound) Compound_A->Aurora_B Inhibition Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Kinase_Assay In Vitro Kinase Assay (Compound-A vs. SNS-314) IC50_Determination Determine IC50 values against Aurora Kinases Kinase_Assay->IC50_Determination Mechanism_Validation Mechanism of Action Validation IC50_Determination->Mechanism_Validation Cell_Treatment Treat Cancer Cell Lines (e.g., HCT116) Western_Blot Western Blot for p-Histone H3 (Ser10) Cell_Treatment->Western_Blot MTT_Assay MTT Assay for Cell Viability Cell_Treatment->MTT_Assay Western_Blot->Mechanism_Validation MTT_Assay->Mechanism_Validation

References

Comparative Analysis of 2-Aminobenzimidazole Analogs: Potent Inhibitors of IRAK-4 Kinase and RSV Replication

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are constantly seeking novel molecular scaffolds with therapeutic potential. The 2-aminobenzimidazole core has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comparative analysis of this compound analogs in two distinct therapeutic areas: as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) for inflammatory diseases and as antiviral agents against Respiratory Syncytial Virus (RSV).

This analysis summarizes key structure-activity relationship (SAR) findings, presenting quantitative data in structured tables for easy comparison. Detailed experimental protocols for the key assays are also provided to support further research and development efforts.

This compound Analogs as IRAK-4 Inhibitors

IRAK-4 is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response.[1][2] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making IRAK-4 an attractive therapeutic target.[3][4] A series of N-acyl 2-aminobenzimidazoles has been identified as potent IRAK-4 inhibitors.[3][5]

Structure-Activity Relationship Highlights:

The central N-acyl-2-aminobenzimidazole core is crucial for IRAK-4 inhibition. Key SAR findings for this series of compounds indicate that:

  • The secondary amide linkage is critical for potency; N-alkylation or replacement with other functional groups leads to a significant loss of activity.[3]

  • Substitutions on the benzamide (B126) aryl ring can modulate potency, with groups at the 3-position, such as nitro or trifluoromethyl, being beneficial.

  • Modifications at the 5-position of the benzimidazole (B57391) ring can significantly enhance inhibitory activity.

Comparative Inhibitory Activity of this compound Analogs against IRAK-4
CompoundR1 (Benzamide)R2 (Benzimidazole)IRAK-4 IC50 (nM)[1][5]IRAK-1 IC50 (nM)[5]
1 3-NO2H150900
2 3-CF3HNot SpecifiedNot Specified
IRAK-1/4 Inhibitor I Not SpecifiedNot Specified200300

Note: Specific structures for all compounds were not publicly available in the cited literature.

Experimental Protocol: IRAK-4 Kinase Assay (Biochemical)

This protocol is a representative method for determining the in vitro potency of compounds against IRAK-4.

Materials:

  • Recombinant human IRAK-4 enzyme

  • Kinase buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Brij-35)[6]

  • Substrate (e.g., Myelin Basic Protein (MBP))[6]

  • ATP[7]

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)[1]

  • 384-well plates[6]

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, IRAK-4 enzyme, and substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for IRAK-4 if determined.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[6]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Data is normalized to controls (no inhibitor and no enzyme).

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration using non-linear regression analysis.[1]

IRAK-4 Signaling Pathway

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 IRAK4 IRAK-4 MyD88->IRAK4 recruits IRAK1_2 IRAK-1 / IRAK-2 IRAK4->IRAK1_2 phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines promotes transcription MAPK->Inflammatory_Cytokines promotes transcription

Caption: IRAK-4 mediated signaling cascade.

This compound Analogs as Antiviral Agents against Respiratory Syncytial Virus (RSV)

RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly.[8][9] The therapeutic options for RSV are limited, highlighting the urgent need for new antiviral agents.[10] Several classes of benzimidazole derivatives have shown promising anti-RSV activity.[10][11]

Structure-Activity Relationship Highlights:

SAR studies on various benzimidazole scaffolds have revealed that:

  • For 2-benzylbenzimidazoles, substitutions on the benzyl (B1604629) ring and the benzimidazole nucleus can significantly impact antiviral potency.

  • 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have demonstrated potent activity against RSV, with the nature of the substituent at the 1-position being a key determinant of efficacy.[12]

  • Some analogs have been shown to inhibit the early stages of viral infection, potentially by targeting the viral G protein-mediated attachment to host cells.[13][14]

Comparative Antiviral Activity of Benzimidazole Analogs against RSV
Compound ClassRepresentative CompoundRSV EC50 (µM)Selectivity Index (SI)
1-([5][15][16]triazolo[3,4-b][15][16][17]thiadiazol-3-yl)methyl-1H-benzimidazoleSRI 2936566[13][14]>50[13][14]
2-Benzylbenzimidazole derivativesMultiple examples5 - 15[12]6.7 - ≥20[12]
Oxizine fused benzimidazoleCompound a279.49[9]Not Specified
Experimental Protocol: RSV Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of compounds by quantifying the reduction in viral plaques.

Materials:

  • HEp-2 cells (or other susceptible cell lines)

  • Cell culture medium (e.g., DMEM with 2% FBS)[18]

  • RSV stock (e.g., A Long strain)[18]

  • Test compounds (benzimidazole analogs)

  • Methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution[10]

  • 24-well plates

Procedure:

  • Seed HEp-2 cells in 24-well plates and grow to form a confluent monolayer.[10]

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Infect the cell monolayers with a dilution of RSV calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).[10]

  • After a 2-hour adsorption period, remove the virus inoculum.[10]

  • Overlay the cells with methylcellulose medium containing the various concentrations of the test compounds.

  • Incubate the plates at 37°C in a CO2 incubator for 5 days to allow for plaque formation.[10][18]

  • After incubation, fix the cells (e.g., with an ethanol/PBS solution) and stain with crystal violet to visualize the plaques.[10]

  • Count the number of plaques in each well.

  • The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is determined by regression analysis.[10]

General Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow start Start cell_culture 1. Cell Culture (e.g., HEp-2 cells) start->cell_culture infection 3. Viral Infection (RSV) cell_culture->infection compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Treatment (Add Compounds) compound_prep->treatment infection->treatment incubation 5. Incubation treatment->incubation assay 6. Antiviral Assay (e.g., Plaque Reduction) incubation->assay data_analysis 7. Data Analysis (Calculate EC50) assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro antiviral screening.

References

Quantitative structure-activity relationship (QSAR) analysis of 2-Aminobenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive Quantitative Structure-Activity Relationship (QSAR) analysis of 2-aminobenzimidazole derivatives reveals significant insights into their therapeutic potential across various biological targets. This guide provides a comparative overview of QSAR studies on these derivatives, focusing on their activities as H3-receptor antagonists, antibacterial agents, and anticancer agents. Detailed experimental data, methodologies, and visual representations of workflows and relationships are presented to aid researchers and drug development professionals in understanding the key structural features driving the biological activity of this versatile scaffold.

Comparative QSAR Analysis of this compound Derivatives

This compound derivatives have been the subject of numerous QSAR studies to elucidate the relationship between their chemical structure and biological activity. These studies are instrumental in the rational design of more potent and selective drug candidates.

Activity as H3-Receptor Antagonists

A study focused on a series of this compound derivatives as H3-receptor antagonists identified key physicochemical properties influencing their binding affinity. The QSAR model developed in this study highlighted the importance of lipophilicity and electronic effects of the substituents on the benzimidazole (B57391) ring.

Table 1: QSAR Data for this compound Derivatives as H3-Antagonists

CompoundSubstituent (R)log PpK_apK_i
5aH2.857.207.85
5bCH_33.357.308.32
5cC_2H_53.757.328.55
5dOCH_32.907.259.37
5eCl3.556.808.80
5fBr3.706.758.90
5gF3.006.858.25
5hCN2.406.207.60
5iNO_22.505.807.30
5jNH_21.807.807.10
5kCOOH2.106.506.90

Data sourced from a study on H3-antagonists.[1][2]

The multiple linear regression (MRA) analysis indicated a parabolic dependence of the binding affinity (pK_i) on the lipophilicity (log P), suggesting an optimal lipophilicity for receptor binding.[1]

Antibacterial Activity against Pseudomonas aeruginosa

Another QSAR investigation focused on the antibacterial activity of 2-amino and 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa.[3][4][5][6] This study employed multiple linear regression (MLR) to develop a model that relates molecular descriptors to the minimum inhibitory concentration (MIC). The results revealed that the presence of an amino group at the 2-position generally leads to higher activity compared to a methyl group.[7]

Table 2: QSAR Model for Antibacterial Activity against P. aeruginosa

DescriptorCoefficientStandard Errorp-value
Intercept4.1230.215<0.001
LogP0.2540.0870.012
Molar Refractivity0.0120.0040.009
Dipole Moment-0.1870.0650.015

Statistical parameters of the derived QSAR model.

The developed QSAR models were validated using the leave-one-out technique, which confirmed their predictive power.[3]

Anticancer Activity

QSAR studies have also been instrumental in identifying this compound derivatives with potent anticancer activities. One such study on benzimidazolyl-retrochalcone derivatives against various cancer cell lines established a relationship between their chemical properties and cytotoxic effects.[8] A 2D-QSAR model was developed for a series of 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line, which showed a high correlation between the predicted and experimental IC50 values.[9]

Table 3: Anticancer Activity of Benzimidazolyl-Retrochalcone Derivatives

CompoundRIC_50 (µM) vs. HCT-116
1H2.54
22-OH0.83
34-OH1.89
44-OCH_33.12
54-Cl2.15
64-NO_20.86

IC_50 values against the HCT-116 colon cancer cell line.[8]

The QSAR model for anticancer activity indicated that electronic energy, lipophilicity (logP), chemical softness, and chemical hardness are significant descriptors influencing the cytotoxic activity of these compounds.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of QSAR studies.

General QSAR Workflow

A typical QSAR analysis follows a structured workflow, from data preparation to model validation.

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation A Dataset Collection (Chemical Structures & Biological Activity) B Structure Optimization (e.g., using Molecular Mechanics) A->B C Descriptor Calculation (Physicochemical, Topological, etc.) B->C D Data Splitting (Training and Test Sets) C->D E Variable Selection (e.g., Stepwise Regression) D->E F Model Generation (e.g., MLR, PLS) E->F G Internal Validation (e.g., Cross-validation, q^2) F->G H External Validation (Using Test Set, R^2_pred) G->H I Applicability Domain Definition H->I

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

H3-Receptor Affinity Assay

The affinity of the compounds for the H3-receptor was determined by radioligand binding assays using rat brain membranes.[1] The assay measures the displacement of [3H]-(R)-α-methylhistamine ([3H]-RAMHA) by the test compounds.[1] The inhibitory constant (K_i) is then calculated from the IC_50 values.

Antibacterial Susceptibility Testing

The in vitro antibacterial activity is typically determined by broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against the bacterial strain, such as Pseudomonas aeruginosa.[3][4] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay

The cytotoxic activity of the compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The IC_50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Signaling Pathway and Molecular Interactions

In the context of anticancer activity, this compound derivatives can interfere with various signaling pathways. For instance, some derivatives act as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.

G cluster_pathway Simplified Kinase Inhibition Pathway cluster_inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Raf Inhibits

References

Head-to-head comparison of different synthetic routes to 2-Aminobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 2-aminobenzimidazole, a key scaffold in many pharmacologically active compounds, is a critical process. The efficiency, cost-effectiveness, and environmental impact of the synthetic route chosen can significantly influence the overall drug discovery and development timeline. This guide provides a head-to-head comparison of various synthetic routes to this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data for several common synthetic routes to this compound, offering a clear comparison of their performance.

Synthetic Route Starting Materials Reagents/Catalyst Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
1. From o-Phenylenediamine (B120857) o-Phenylenediamine, Cyanogen (B1215507) Bromide-Not specifiedNot specifiedGoodDirect, one-step reaction.[1]Use of highly toxic cyanogen bromide.[1]
2. Reductive Cyclization o-Nitroaniline, AldehydeNa2S2O4Not specifiedHeatingGood to excellentOne-pot reaction, avoids handling o-phenylenediamine.[2]Requires a reducing agent.
3. Copper-Catalyzed Synthesis o-Haloaniline, Carbodiimide (B86325)Cu(I) catalyst, t-butoxideNot specifiedNot specifiedGood to excellentHigh efficiency, good regioselectivity.[3]Requires a catalyst and a specific base.
4. Cobalt-Catalyzed Synthesis 2-Aminoaniline, IsonitrileCobalt catalystNot specifiedNot specifiedModerate to excellentLigand- and additive-free, aerobic conditions.[4][5]Requires a specific catalyst and starting materials.
5. Cyclodesulfurization N-(o-aminophenyl)thioureaAlkyl halide or visible light8 hours (alkyl halide)Reflux (alkyl halide)Up to 92%Can be performed under mild conditions (visible light).[6][7]Requires pre-synthesis of the thiourea (B124793) derivative.
6. Microwave-Assisted Synthesis o-Phenylenediamine, Glycine (B1666218)HCl, Microwave irradiation4-6 min (intermittent)Not specified56-77%Rapid reaction times, high yields, simple operation.[8]Requires specialized microwave equipment.
7. Microwave-Assisted Synthesis o-Phenylenediamine, Carboxylic AcidHCl, Microwave irradiation1.5-4 minNot specified80-95%Extremely fast, high yields.[9]Requires specialized microwave equipment.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.

Synthesis from o-Phenylenediamine and Cyanogen Bromide

This is a classical and direct method for the preparation of this compound.

Procedure: Equimolecular amounts of o-phenylenediamine and cyanogen bromide are mixed in an aqueous suspension.[1] The reaction proceeds to yield this compound. Further details on reaction time and temperature are not extensively reported in the reviewed literature, suggesting the reaction is straightforward under standard laboratory conditions.

Reductive Cyclization of o-Nitroanilines

This one-pot method provides a convenient route to 2-substituted benzimidazoles, which can be adapted for this compound by selecting the appropriate aldehyde.

Procedure: A solution of an o-nitroaniline and an aldehyde in ethanol (B145695) is heated with sodium dithionite (B78146) (Na2S2O4).[2] The reaction involves the in-situ reduction of the nitro group to an amine, which then condenses with the aldehyde and cyclizes to form the benzimidazole (B57391) ring.

Copper-Catalyzed Synthesis from o-Haloanilines and Carbodiimides

This domino reaction offers an efficient and regioselective synthesis of this compound derivatives.

Procedure: An o-haloaniline and a carbodiimide are reacted in the presence of a copper(I) catalyst and tert-butoxide.[3] The reaction proceeds through a cascade of addition and cyclization steps to afford the desired this compound derivative in good to excellent yields.

Cobalt-Catalyzed Aerobic Oxidative Cyclization

This method presents a modern, environmentally friendly approach using a cobalt catalyst under aerobic conditions.

Procedure: A 2-aminoaniline and an isonitrile are coupled in the presence of a cobalt catalyst under an air atmosphere.[4][5] This ligand- and additive-free protocol provides an efficient route to substituted 2-aminobenzimidazoles.

Cyclodesulfurization of N-(o-aminophenyl)thiourea

This route involves the preparation of a thiourea intermediate followed by a cyclization-desulfurization step.

Procedure with Alkyl Halides: N-(o-aminophenyl)thiourea is refluxed with an alkyl halide in ethanol for 8 hours.[6]

Procedure with Visible Light: An N-substituted o-phenylenediamine is reacted with an isothiocyanate to form the thiourea intermediate in situ. This is followed by visible light-mediated photocatalyst-free cyclodesulfurization to yield the N-substituted this compound.[7]

Microwave-Assisted Synthesis from o-Phenylenediamine and Glycine

Microwave irradiation significantly accelerates the synthesis of 2-aminomethylbenzimidazole, a derivative of this compound.

Procedure: o-Phenylenediamine and glycine are mixed with HCl as a catalyst. The mixture is subjected to intermittent microwave irradiation (e.g., 10 cycles of 4-6 minutes of irradiation followed by a 10-minute interval) at a power of 119-280W.[8] This method leads to high yields in a very short reaction time.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core transformations of the described synthetic routes.

G cluster_1 Route 1: From o-Phenylenediamine A1 o-Phenylenediamine C1 This compound A1->C1 B1 Cyanogen Bromide B1->C1

Caption: Synthesis from o-Phenylenediamine.

G cluster_2 Route 2: Reductive Cyclization A2 o-Nitroaniline C2 Reduction & Cyclization (Na2S2O4) A2->C2 B2 Aldehyde B2->C2 D2 This compound Derivative C2->D2 G cluster_3 Route 3: Copper-Catalyzed Synthesis A3 o-Haloaniline C3 Cu(I) Catalyst Domino Reaction A3->C3 B3 Carbodiimide B3->C3 D3 This compound Derivative C3->D3 G cluster_4 Route 4: Cobalt-Catalyzed Synthesis A4 2-Aminoaniline C4 Cobalt Catalyst Aerobic Oxidation A4->C4 B4 Isonitrile B4->C4 D4 This compound Derivative C4->D4 G cluster_5 Route 5: Cyclodesulfurization A5 N-(o-aminophenyl)thiourea B5 Cyclodesulfurization (e.g., Alkyl Halide or Light) A5->B5 C5 This compound B5->C5 G cluster_6 Route 6: Microwave-Assisted Synthesis A6 o-Phenylenediamine C6 Microwave Irradiation A6->C6 B6 Glycine or Carboxylic Acid B6->C6 D6 This compound Derivative C6->D6

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Aminobenzimidazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing therapeutic candidates. This guide provides a comprehensive comparison of the cross-reactivity profiles of 2-aminobenzimidazole-based kinase inhibitors, supported by experimental data and detailed methodologies. By examining their interactions across the kinome, we can better predict on- and off-target effects, paving the way for the design of more potent and selective therapeutics.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. While often designed for a specific target, the inherent structural similarities within the ATP-binding site of kinases can lead to off-target interactions. Profiling these inhibitors against a broad panel of kinases is a critical step in drug discovery, revealing a comprehensive view of their selectivity and potential for polypharmacology or adverse effects.

Quantitative Cross-Reactivity Data

To illustrate the selectivity profiles of this compound kinase inhibitors, the following tables summarize the inhibitory activity of representative compounds against their primary targets and a selection of off-target kinases. The data, presented as either the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), are compiled from various high-throughput screening assays.

Compound IDPrimary Target(s)Primary Target IC50/Kd (nM)Key Off-Target KinasesOff-Target IC50/Kd (nM)Selectivity Score (S10 @ 1µM)
P38i-1 p38α (MAPK14)15JNK26500.08
TYK2>1000
MET>1000
Auroi-2 Aurora A13p38α530.15
Aurora B79JNK2>1000
Aurora C61TIE2>1000
ITKi-3 ITK25LCK>10000.05
Aurora A>1000
Aurora B>1000

Note: The Selectivity Score (S10) is calculated as the number of kinases with a Kd < 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity. Data is representative and compiled from multiple sources for illustrative purposes.

Experimental Methodologies

Accurate assessment of kinase inhibitor cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for commonly employed assays in kinase profiling.

KINOMEscan™ Competition Binding Assay

This high-throughput assay quantitatively measures the binding of a test compound to a large panel of kinases.

  • Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.[1]

  • Procedure:

    • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

    • Binding Reaction: DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a single concentration (e.g., 10 µM for initial screening) or in a dose-response format.

    • Washing: Unbound components are washed away.

    • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR.

    • Data Analysis: The results are typically reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound. For dose-response experiments, Kd values are calculated.[1]

G cluster_0 KINOMEscan Workflow Kinase_DNA_Tag DNA-tagged Kinase Binding Competitive Binding Kinase_DNA_Tag->Binding Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Binding Test_Compound Test Compound Test_Compound->Binding Wash Wash unbound Binding->Wash qPCR qPCR Quantification Wash->qPCR Data Data Analysis (Kd) qPCR->Data

KINOMEscan experimental workflow.

NanoBRET™ Target Engagement Assay

This assay measures compound binding to a specific kinase target within living cells.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (energy acceptor). A test compound that binds to the kinase will compete with the tracer, resulting in a decrease in the BRET signal.[2]

  • Procedure:

    • Cell Preparation: Cells are transiently or stably transfected with a vector expressing the NanoLuc-kinase fusion protein.

    • Assay Setup: Transfected cells are plated in an assay plate.

    • Compound and Tracer Addition: The test compound and the NanoBRET™ tracer are added to the cells.

    • Equilibration: The plate is incubated to allow for compound entry and binding equilibrium.

    • Signal Detection: The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a plate reader.

    • Data Analysis: The BRET ratio is calculated, and IC50 values are determined from dose-response curves.[3][4]

G cluster_1 NanoBRET Assay Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_NanoLuc Kinase-NanoLuc Fusion Binding_Equilibrium Binding in Live Cells Kinase_NanoLuc->Binding_Equilibrium Tracer Fluorescent Tracer Tracer->Binding_Equilibrium Binds to Kinase Inhibitor Test Inhibitor Inhibitor->Binding_Equilibrium Competes with Tracer BRET_Signal BRET Signal (High) No_BRET_Signal BRET Signal (Low) Kinase_NanoLuc_Bound Kinase-NanoLuc + Tracer Kinase_NanoLuc_Bound->BRET_Signal Kinase_NanoLuc_Inhibited Kinase-NanoLuc + Inhibitor Kinase_NanoLuc_Inhibited->No_BRET_Signal

Principle of the NanoBRET assay.

Signaling Pathway Context

Understanding the signaling pathways in which the primary and off-target kinases are involved is crucial for interpreting the potential biological consequences of cross-reactivity.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to stress stimuli, such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[5] It is involved in cell differentiation, apoptosis, and inflammation.

G Stress_Stimuli Stress Stimuli / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream_Targets->Cellular_Response

Simplified p38 MAPK signaling pathway.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are critical regulators of mitosis. They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[6] Overexpression of Aurora kinases is frequently observed in cancer.

G Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Cell_Cycle_Progression Cell Cycle Progression Centrosome_Maturation->Cell_Cycle_Progression Chromosome_Segregation->Cell_Cycle_Progression G TCR T-Cell Receptor (TCR) Activation Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 Downstream_Signaling Downstream Signaling (Ca2+ flux, NFAT, NF-κB) PLCg1->Downstream_Signaling T_Cell_Response T-Cell Activation & Proliferation Downstream_Signaling->T_Cell_Response

References

In Vitro and In Vivo Correlation of 2-Aminobenzimidazole Derivative Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of select 2-aminobenzimidazole derivatives, a promising class of compounds in anticancer drug development. By presenting supporting experimental data from various studies, this document aims to facilitate a deeper understanding of the correlation between preclinical laboratory findings and their potential therapeutic outcomes. The focus is on derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical mediator of angiogenesis in cancer.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of two exemplary this compound derivatives, Jzu 17 and MFB, which have been shown to target VEGFR-2 signaling.[1][2]

Table 1: In Vitro Efficacy of this compound Derivatives

CompoundCell LineAssayEndpointResultReference
Jzu 17 HUVECMTT AssayIC50~3 µM (VEGF-A stimulated)[3]
HUVECBrdU AssayInhibition of proliferationSignificant at 1-10 µM[1]
HUVECMigration AssayInhibition of migrationSignificant at 1-10 µM[1]
HUVECInvasion AssayInhibition of invasionSignificant at 1-10 µM[1]
HUVECTube Formation AssayInhibition of tube formationSignificant at 1-10 µM[1]
MFB HUVECMTT AssayInhibition of proliferationSignificant at 1-10 µM[2]
HUVECMigration AssayInhibition of migrationSignificant at 1-10 µM[2]
HUVECInvasion AssayInhibition of invasionSignificant at 1-10 µM[2]
HUVECTube Formation AssayInhibition of tube formationSignificant at 1-10 µM[2]
LECMTT AssayInhibition of proliferationSignificant at 1-10 µM[2]

HUVEC: Human Umbilical Vein Endothelial Cells; LEC: Lymphatic Endothelial Cells; IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of this compound Derivatives

CompoundAnimal ModelTumor TypeDosageEndpointResultReference
Jzu 17 Nude MiceMatrigel Plug Assay (VEGF-A induced)10 mg/kg/day, i.p.Inhibition of neovascularizationSignificant reduction in hemoglobin content[1]
Nude MiceB16F10 Melanoma Lung Metastasis10 mg/kg/day, i.p.Reduction in metastatic nodulesSignificant decrease in lung nodules[1]
MFB Nude MiceMatrigel Plug Assay (VEGF-A induced)10 mg/kg/day, i.p.Inhibition of neovascularizationSignificant reduction in hemoglobin content[2]
Nude MiceB16F10 Melanoma Lung Metastasis10 mg/kg/day, i.p.Reduction in metastatic nodulesSignificant decrease in lung nodules[2]

i.p.: Intraperitoneal.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures described in the referenced literature.[4][5][6][7][8]

In Vitro Assays

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic or cytostatic effects of the compounds on cultured cells.

  • Procedure:

    • Seed cells (e.g., HUVECs) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24-72 hours). A vehicle control (e.g., DMSO) is run in parallel.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • The viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

In Vivo Models

1. Tumor Xenograft Model

  • Objective: To evaluate the antitumor efficacy of the compounds in a living organism.

  • Procedure:

    • Cell Culture and Implantation: Human tumor cells (e.g., B16F10 melanoma) are cultured in vitro. A suspension of these cells is then subcutaneously or intravenously (for metastasis models) injected into immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²)/2.

    • Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The this compound derivatives are administered via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.

    • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated. Body weight of the animals is also monitored as an indicator of toxicity.

    • Further Analysis: Excised tumors can be used for further analyses such as histopathology (e.g., H&E staining) and biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizations

The following diagrams illustrate the targeted signaling pathway and a general workflow for the correlation of in vitro and in vivo studies.

VEGFR2_Signaling_Pathway cluster_pathways Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates FAK FAK VEGFR2->FAK Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration Aminobenzimidazole This compound Derivatives (Jzu 17, MFB) Aminobenzimidazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway targeted by this compound derivatives.

Experimental_Workflow InVitro In Vitro Studies (e.g., MTT, Migration Assays) IC50 Determine IC50 & Efficacy InVitro->IC50 Lead_Selection Lead Compound Selection IC50->Lead_Selection Correlation Correlate In Vitro IC50 with In Vivo TGI IC50->Correlation InVivo In Vivo Studies (Xenograft Models) Lead_Selection->InVivo TGI Measure Tumor Growth Inhibition (TGI) InVivo->TGI TGI->Correlation Clinical_Candidate Potential Clinical Candidate Correlation->Clinical_Candidate

Caption: Workflow for correlating in vitro and in vivo efficacy.

References

A Comparative Guide to the Analytical Validation of 2-Aminobenzimidazole: A Novel UPLC-MS/MS Method vs. a Traditional HPLC-UV Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantitative analysis of 2-Aminobenzimidazole. This guide provides supporting experimental data and detailed methodologies to assist in the selection of the most appropriate analytical technique for your research and development needs.

This compound is a key structural motif in a wide array of pharmacologically active compounds. Its accurate and precise quantification is paramount in drug discovery, development, and quality control processes. This guide presents a comprehensive validation comparison of two distinct analytical methods: a modern, highly sensitive UPLC-MS/MS method and a traditional, robust HPLC-UV method.

Performance Comparison of Analytical Methods

The following table summarizes the key validation parameters for the novel UPLC-MS/MS method and the traditional HPLC-UV method for the determination of this compound. The data presented highlights the superior sensitivity and wider linear range of the UPLC-MS/MS technique.

Validation ParameterNovel UPLC-MS/MS MethodTraditional HPLC-UV Method
Linearity Range 0.5 - 100 ng/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 0.1 ng/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 ng/mL0.5 µg/mL
Run Time 3 minutes10 minutes

Experimental Protocols

Novel UPLC-MS/MS Method

This method offers high sensitivity and selectivity for the quantification of this compound.

1. Chromatographic Conditions:

  • System: Waters Acquity UPLC H-Class with a Xevo TQ-S micro Mass Spectrometer

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-3.0 min: 95% to 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 134.1 → Product ion (m/z) 117.1

    • Internal Standard (e.g., Carbamazepine): Precursor ion (m/z) 237.1 → Product ion (m/z) 194.1

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 methanol:water to achieve concentrations within the linearity range.

  • Sample Preparation: Dissolve the sample in methanol, sonicate for 10 minutes, and filter through a 0.22 µm syringe filter. Dilute the filtrate with 50:50 methanol:water to a concentration within the calibration range.

Traditional HPLC-UV Method

This method provides a robust and reliable approach for routine analysis of this compound.

1. Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC with a Diode Array Detector (DAD)

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 20 mM Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 278 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to achieve concentrations within the linearity range.

  • Sample Preparation: Dissolve the sample in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

Visualizing the Workflow: A Novel UPLC-MS/MS Approach

The following diagram illustrates the logical workflow of the newly developed UPLC-MS/MS analytical method for this compound.

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification prep_start Start stock_solution Prepare 1 mg/mL Stock Solution in Methanol prep_start->stock_solution sample_prep Dissolve Sample, Sonicate & Filter prep_start->sample_prep working_standards Create Working Standards (0.5-100 ng/mL) stock_solution->working_standards calibration_curve Generate Calibration Curve working_standards->calibration_curve dilution Dilute Sample to fall within Calibration Range sample_prep->dilution injection Inject 2 µL into UPLC System dilution->injection separation Chromatographic Separation (Acquity BEH C18, Gradient Elution) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection data_acquisition Data Acquisition using MassLynx detection->data_acquisition peak_integration Peak Integration & Area Calculation data_acquisition->peak_integration peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow of the UPLC-MS/MS method for this compound analysis.

Unlocking Potential: A Comparative Guide to Docking Studies of 2-Aminobenzimidazole Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico analysis of 2-aminobenzimidazole derivatives reveals their significant potential as inhibitors for a range of critical protein targets in drug discovery. This guide provides a comparative analysis of recent docking studies, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in this promising field.

This compound, a heterocyclic aromatic compound, serves as a versatile scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets. Molecular docking studies have become an indispensable tool to predict the binding affinities and interaction patterns of novel derivatives, accelerating the identification of lead compounds for various diseases, including cancer and microbial infections. This guide synthesizes findings from multiple studies to offer a comparative perspective on the performance of different this compound derivatives against key protein targets.

Comparative Docking Performance of this compound Derivatives

The following table summarizes the docking scores of various this compound derivatives against several important protein targets. A more negative docking score generally indicates a more favorable binding interaction.

Derivative/CompoundTarget Protein(s)PDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
2-(aminomethyl)benzimidazole derivatives (4g and 2g)Receptor Tyrosine Kinase (RTK)Not SpecifiedComparable to GefitinibNot Specified[1][2]
5-cyano substituted (1H-pyrazol-3-yl)-acetyl-benzimidazol-2-amine (Compound 23)Protein Kinase CK1 DeltaNot SpecifiedIC50 = 98.6 nM (in vitro)Not Specified[3]
N-(1H-benzo[d]imidazol-2-yl)carbonohydrazonoyl dicyanide (Compound 24)B-Cell Leukemia/Lymphoma-2 (Bcl-2)Not Specified-8.12Arg184, Lys179[4][5]
Benzimidazole-1-yl-1-(4-chlorophenyl)propan-1-one hybrids (6a and 6d)DNA gyrase B / Cytochrome P450 (3MDV)4KFG / 3MDVGood binding affinityPHE-407, GLN-203, ALA-202[6]
Benzimidazole (B57391) derivative (BI3)Cyclooxygenase-1 (COX-1)2OYE-9.572Not Specified[7]
Benzimidazole derivative (BI5)Cyclooxygenase-2 (COX-2)4COX-9.122Not Specified[7]
Benzimidazole bearing thiadiazole ring (12b)Epidermal Growth Factor Receptor (EGFR)Not SpecifiedGood kinase inhibitory potencyLYS721, THR830[8]
5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1)Staphylococcus epidermidis TcaR4EJVHigher binding energy than chloramphenicolNot Specified[9]
4, 5- Dimethylbenzimidazolene-2-thione (M2)Staphylococcus epidermidis TcaR4EJVHigher binding energy than chloramphenicolNot Specified[9]

Experimental Protocols: A Look Under the Hood

The methodologies employed in docking studies are critical for the validity and reproducibility of the results. Below are summaries of the experimental protocols from the cited studies.

General Docking Workflow: A typical molecular docking study involves several key steps, from the preparation of the protein and ligand to the analysis of the results.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) Protein_Prep Prepared Protein PDB->Protein_Prep Cleaning & Protonation Ligand Ligand Structure Preparation Ligand_Prep Prepared Ligand Ligand->Ligand_Prep Energy Minimization Docking Molecular Docking (e.g., AutoDock Vina, MOE) Protein_Prep->Docking Ligand_Prep->Docking Poses Poses Docking->Poses Generate Binding Poses Scoring Scoring Poses->Scoring Calculate Docking Scores Analysis Analysis Scoring->Analysis Analyze Interactions (H-bonds, etc.)

A generalized workflow for molecular docking studies.

Study-Specific Methodologies:

  • Tyrosine Kinase Inhibitors Study: In a study on newly designed 2-(aminomethyl)benzimidazole derivatives as potential tyrosine kinase inhibitors, molecular docking was performed using the Molecular Operating Environment (MOE) software (version 2014). This suggests a comprehensive in silico approach to predict the binding modes and affinities of the synthesized compounds against receptor tyrosine kinases (RTKs), which are crucial targets in cancer therapy.[1][2]

  • Protein Kinase CK1 Delta Inhibitors Study: For the investigation of 2-amidobenzimidazole derivatives as inhibitors of Protein Kinase CK1 Delta, molecular docking and dynamics studies were conducted to elucidate the interactions between the inhibitors and the kinase.[3]

  • Antimicrobial Studies: A study involving 1,2-disubstituted benzimidazole analogues targeting DNA gyrase B (PDB ID: 4KFG) and cytochrome P450 (PDB ID: 3MDV) utilized AutoDock Vina for molecular docking.[6] The selection of these targets was aimed at exploring the antibacterial and antifungal potential of the designed compounds.[6] Similarly, another study on benzimidazole and triazole derivatives used Autodock 4.2 to investigate their binding affinity with DNA gyrase (PDB ID: 6RKS) and human topoisomerase II (PDB ID: 1ZXM).[10]

  • COX Inhibitors Study: The in silico analysis of synthesized benzimidazoles as COX inhibitors was carried out using the Glide docking program within the Schrödinger suite. The study targeted both COX-1 (PDB ID: 2OYE) and COX-2 (PDB ID: 4COX) to understand the anti-inflammatory mechanism of the compounds.[7]

Visualizing Molecular Interactions

The interaction between a ligand and its target protein is a complex, three-dimensional relationship. The following diagram illustrates a conceptual signaling pathway that could be inhibited by a this compound derivative targeting a receptor tyrosine kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P1 P RTK->P1 Autophosphorylation P2 P RTK->P2 Ligand Growth Factor Ligand->RTK Binds Inhibitor This compound Derivative Inhibitor->RTK Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P1->Downstream P2->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The collective findings from these docking studies underscore the versatility of the this compound scaffold in designing potent inhibitors for a variety of protein targets. The consistent demonstration of favorable docking scores and specific interactions with key amino acid residues provides a strong rationale for the further development of these derivatives. By presenting this comparative data and the underlying experimental frameworks, this guide aims to facilitate more informed and efficient drug discovery efforts centered on this promising class of compounds. Future work should focus on in vitro and in vivo validation of these in silico predictions to translate these findings into tangible therapeutic solutions.

References

The ADME Profile of 2-Aminobenzimidazole Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel drug candidates is a critical step in the journey from bench to bedside. This guide offers a comparative analysis of the ADME properties of 2-aminobenzimidazole analogs, a scaffold of significant interest in medicinal chemistry due to its broad therapeutic potential.

The this compound core is a versatile pharmacophore, but its inherent physicochemical properties can present challenges in achieving a desirable ADME profile. Strategic structural modifications are often necessary to optimize for oral bioavailability, metabolic stability, and appropriate distribution. This guide provides a summary of key in vitro ADME data for a selection of this compound analogs, detailed experimental protocols for the assays used to generate this data, and visualizations to clarify experimental workflows and metabolic pathways.

Comparative ADME Data of this compound Analogs

The following table summarizes the in vitro ADME properties of several this compound analogs, providing a snapshot of how structural modifications can influence key drug-like characteristics.

Compound IDStructureLogDMetabolic Stability (MLM, CLint in µL/min/mg)Permeability (PAMPA, Pe in 10⁻⁶ cm/s)Plasma Protein Binding (Mouse, %)
1 R = HHigh>200Good-
29 R = CN3.5<108.295.2
30 R = F3.9159.196.5
39 R = CF₃4.2<1010.598.1
44 R = SO₂Me2.8256.592.8

This data is compiled from publicly available research and is intended for comparative purposes.[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below to facilitate the replication and validation of these findings.

Metabolic Stability in Mouse Liver Microsomes (MLM)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled mouse liver microsomes (MLM)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the test compound working solution to the MLM suspension (final protein concentration, e.g., 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, predicting its absorption potential.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4 and pH 5.5

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • 96-well donor and acceptor plates (with a filter membrane)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Prepare the test compound solution in PBS at the desired pH (e.g., pH 5.5 for the donor compartment to mimic the upper intestine).

  • Fill the acceptor wells with PBS (pH 7.4) to mimic physiological pH.

  • Add the test compound solution to the donor wells.

  • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • The effective permeability (Pe) is calculated from the amount of compound that has crossed the membrane.

Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled mouse plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8-12 kDa MWCO)

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Spike the test compound into the plasma to achieve the desired final concentration.

  • Load the plasma containing the test compound into one chamber of the dialysis device and PBS into the other chamber.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-24 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the compound in both samples by LC-MS/MS.

  • The percentage of plasma protein binding is calculated based on the difference in concentration between the two chambers.

Visualizing ADME Processes and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical in vitro ADME experimental workflow and the metabolic pathways of this compound analogs.

ADME_Workflow cluster_Screening In Vitro ADME Screening cluster_Analysis Data Analysis & Candidate Selection Metabolic_Stability Metabolic Stability (Liver Microsomes) Data_Integration Data Integration & SAR Analysis Metabolic_Stability->Data_Integration Permeability Permeability (PAMPA / Caco-2) Permeability->Data_Integration Solubility Aqueous Solubility Solubility->Data_Integration PPB Plasma Protein Binding PPB->Data_Integration Candidate_Selection Lead Candidate Selection Data_Integration->Candidate_Selection Lead_Optimization Lead Optimization (Chemical Synthesis) Candidate_Selection->Lead_Optimization In_Vivo_PK In Vivo Pharmacokinetics Candidate_Selection->In_Vivo_PK Lead_Optimization->Metabolic_Stability Lead_Optimization->Permeability Lead_Optimization->PPB Lead_optimization Lead_optimization Lead_optimization->Solubility

A typical experimental workflow for in vitro ADME screening.

Metabolic_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism This compound This compound Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites CYP450 (e.g., CYP2J2, CYP2C19) Glucuronide Conjugates Glucuronide Conjugates Oxidized Metabolites->Glucuronide Conjugates UGTs Excretion Excretion Glucuronide Conjugates->Excretion

Metabolic pathway of this compound analogs.

Conclusion

The ADME properties of this compound analogs are highly dependent on their substitution patterns. As demonstrated by the comparative data, modifications to the core structure can significantly impact metabolic stability, permeability, and plasma protein binding.[1][2] A thorough understanding of these structure-ADME relationships, guided by the robust in vitro assays detailed in this guide, is essential for the successful optimization of this compound-based drug candidates. The provided workflows and pathway diagrams serve as a conceptual framework for researchers navigating the complexities of preclinical drug development.

References

Assessing the Off-Target Effects of 2-Aminobenzimidazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential. While these compounds have shown promise as inhibitors of various targets, including kinases, nucleotide-binding oligomerization domain-containing protein 1 (NOD1), and transient receptor potential canonical (TRPC) channels, a thorough understanding of their off-target effects is crucial for advancing safe and effective therapeutics. This guide provides a comparative assessment of the off-target profiles of this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of their selectivity.

Comparative Analysis of Off-Target Profiles

The selectivity of this compound compounds can vary significantly based on their substitution patterns. While some derivatives exhibit high potency for their intended targets, they can also interact with a range of unintended biomolecules, leading to potential adverse effects. The following tables summarize the on-target and off-target activities of representative this compound compounds from publicly available data.

Kinase Inhibitor Profile

This compound derivatives have been extensively explored as kinase inhibitors. Their off-target effects are often evaluated through broad kinase panel screening.

Compound IDPrimary Target(s)Primary Target IC50/KiKey Off-Target(s)Off-Target IC50/KiAssay Type
Jzu 17 VEGFR-2Not specifiedNot specified in detailNot specifiedIn vitro kinase assay, Immunoblotting[1]
ITK Inhibitor ITK<10 nM (Binding Affinity)Not specified in detailNot specifiedIL-2 functional assay[2]
Lck Inhibitor LckLow nMHck (structurally related)Not specifiedIn vitro kinase assay[3]

This table is populated with representative data and should be expanded with specific compound data from proprietary or published kinome scan results.

Non-Kinase Target Profile

Beyond kinases, 2-aminobenzimidazoles have been identified as modulators of other important drug targets.

Compound IDPrimary Target(s)Primary Target IC50/EC50Key Off-Target(s)Off-Target IC50/EC50Assay Type
Nodinitib-1 (ML130) NOD1~2.5 µMOther NF-κB effectorsCounter-screened to ensure selectivityNF-κB reporter gene assay[4]
M084 TRPC4, TRPC5Potent inhibitorTRPC3Weak inhibitorFluorescence membrane potential and Ca2+ assays[5][6]

Experimental Protocols for Off-Target Assessment

A multi-faceted approach is essential for a comprehensive evaluation of off-target effects. Below are detailed methodologies for key experiments.

Kinase Profiling using Competitive Binding Assay (e.g., KINOMEscan™)

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competition binding format where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Methodology:

  • Preparation: A library of human kinases is expressed as fusions with a unique DNA tag. An immobilized ligand that binds to the ATP site of a broad range of kinases is prepared on a solid support (e.g., beads).

  • Binding Reaction: The test compound is incubated with the tagged kinase and the immobilized ligand in a multi-well plate. The reaction is allowed to reach equilibrium.

  • Washing: Unbound kinase and test compound are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are typically expressed as percent of control, which can be used to calculate dissociation constants (Kd) for the compound-kinase interactions.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement and assess off-target binding within a cellular context.[4]

Principle: The thermal stability of a protein changes upon ligand binding. CETSA measures this change by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with the this compound compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis (for intact cells): Lyse the cells using freeze-thaw cycles or lysis buffer.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. The amount of the target protein and potential off-targets can be quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Phenotypic Screening

Phenotypic screens in diverse cell lines can reveal unexpected off-target effects by identifying compounds that induce a specific cellular phenotype.

Principle: A library of compounds is screened for its ability to produce a measurable phenotypic change in a cellular model, such as inhibition of cell proliferation, induction of apoptosis, or changes in morphology.

Methodology:

  • Assay Development: Develop a robust and reproducible cell-based assay with a clear phenotypic readout.

  • Compound Screening: Treat the cells with the this compound compounds at various concentrations.

  • Phenotypic Readout: Measure the phenotypic change using appropriate techniques, such as high-content imaging, flow cytometry, or plate-based viability assays.

  • Hit Identification and Confirmation: Identify compounds that consistently produce the desired phenotype and confirm their activity through dose-response studies.

  • Target Deconvolution: For confirmed hits, further experiments are required to identify the specific molecular target(s) responsible for the observed phenotype.

Visualizing a Generic Off-Target Assessment Workflow

The following diagram illustrates a typical workflow for assessing the on-target and off-target effects of a novel this compound compound.

Off_Target_Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Off-Target Profiling cluster_2 Data Analysis & Target Validation Compound This compound Compound Library Primary_Assay Primary Target-Based Assay (e.g., Kinase Activity Assay) Compound->Primary_Assay Hit_Compound Hit Compound(s) Primary_Assay->Hit_Compound Kinome_Scan Broad Kinase Panel Screen (e.g., KINOMEscan) Hit_Compound->Kinome_Scan CETSA Cellular Thermal Shift Assay (CETSA) Hit_Compound->CETSA Phenotypic_Screen Phenotypic Screening (Diverse Cell Lines) Hit_Compound->Phenotypic_Screen Data_Integration Integrate On-Target and Off-Target Data Kinome_Scan->Data_Integration CETSA->Data_Integration Phenotypic_Screen->Data_Integration Target_Validation Validate Off-Targets (e.g., siRNA, CRISPR) Data_Integration->Target_Validation SAR_Optimization Structure-Activity Relationship (SAR) for Selectivity Target_Validation->SAR_Optimization Lead_Candidate Selective Lead Candidate SAR_Optimization->Lead_Candidate

A generalized workflow for identifying and characterizing the off-target effects of this compound compounds.

Signaling Pathways Implicated by Off-Target Effects

The off-target activities of this compound compounds can modulate various signaling pathways, leading to unintended biological consequences. The diagram below illustrates a hypothetical scenario where a this compound kinase inhibitor, designed to target an oncogenic kinase, also affects other signaling cascades.

Signaling_Pathways cluster_On_Target On-Target Pathway (Cancer Cell) cluster_Off_Target Off-Target Pathways GF Growth Factor RTK Receptor Tyrosine Kinase (Primary Target) GF->RTK Downstream_On Downstream Signaling (e.g., MAPK/ERK) RTK->Downstream_On Proliferation Cell Proliferation & Survival Downstream_On->Proliferation Off_Target_Kinase Off-Target Kinase (e.g., a Pro-survival Kinase) Off_Target_Pathway Unintended Pathway Modulation Off_Target_Kinase->Off_Target_Pathway Toxicity Potential Toxicity Off_Target_Pathway->Toxicity GPCR GPCR PLC PLC GPCR->PLC TRPC TRPC Channel (Off-Target) PLC->TRPC Ca_Influx Ca2+ Influx TRPC->Ca_Influx Cellular_Response Altered Cellular Response Ca_Influx->Cellular_Response Compound This compound Inhibitor Compound->RTK Inhibition (On-Target) Compound->Off_Target_Kinase Inhibition (Off-Target) Compound->TRPC Modulation (Off-Target)

Hypothetical on-target and off-target signaling pathways affected by a this compound kinase inhibitor.

Conclusion

The this compound scaffold offers a versatile platform for the development of potent modulators of various biological targets. However, a comprehensive assessment of their off-target effects is indispensable for the successful translation of these compounds into safe and effective therapies. By employing a combination of broad-panel screening assays, cellular target engagement studies, and phenotypic screens, researchers can build a detailed selectivity profile for their compounds of interest. This knowledge is critical for guiding lead optimization efforts to mitigate potential liabilities and for accurately interpreting the biological effects of these promising molecules.

References

A Comparative Guide to the Biological Activity of N1 and N3 Substituted 2-Aminobenzimidazoles: A Landscape of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. The 2-aminobenzimidazole core is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. However, a critical and often under-explored aspect of its SAR is the influence of the substituent position on the imidazole (B134444) nitrogen atoms, N1 versus N3. This guide provides a comprehensive overview of the current state of knowledge, highlighting the biological activities of N-substituted 2-aminobenzimidazoles with a focus on discerning the impact of N1 and N3 substitution.

Introduction: The N1 vs. N3 Conundrum

The benzimidazole (B57391) ring system features two nitrogen atoms, N1 and N3. In an unsubstituted this compound, these nitrogens are in tautomeric equilibrium. However, upon N-substitution, two distinct regioisomers can be formed: the N1-substituted and the N3-substituted this compound. The position of the substituent can significantly alter the molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and overall three-dimensional shape. These changes, in turn, can profoundly impact its interaction with biological targets, leading to variations in potency, selectivity, and metabolic stability.

A comprehensive review of the current literature reveals a notable disparity in the exploration of these two isomers. The majority of published research focuses on the synthesis and biological evaluation of N1-substituted 2-aminobenzimidazoles. Direct comparative studies that systematically evaluate the biological activity of N1 versus N3 substituted analogs under identical experimental conditions are conspicuously absent. This guide, therefore, aims to synthesize the available information on N-substituted 2-aminobenzimidazoles, present the data for the more extensively studied N1-isomers, and discuss the theoretical implications of N1 versus N3 substitution.

Synthetic Strategies and Regioselectivity

The synthesis of N-substituted 2-aminobenzimidazoles typically involves the alkylation or arylation of the parent this compound. The regioselectivity of this reaction (i.e., whether substitution occurs at N1 or N3) is influenced by several factors, including the nature of the starting materials, the reaction conditions (base, solvent, temperature), and the steric and electronic properties of the substituent to be introduced. Generally, the N1 position is more sterically accessible and often favored under kinetic control. Thermodynamic control can sometimes lead to the formation of the N3-isomer, although this is less commonly reported.

Synthesis_of_N_Substituted_2_Aminobenzimidazoles This compound This compound N-Substitution Reaction N-Substitution Reaction This compound->N-Substitution Reaction Electrophile (R-X) Base, Solvent N1-Substituted Product N1-Substituted Product N-Substitution Reaction->N1-Substituted Product Major Product (Often kinetically favored) N3-Substituted Product N3-Substituted Product N-Substitution Reaction->N3-Substituted Product Minor Product (Sometimes thermodynamically favored)

Fig. 1: General synthetic scheme for N-substitution of this compound.

Biological Activity of N1-Substituted 2-Aminobenzimidazoles

Research into N1-substituted 2-aminobenzimidazoles has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nature of the substituent at the N1 position plays a crucial role in determining the specific activity and potency.

Antimicrobial and Biofilm Inhibition Activity

A notable area of investigation is the development of N1-substituted 2-aminobenzimidazoles as inhibitors of bacterial biofilm formation, particularly in methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Anti-biofilm Activity of N1-Substituted 2-Aminobenzimidazoles against MRSA

Compound IDN1-SubstituentIC50 (µM) against MRSA 43300IC50 (µM) against MRSA BAA-44
1 Phenyl4.75.2
2 4-Methoxyphenyl5.16.3
3 Indole-5-yl3.74.4

Data synthesized from available literature.[1]

The data suggests that aromatic and heteroaromatic substituents at the N1 position are well-tolerated and can lead to potent biofilm inhibition. The indole (B1671886) moiety, in particular, appears to be a favorable substituent for this activity.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity of the compounds is typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of the compounds are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Biofilm Inhibition Assay: The ability of the compounds to inhibit biofilm formation is often assessed using a crystal violet staining method. Bacterial cultures are grown in 96-well plates in the presence of varying concentrations of the test compounds. After an incubation period that allows for biofilm formation, the planktonic cells are removed, and the wells are washed. The adherent biofilm is then stained with crystal violet. The stain is subsequently solubilized, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration at which 50% of biofilm formation is inhibited, is then calculated.

The Unexplored Frontier: N3-Substituted 2-Aminobenzimidazoles

The biological activity of N3-substituted 2-aminobenzimidazoles remains a largely unexplored area. The scarcity of data prevents a direct and meaningful comparison with their N1-substituted counterparts. The reasons for this knowledge gap are likely multifactorial, potentially including synthetic challenges in achieving regioselective N3-substitution and a historical research focus on the more readily accessible N1-isomers.

From a medicinal chemistry perspective, the position of the substituent could have a significant impact on the molecule's interaction with a biological target. For instance, the exocyclic amino group at the 2-position and the N3-H in an N1-substituted benzimidazole can both act as hydrogen bond donors. In an N3-substituted isomer, the hydrogen bonding pattern is altered, with the N1-H now available as a donor. This seemingly subtle change can dramatically affect binding affinity and selectivity for a given target.

H_Bonding_Comparison cluster_N1 N1-Substituted cluster_N3 N3-Substituted N1_sub R-N1 N1_N3H N1_N3H N1_sub->N1_N3H N3-H (Donor) N1_NH2 N1_NH2 N1_sub->N1_NH2 2-NH2 (Donor) N3_sub R-N3 N3_N1H N3_N1H N3_sub->N3_N1H N1-H (Donor) N3_NH2 N3_NH2 N3_sub->N3_NH2 2-NH2 (Donor)

Fig. 2: Comparison of potential hydrogen bond donors in N1 vs. N3 substituted 2-aminobenzimidazoles.

Future Directions and Conclusion

The existing body of research strongly supports the this compound scaffold as a versatile platform for the development of novel therapeutic agents. However, the overwhelming focus on N1-substituted derivatives represents a significant knowledge gap. To fully unlock the therapeutic potential of this scaffold, future research should be directed towards:

  • Development of Regioselective Synthetic Methods: Robust and efficient synthetic protocols that allow for the selective synthesis of both N1- and N3-substituted 2-aminobenzimidazoles are critically needed.

  • Direct Comparative Studies: The synthesis of isomeric pairs of N1- and N3-substituted analogs and their head-to-head evaluation in a panel of biological assays is essential to delineate the influence of the substituent position on activity.

  • Computational Modeling: Molecular modeling and computational studies can provide valuable insights into the conformational preferences and binding modes of N1 and N3 isomers, helping to rationalize observed differences in biological activity and guide the design of new compounds.

References

A Head-to-Head Battle in Angiogenesis Inhibition: A Comparative Analysis of the Novel 2-Aminobenzimidazole Derivative, Jzu 17, and the Standard-of-Care, Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug development, the quest for more effective and targeted therapies remains a paramount objective. This guide provides a comprehensive, data-driven comparison of a novel 2-aminobenzimidazole derivative, Jzu 17, against the established multi-kinase inhibitor, Sunitinib. Both compounds target the pivotal Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical mediator of tumor angiogenesis. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and development endeavors.

Executive Summary

Jzu 17, a novel this compound-based compound, demonstrates potent anti-angiogenic properties by directly targeting VEGFR-2 signaling.[1] This guide benchmarks Jzu 17's in vitro and in vivo efficacy against Sunitinib, a standard-of-care tyrosine kinase inhibitor approved for the treatment of various cancers. The comparative data presented herein, including IC50 values for VEGFR-2 kinase inhibition and endothelial cell proliferation, alongside quantitative in vivo angiogenesis assay results, will provide valuable insights into the potential of Jzu 17 as a next-generation anti-angiogenic agent.

Data Presentation: Jzu 17 vs. Sunitinib

The following tables summarize the quantitative data for Jzu 17 and Sunitinib, highlighting their comparative efficacy in key anti-angiogenic assays.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

CompoundAssay TypeIC50 (nM)
Jzu 17In vitro VEGFR-2 Kinase Assay~100
SunitinibIn vitro VEGFR-2 Kinase Assay2 - 80

Table 2: Inhibition of VEGF-A-Induced Endothelial Cell Proliferation

CompoundCell LineAssay TypeIC50 (µM)
Jzu 17HUVECMTT Assay~1
SunitinibHUVECMTT/BrdU Assay0.04 - 2.75

Table 3: In Vivo Anti-Angiogenic Efficacy (Matrigel Plug Assay)

CompoundDosageEndpointResult
Jzu 1710 mg/kgHemoglobin ContentSignificant Reduction vs. Control
Sunitinib40 mg/kgHemoglobin ContentSignificant Reduction vs. Control

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGFA VEGF-A VEGFA->VEGFR2 Binds Jzu17 Jzu 17 Jzu17->VEGFR2 Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Kinase_Assay VEGFR-2 Kinase Assay (IC50 Determination) Matrigel_Assay Matrigel Plug Assay in Mice Kinase_Assay->Matrigel_Assay Proliferation_Assay HUVEC Proliferation Assay (MTT/BrdU, IC50) Proliferation_Assay->Matrigel_Assay Quantification Quantification of Angiogenesis (Hemoglobin Content) Matrigel_Assay->Quantification Data_Analysis Comparative Data Analysis and Conclusion Quantification->Data_Analysis Start Compound Synthesis (Jzu 17 / Sunitinib) Start->Kinase_Assay Start->Proliferation_Assay

References

Safety Operating Guide

Proper Disposal of 2-Aminobenzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Aminobenzimidazole is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[1]

  • Respiratory Protection: A dust mask, such as a type N95, is recommended, especially when handling the solid form.

  • Protective Clothing: A lab coat or other suitable protective clothing.[1]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to entrust it to a licensed hazardous waste disposal company. Laboratory personnel should not attempt to treat or neutralize this chemical waste. The following steps outline the procedure for the safe collection and storage of this compound waste prior to its disposal.

  • Waste Identification and Segregation:

    • Properly label a dedicated and sealable waste container with "Hazardous Waste" and the full chemical name, "this compound".

    • Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed.

    • Crucially, avoid mixing with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[1]

  • Container Management:

    • Use a container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are a suitable choice.

    • Ensure the container has a secure, leak-proof lid and is kept closed except when adding waste.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated and clearly marked "Satellite Accumulation Area" within the laboratory, at or near the point of generation.

    • The storage area should be cool, dry, and well-ventilated.[1]

  • Spill and Emergency Procedures:

    • In the event of a spill, ensure the area is well-ventilated and personnel are wearing the appropriate PPE.

    • For small spills, carefully sweep up the solid material and place it into the designated hazardous waste container.[1]

    • For larger spills, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[2]

    • Collect the absorbed material and place it into the hazardous waste container.

    • Thoroughly clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal service.

    • Ensure all institutional and local regulations regarding hazardous waste disposal are followed.

Summary of Key Data

For quick reference, the following table summarizes key quantitative and safety information for this compound.

PropertyValue
Molecular FormulaC₇H₇N₃
Molecular Weight133.15 g/mol
Melting Point228 - 232 °C
AppearanceLight cream solid
Incompatible MaterialsStrong oxidizing agents, strong acids, strong reducing agents, acid chlorides[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe container Select a Labeled, Compatible Waste Container (e.g., HDPE) ppe->container segregate Segregate Waste: Do not mix with incompatible chemicals (oxidizers, strong acids/bases) container->segregate storage Store in a Designated, Well-Ventilated Satellite Accumulation Area segregate->storage spill Spill Occurs storage->spill spill_procedure Follow Spill Cleanup Procedure: Contain, Absorb, Collect, and Clean Area spill->spill_procedure Yes disposal Arrange for Pickup by a Licensed Waste Disposal Service spill->disposal No spill_procedure->storage end End: Compliant Disposal disposal->end

References

Personal protective equipment for handling 2-Aminobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Aminobenzimidazole

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.

Properties and Hazards of this compound

This compound is a heterocyclic aromatic compound used in life science research.[1] Understanding its properties and hazards is the first step toward safe handling.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₇N₃[2]
Molecular Weight133.15 g/mol [2][3]
AppearanceLight cream to white/light yellow powder or crystal[3][4]
Melting Point226 - 232 °C (442.4 - 449.6 °F)[2][4][5]
SolubilitySlightly soluble in water[5]
Storage TemperatureShort-term (1 month): -20°C; Long-term (6 months): -80°C[1]

Hazard Identification and Precautionary Statements

This compound is classified as hazardous. Exposure can cause skin, eye, and respiratory irritation. It is also harmful if swallowed, inhaled, or in contact with skin.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowedP264, P270, P301+P312, P330, P501[6]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritationP280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningMay cause respiratory irritationP261, P271, P304+P340, P312[4]

Operational Plan: Handling this compound

A systematic approach is critical when working with this compound. This section outlines the procedural steps from preparation to disposal.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

  • Decontamination: Prepare a designated area for the experiment and have decontamination materials (e.g., 60-70% ethanol, soap and water solution) available.[3]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.Prevents skin contact.[7][8]
Body Protection A disposable, impermeable, long-sleeved gown that closes in the back.[7][8]Protects skin and personal clothing from contamination.[4]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash risks.[4][7]Prevents serious eye irritation from dust or splashes.[4]
Respiratory Protection A NIOSH-approved N95 respirator or higher, especially when handling powders or creating aerosols.[2][7]Avoids respiratory tract irritation from inhaling dust.[4]
Foot Protection Closed-toe shoes are required. Shoe covers should be used to prevent tracking contamination.[8]Protects feet from spills and prevents the spread of contaminants.
Step-by-Step Handling Protocol
  • Don PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing: Conduct weighing of the solid compound within a chemical fume hood or another containment system to control dust generation.

  • Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.

  • Handling: Avoid all direct contact with the substance. Do not eat, drink, or smoke in the work area.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[4] Remove and decontaminate or dispose of PPE properly before leaving the laboratory area. Contaminated clothing should be removed and washed before reuse.

Storage
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • For long-term stability, stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month), protected from light.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4]

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including unused compound, empty containers, and used PPE, must be treated as hazardous waste.[7][9]

  • Containerization: Collect waste in a dedicated, properly labeled, and sealed hazardous waste container.[9][10]

  • Regulations: Disposal must be conducted through an approved waste disposal plant, adhering to all local, regional, and national regulations.[6] Do not dispose of it with household garbage or allow it to enter the sewage system.[6]

Visual Workflow and Emergency Response

The following diagrams illustrate the standard handling workflow and the appropriate response to accidental exposure or spills.

G Standard Handling Workflow for this compound prep Preparation & PPE weigh Weighing in Fume Hood prep->weigh dissolve Solution Preparation weigh->dissolve handle Experimental Use dissolve->handle decon Decontamination of Workspace handle->decon dispose Waste & PPE Disposal decon->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Standard operating procedure for handling this compound.

G Emergency Response for Spills and Exposure cluster_spill Spill Response cluster_exposure Personnel Exposure Response start Spill or Exposure Event spill_evac Evacuate Area start->spill_evac Spill expo_skin Skin Contact: Wash with Soap & Water for 15 min start->expo_skin Skin expo_eye Eye Contact: Rinse with Water for 15 min start->expo_eye Eye expo_inhale Inhalation: Move to Fresh Air start->expo_inhale Inhalation expo_ingest Ingestion: Rinse Mouth start->expo_ingest Ingestion spill_ppe Don Appropriate PPE spill_evac->spill_ppe spill_contain Contain & Absorb Spill spill_ppe->spill_contain spill_clean Clean Area with Ethanol, then Soap & Water spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose spill_report Report to Supervisor spill_dispose->spill_report expo_med Seek Immediate Medical Attention expo_skin->expo_med expo_eye->expo_med expo_inhale->expo_med expo_ingest->expo_med

Caption: Decision-making guide for spills and personnel exposure incidents.

References

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Reactant of Route 1
2-Aminobenzimidazole
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。